molecular formula C5H3FINO B1368400 6-Fluoro-2-iodopyridin-3-ol CAS No. 214911-10-1

6-Fluoro-2-iodopyridin-3-ol

Cat. No.: B1368400
CAS No.: 214911-10-1
M. Wt: 238.99 g/mol
InChI Key: AKFTVSCBHZVKCM-UHFFFAOYSA-N
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Description

6-Fluoro-2-iodopyridin-3-ol (CAS 214911-10-1) is a high-purity halopyridine compound offered as a white to off-white solid, serving as a versatile chemical building block for research and development . With a molecular formula of C 5 H 3 FINO and a molecular weight of 238.99 g/mol, this compound is characterized by its distinct molecular structure, accessible via the SMILES notation C1=CC(=NC(=C1O)I)F . This compound is valued in organic synthesis and medicinal chemistry as a multifunctional intermediate. The presence of both a fluorine atom and an iodine atom on the pyridine ring makes it a particularly valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination. These reactions allow researchers to efficiently introduce complex substituents, facilitating the exploration of structure-activity relationships in drug discovery programs and the synthesis of more elaborate heterocyclic systems. For safe handling, note the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate precautionary measures should be taken, including the use of personal protective equipment and working in a well-ventilated area. To ensure stability, the compound should be stored under an inert gas (nitrogen or argon) at 2–8°C . Please Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-2-iodopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FINO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFTVSCBHZVKCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598934
Record name 6-Fluoro-2-iodopyridin-3-ol
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URL https://comptox.epa.gov/dashboard/DTXSID20598934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214911-10-1
Record name 6-Fluoro-2-iodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Fluoro-2-iodopyridin-3-ol (CAS: 214911-10-1)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-2-iodopyridin-3-ol is a strategically important, trifunctional heterocyclic building block in modern medicinal chemistry. Its unique arrangement of a nucleophilic hydroxyl group, a versatile iodo substituent amenable to cross-coupling reactions, and a metabolically robust fluoro group on a pyridine scaffold makes it a highly valuable intermediate for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, supported by detailed experimental protocols and mechanistic insights to empower researchers in its effective utilization.

Introduction: A Trifunctional Building Block of Strategic Importance

The pyridine ring is a privileged scaffold, frequently found in biologically active molecules and approved pharmaceuticals.[1] The strategic functionalization of this core is a cornerstone of drug discovery. 6-Fluoro-2-iodopyridin-3-ol (CAS: 214911-10-1) has emerged as a particularly powerful intermediate due to the orthogonal reactivity of its three key functional groups.

  • The Iodo Group: Positioned at the 2-position, the carbon-iodine bond is the primary reactive site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide array of carbon and heteroatom substituents.[2][3]

  • The Fluoro Group: Located at the 6-position, the fluorine atom often enhances metabolic stability by blocking potential sites of oxidative metabolism.[2] It also modulates the pKa of the pyridine nitrogen and can influence binding interactions with biological targets through favorable electrostatic or hydrogen-bonding interactions.

  • The Hydroxyl Group: The phenol-like hydroxyl group at the 3-position provides a handle for etherification, esterification, or can act as a hydrogen bond donor in ligand-receptor interactions.

This combination of features makes 6-fluoro-2-iodopyridin-3-ol a valuable starting material for creating diverse chemical libraries and synthesizing targeted therapeutic agents, particularly in oncology and for neurological disorders.[4]

Physicochemical & Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties is critical for handling, reaction monitoring, and structural confirmation.

Physicochemical Properties

The compound is typically supplied as a white to off-white powder or crystalline solid.[5]

PropertyValueSource
CAS Number 214911-10-1[]
Molecular Formula C₅H₃FINO[5][]
Molecular Weight 238.99 g/mol
Appearance White to off-white powder or crystals[5]
Storage 2-8°C, sealed in dry, dark place[7]
Purity Typically ≥98%[5]
InChI Key AKFTVSCBHZVKCM-UHFFFAOYSA-N
Spectroscopic Data (Predicted & Reported)

While a comprehensive public dataset is not available, the expected NMR and MS signatures are key for characterization.

NucleusPredicted Chemical Shift (ppm)Multiplicity & Coupling (Hz)Notes
¹H NMR ~7.0 - 7.5d, J ≈ 8-9 HzProton on C4, coupled to C5 proton.
~6.7 - 7.1dd, J ≈ 8-9, 2-3 HzProton on C5, coupled to C4 proton and fluorine.
~5.0 - 6.0br sPhenolic proton, exchangeable with D₂O.
¹³C NMR ~155-160 (d)d, ¹JCF ≈ 230-250 HzC6, large coupling constant characteristic of C-F bond.
~140-145 (d)d, ³JCF ≈ 10-15 HzC4, smaller coupling to fluorine.
~120-125 (d)d, ²JCF ≈ 20-25 HzC5, two-bond coupling to fluorine.
~150-155sC3, bearing the hydroxyl group.
~90-100sC2, bearing the iodine, significantly shielded.
MS (ESI+) m/z 239.9[M+H]⁺Expected parent ion in positive ion mode.

Note: NMR predictions are based on standard chemical shift values for substituted pyridines and established C-F coupling constants. Actual values may vary based on solvent and experimental conditions.

Synthesis and Purification

The synthesis of 6-fluoro-2-iodopyridin-3-ol typically starts from a more readily available precursor, 6-fluoropyridin-3-ol. The key transformation is the regioselective iodination at the C2 position.

Diagram: Synthetic Pathway

Synthesis A 6-Fluoropyridin-3-ol B 6-Fluoro-2-iodopyridin-3-ol (CAS: 214911-10-1) A->B  Iodinating Agent (e.g., NIS, I₂)  Base (optional)  Solvent (e.g., MeCN)  

Caption: General synthetic route to the title compound.

Detailed Experimental Protocol: Regioselective Iodination

This protocol describes a representative method for the synthesis of 6-fluoro-2-iodopyridin-3-ol. The choice of an electrophilic iodinating agent is crucial for success.

Causality & Rationale:

  • Starting Material: 6-Fluoropyridin-3-ol is chosen as the precursor. The hydroxyl group is an activating, ortho-, para-director. The position ortho to the hydroxyl group (C2) is highly activated towards electrophilic aromatic substitution.

  • Iodinating Agent: N-Iodosuccinimide (NIS) is a common and effective electrophilic iodine source that is easier to handle than molecular iodine and often gives cleaner reactions.[8]

  • Solvent: Acetonitrile (MeCN) is a polar aprotic solvent that is suitable for dissolving the reactants and is generally inert under these conditions.

  • Temperature: The reaction is typically performed at room temperature to prevent over-reaction or decomposition.

Step-by-Step Methodology:

  • Preparation: To a solution of 6-fluoropyridin-3-ol (1.0 eq) in acetonitrile (10 mL per 1 g of starting material) in a round-bottom flask equipped with a magnetic stirrer, add N-Iodosuccinimide (1.1 eq) portion-wise over 10 minutes.

  • Reaction: Stir the resulting mixture at room temperature (20-25°C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

  • Extraction: Redissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution (10% w/v) to quench any remaining iodine, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 6-fluoro-2-iodopyridin-3-ol as a solid.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactivity and Key Transformations

The utility of 6-fluoro-2-iodopyridin-3-ol stems from its capacity to undergo a variety of selective chemical transformations.

Diagram: Reactivity Map

Reactivity cluster_0 6-Fluoro-2-iodopyridin-3-ol Core C₅H₃FINO Suzuki Suzuki Coupling Core->Suzuki  C(sp²)-C(sp²) bond  [Pd], Base, R-B(OH)₂   Sonogashira Sonogashira Coupling Core->Sonogashira  C(sp²)-C(sp) bond  [Pd], [Cu], Base, R-C≡CH   Buchwald Buchwald-Hartwig Amination Core->Buchwald  C(sp²)-N bond  [Pd], Base, R₂NH   Etherification O-Alkylation/ O-Arylation Core->Etherification  C-O-R ether bond  Base, R-X  

Caption: Key reaction classes for the title compound.

Palladium-Catalyzed Cross-Coupling at C2

The C2-iodo bond is the primary site for building molecular complexity. This reactivity is foundational to its role as a building block.

Expert Insight: The C-I bond is significantly weaker than C-Br or C-Cl bonds, making it highly reactive in oxidative addition to Pd(0) catalysts. This often allows for milder reaction conditions and broader substrate scope compared to other aryl halides.

Example Protocol: Suzuki-Miyaura Coupling

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 6-fluoro-2-iodopyridin-3-ol (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Reagents: Add a suitable base, typically an aqueous solution of 2M sodium carbonate (3.0 eq).

  • Solvent: Add a solvent system, such as a 3:1 mixture of dioxane and water.

  • Reaction: Heat the mixture to 80-100°C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Workup & Purification: After cooling, dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography.

Reactions at the C3-Hydroxyl Group

The hydroxyl group can be readily alkylated or arylated under basic conditions.

Expert Insight: The choice of base is critical. A strong base like sodium hydride (NaH) is required for complete deprotonation to the alkoxide, which is a potent nucleophile for Williamson ether synthesis. Weaker bases like potassium carbonate (K₂CO₃) can also be effective, especially with more reactive alkylating agents like benzyl bromide or methyl iodide.

Applications in Drug Discovery

While specific drugs containing this exact fragment may be proprietary, its structural motifs are present in numerous kinase inhibitors and other therapeutic agents. The 6-fluoro-3-hydroxypyridine core is a known pharmacophore that can mimic or replace other heterocyclic systems to improve drug properties.[9] Its application as a key intermediate allows for the late-stage diversification of drug candidates, enabling the rapid exploration of structure-activity relationships (SAR).

Handling, Storage, and Safety

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light.[7] Recommended storage temperature is 2-8°C.

  • Safety Hazards: The compound is classified with GHS07 pictograms (Exclamation mark). Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

References

  • Shi, F., Li, Z., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug Discoveries & Therapeutics, 8(3), 117-120.
  • PubMed. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug Discoveries & Therapeutics.
  • Pipzine Chemicals. 6-Fluoro-3-Hydroxypyridine: Properties, Uses, Safety, Suppliers.
  • Autech Industry Co., Limited. 6-fluoro-4-iodopyridin-3-ol.
  • ResearchGate. (2014). Request PDF: Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide.
  • Sigma-Aldrich. 6-Chloro-2-fluoro-3-iodopyridine.
  • Sigma-Aldrich. 6-Fluoro-2-iodopyridin-3-ol | 214911-10-1.
  • BOC Sciences. CAS 214911-10-1 6-Fluoro-3-hydroxy-2-iodopyridine.
  • Sigma-Aldrich. 6-fluoro-3-iodo-2-methylpyridine.
  • BLDpharm. 1803737-86-1|6-Fluoro-3-(fluoromethyl)-2-iodopyridine.
  • Guidechem. 6-Fluoro-3-hydroxy-2-iodopyridine CAS NO.214911-10-1.
  • A2B Chem. Spotlight on 6-Fluoro-3-iodo-2-methylpyridine: Your Next Chemical Synthesis Partner.
  • Moldb. 214911-10-1 | 6-Fluoro-2-iodopyridin-3-ol.
  • Apollo Scientific. 6-Fluoro-4-iodopyridin-3-ol.
  • Guidechem. How can 2-fluoro-3-hydroxypyridine be synthesized and applied?
  • Smolecule. Buy 3-Fluoro-2-iodopyridine | 146141-04-0.
  • ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry.
  • Organic Chemistry Portal.
  • Smolecule. Buy 5-Fluoro-6-iodopyridin-3-amine.

Sources

An In-depth Technical Guide to the Structural Analysis of 6-Fluoro-2-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

6-Fluoro-2-iodopyridin-3-ol is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery.[1] Its unique trifunctionalized scaffold, featuring a fluorine atom, an iodine atom, and a hydroxyl group on a pyridine core, offers a rich platform for the synthesis of complex molecular architectures.[1] The strategic placement of these functionalities allows for selective chemical modifications, making it a valuable intermediate in the development of novel therapeutic agents. This guide provides a comprehensive structural analysis of 6-Fluoro-2-iodopyridin-3-ol, offering insights into its electronic properties, spectroscopic characteristics, and solid-state architecture. While experimentally determined data for this specific molecule is not widely available in the public domain, this paper will leverage established principles of analytical chemistry and data from analogous structures to provide a robust predictive analysis.

Molecular Structure and Physicochemical Properties

The foundational step in the structural analysis of any compound is a thorough understanding of its basic molecular and physical characteristics.

Core Structure and Tautomerism

6-Fluoro-2-iodopyridin-3-ol possesses the chemical formula C₅H₃FINO and a molecular weight of approximately 238.99 g/mol . The core of the molecule is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The substituents are arranged as follows: a fluorine atom at position 6, an iodine atom at position 2, and a hydroxyl group at position 3.

An important structural consideration for pyridin-3-ols is the potential for keto-enol tautomerism. The "ol" (or enol) form, 6-fluoro-2-iodopyridin-3-ol, can exist in equilibrium with its keto tautomer, 6-fluoro-2-iodo-1H-pyridin-3(2H)-one. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic effects of the other ring substituents. For most hydroxypyridines, the hydroxy form is the predominant tautomer in solution.

Spectroscopic Characterization: A Predictive Approach

Spectroscopic techniques are indispensable for elucidating the structure of organic molecules. In the absence of published spectra for 6-Fluoro-2-iodopyridin-3-ol, we can predict the salient features of its Nuclear Magnetic Resonance (NMR) and Mass Spectra based on known data for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule and the chemical environment of specific nuclei. For 6-Fluoro-2-iodopyridin-3-ol, ¹H, ¹³C, and ¹⁹F NMR would be the primary techniques for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts of these protons will be influenced by the electron-donating effect of the hydroxyl group and the electron-withdrawing effects of the fluorine and iodine atoms, as well as the nitrogen atom in the ring. The signals will likely appear as doublets or doublets of doublets due to coupling with each other and with the ¹⁹F nucleus.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the five carbon atoms in the pyridine ring. The chemical shifts will be significantly affected by the attached heteroatoms. The carbon atom bonded to the iodine (C2) will likely be shifted upfield due to the heavy atom effect, while the carbon attached to the fluorine (C6) will show a large one-bond C-F coupling constant. The carbon bearing the hydroxyl group (C3) will also have a characteristic chemical shift.

¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is a crucial tool for its characterization.[2] A single resonance is expected for the fluorine atom at the C6 position. The chemical shift of this signal will be indicative of its electronic environment.[3] Furthermore, the fluorine signal will likely exhibit coupling to the adjacent proton, providing further structural confirmation.[2]

Table 1: Predicted NMR Spectroscopic Data for 6-Fluoro-2-iodopyridin-3-ol

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹H
H-47.0 - 7.5d or ddJ(H4-H5), J(H4-F6)
H-56.5 - 7.0d or ddJ(H5-H4), J(H5-F6)
OHVariable (broad)s-
¹³C
C-2~90 - 110s-
C-3~150 - 160s-
C-4~110 - 120dJ(C4-F6)
C-5~105 - 115dJ(C5-F6)
C-6~155 - 165d¹J(C6-F6) > 200
¹⁹F
F-6-70 to -120 (vs. CFCl₃)mJ(F6-H5), J(F6-H4)

Note: These are predicted values based on data for analogous compounds and are subject to variation based on solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopic Analysis

Objective: To acquire ¹H, ¹³C, and ¹⁹F NMR spectra for the structural confirmation of 6-Fluoro-2-iodopyridin-3-ol.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a standard one-dimensional proton spectrum using a 90° pulse.

    • Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Determine the chemical shifts of the carbon signals.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional fluorine spectrum.

    • Reference the spectrum to an appropriate standard (e.g., CFCl₃).

  • Data Analysis:

    • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the proposed structure.

Mass Spectrometry

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For 6-Fluoro-2-iodopyridin-3-ol, the mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 239. The presence of iodine (¹²⁷I) will result in a characteristic isotopic pattern. While iodine has only one stable isotope, its presence can often be inferred from fragmentation patterns involving the loss of an iodine radical.

Expected Fragmentation Pattern: Upon ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for pyridinol derivatives include the loss of CO, HCN, and the halogen substituents. The presence of the iodine atom may lead to a significant fragment at [M-I]⁺.

Experimental Protocol: Mass Spectrometric Analysis

Objective: To determine the molecular weight and fragmentation pattern of 6-Fluoro-2-iodopyridin-3-ol.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI).

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass range (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak and confirm its m/z value corresponds to the calculated molecular weight of the compound.

    • Analyze the fragmentation pattern to identify characteristic losses and support the proposed structure.

X-ray Crystallography: The Solid-State Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for 6-Fluoro-2-iodopyridin-3-ol has not been reported, we can infer its likely solid-state characteristics from studies on similar substituted pyridines.[4][5]

Expected Crystal Packing and Intermolecular Interactions: The crystal structure of 6-Fluoro-2-iodopyridin-3-ol is likely to be stabilized by a network of intermolecular interactions. The hydroxyl group is a strong hydrogen bond donor and the pyridine nitrogen and the oxygen of the hydroxyl group are hydrogen bond acceptors. Therefore, strong O-H···N or O-H···O hydrogen bonds are expected to be a dominant feature of the crystal packing.

Additionally, halogen bonding involving the iodine atom is a possibility. The iodine atom can act as a Lewis acidic center and interact with Lewis basic sites on adjacent molecules. Pi-stacking interactions between the aromatic pyridine rings may also contribute to the overall stability of the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the single-crystal X-ray structure of 6-Fluoro-2-iodopyridin-3-ol.

Methodology:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion.

  • Data Collection: Mount a suitable single crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the collected diffraction data.

  • Data Analysis:

    • Analyze the bond lengths, bond angles, and torsion angles to confirm the molecular geometry.

    • Examine the crystal packing and identify all significant intermolecular interactions.

Visualization of Structural Analysis Workflow

The logical flow of a comprehensive structural analysis of 6-Fluoro-2-iodopyridin-3-ol can be visualized as follows:

Structural_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Solid-State Analysis cluster_characterization Structural Elucidation Synthesis Synthesis of 6-Fluoro-2-iodopyridin-3-ol Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR MS Mass Spectrometry Purification->MS Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Structure_Confirmation Confirmation of Connectivity & Stereochemistry NMR->Structure_Confirmation MS->Structure_Confirmation XRD X-ray Diffraction Crystal_Growth->XRD Solid_State_Analysis Analysis of Packing & Intermolecular Forces XRD->Solid_State_Analysis Structure_Confirmation->Solid_State_Analysis

Caption: Workflow for the comprehensive structural analysis of 6-Fluoro-2-iodopyridin-3-ol.

Safety and Handling

As a halogenated organic compound, 6-Fluoro-2-iodopyridin-3-ol should be handled with appropriate safety precautions. While specific toxicity data is not available, related compounds are known to be irritants. It is recommended to handle this compound in a well-ventilated fume hood, wearing personal protective equipment including gloves, safety glasses, and a lab coat.

Conclusion and Future Perspectives

6-Fluoro-2-iodopyridin-3-ol is a promising building block for the synthesis of novel compounds with potential applications in drug discovery and materials science.[1] This guide has provided a comprehensive, albeit predictive, structural analysis of this molecule. The expected NMR and mass spectrometric data, along with the likely solid-state structure, provide a valuable framework for researchers working with this compound. The future acquisition and publication of experimental data for 6-Fluoro-2-iodopyridin-3-ol will be invaluable in validating and refining the predictions made herein, and will undoubtedly facilitate its broader application in chemical synthesis.

References

Introduction: The Strategic Importance of 6-Fluoro-2-iodo-3-pyridinol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Fluoro-2-iodo-3-pyridinol

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in hydrogen bonding and other critical molecular interactions.[1][2][3] The strategic functionalization of this ring system allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are paramount in drug design.[2][4] 6-Fluoro-2-iodo-3-pyridinol is a prime example of a highly functionalized pyridine derivative with significant potential as a versatile building block in the synthesis of novel pharmaceuticals.

The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the iodo group serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments.[4] The hydroxyl group provides a crucial point for hydrogen bonding and can be a key pharmacophoric feature. Understanding the precise structure and electronic properties of this molecule is therefore essential for its effective application. This guide provides a comprehensive overview of the expected spectroscopic data for 6-fluoro-2-iodo-3-pyridinol and outlines the methodologies for its empirical characterization.

Molecular Structure and Expected Spectroscopic Features

The unique arrangement of substituents on the pyridine ring of 6-fluoro-2-iodo-3-pyridinol dictates its characteristic spectroscopic signature. The following sections detail the anticipated features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, drawing upon data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of 6-fluoro-2-iodo-3-pyridinol in solution. The combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecule's connectivity and electronic environment.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.

  • H-4: This proton is expected to appear as a doublet of doublets (dd) due to coupling with both the adjacent H-5 proton and the fluorine atom at position 6.

  • H-5: This proton will likely also be a doublet of doublets, arising from coupling to H-4 and the fluorine atom.

The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and iodine atoms and the electron-donating nature of the hydroxyl group.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should reveal five signals for the pyridine ring carbons. The chemical shifts will be significantly influenced by the attached heteroatoms. The carbon bearing the iodine (C-2) is expected to be at a relatively low field, while the carbon attached to fluorine (C-6) will show a characteristic large one-bond C-F coupling constant.

¹⁹F NMR Spectroscopy

A proton-decoupled ¹⁹F NMR spectrum will display a singlet, providing a clear indication of the single fluorine environment in the molecule.

Predicted NMR Data for 6-Fluoro-2-iodo-3-pyridinol
Nucleus Predicted Chemical Shift (ppm) and Coupling
¹H (H-4)~7.0-7.5 (dd)
¹H (H-5)~6.8-7.2 (dd)
¹³C (C-2)~90-100
¹³C (C-3)~150-160
¹³C (C-4)~120-130
¹³C (C-5)~110-120
¹³C (C-6)~155-165 (d, ¹JCF ≈ 230-250 Hz)
¹⁹F~ -70 to -90 (s)
Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is instrumental in identifying the key functional groups within 6-fluoro-2-iodo-3-pyridinol. The spectrum is expected to be characterized by the following absorption bands:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.

  • C=C and C=N Stretching: A series of sharp to medium bands between 1400 and 1600 cm⁻¹ will correspond to the aromatic pyridine ring vibrations.

  • C-F Stretch: A strong, sharp absorption band is anticipated in the 1200-1300 cm⁻¹ region, indicative of the carbon-fluorine bond.

  • C-I Stretch: The carbon-iodine stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Predicted IR Absorption Bands for 6-Fluoro-2-iodo-3-pyridinol
Functional Group Predicted Wavenumber (cm⁻¹) and Intensity
O-H (hydroxyl)3200-3600 (Broad, Strong)
C-H (aromatic)3000-3100 (Weak to Medium)
C=C, C=N (aromatic ring)1400-1600 (Medium to Strong)
C-F (fluoro)1200-1300 (Strong)
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Molecular Ion Peak (M⁺): The high-resolution mass spectrum should show a prominent molecular ion peak corresponding to the exact mass of C₅H₃FINO. The presence of iodine will give a characteristic isotopic pattern.

  • Fragmentation Pattern: Common fragmentation pathways may include the loss of iodine, fluorine, or the hydroxyl group, leading to characteristic fragment ions.

Predicted Mass Spectrometry Data for 6-Fluoro-2-iodo-3-pyridinol
Analysis Predicted m/z Value
Molecular FormulaC₅H₃FINO
Exact Mass238.9247
Key Fragment Ions[M-I]⁺, [M-H₂O]⁺, [M-HF]⁺

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed above.

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of 6-fluoro-2-iodo-3-pyridinol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum using a 400 MHz or higher field NMR spectrometer.

    • Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Typical parameters: spectral width of ~200 ppm, 128-256 scans, relaxation delay of 1-2 seconds.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Protocol 2: IR Spectroscopic Analysis
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Alternatively, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

    • Collect 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.

Protocol 3: Mass Spectrometric Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition (High-Resolution MS):

    • Infuse the sample solution into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) using electrospray ionization (ESI) in both positive and negative ion modes.

    • Acquire data over a mass range of m/z 50-500.

  • Data Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical mass of C₅H₃FINO. Analyze the fragmentation pattern to support the proposed structure.

Visualization of Experimental Workflow and Molecular Structure

To facilitate a clear understanding of the analytical process and the molecular structure, the following diagrams are provided.

G cluster_structure Molecular Structure cluster_workflow Spectroscopic Analysis Workflow struct 6-Fluoro-2-iodo-3-pyridinol (C₅H₃FINO) start Sample Preparation nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Data Analysis & Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Confirmation data_analysis->structure_elucidation

Caption: Workflow for the spectroscopic characterization of 6-fluoro-2-iodo-3-pyridinol.

Caption: Molecular structure of 6-fluoro-2-iodo-3-pyridinol.

Conclusion

While direct experimental data for 6-fluoro-2-iodo-3-pyridinol may not be readily available in public databases, a comprehensive spectroscopic characterization can be confidently predicted based on the analysis of structurally analogous compounds and fundamental spectroscopic principles. This guide provides researchers, scientists, and drug development professionals with a robust framework for the identification and structural elucidation of this important synthetic intermediate. The outlined protocols and expected data serve as a valuable resource for ensuring the quality and identity of 6-fluoro-2-iodo-3-pyridinol in research and development settings.

References

  • Spotlight on 6-Fluoro-3-iodo-2-methylpyridine: Your Next Chemical Synthesis Partner. (2026). Google Cloud.
  • 2-Iodo-3-pyridinol. NIST WebBook. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PubMed Central. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PubMed Central. [Link]

  • How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023). YouTube. [Link]

Sources

1H NMR and 13C NMR of 6-Fluoro-2-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Fluoro-2-iodopyridin-3-ol

Abstract

Introduction: The Structural Challenge

6-Fluoro-2-iodopyridin-3-ol presents a unique and instructive case for NMR analysis. The pyridine core, substituted with three distinct and electronically influential groups—a halogen of high electronegativity (Fluorine), a heavy halogen (Iodine), and a hydroxyl group—creates a complex electronic environment. Each substituent imparts a predictable yet interactive effect on the magnetic shielding of the ring's protons and carbons. Understanding these effects is paramount for accurate spectral assignment and, ultimately, for confirming the molecular structure.

This guide will first outline the theoretical underpinnings necessary to interpret the spectra, focusing on substituent effects and spin-spin coupling. Subsequently, we will present detailed predictions for both the ¹H and ¹³C NMR spectra. Finally, a robust experimental protocol for acquiring high-quality data is provided, along with recommendations for two-dimensional (2D) NMR experiments to validate the assignments.

Foundational Principles for Spectral Prediction

The predicted NMR spectra are based on the additive effects of each substituent on the pyridine ring. The foundational chemical shifts for pyridine are approximately δ 8.5 (Hα), 7.2 (Hβ), and 7.5 (Hγ) ppm in ¹H NMR, and δ 150 (Cα), 124 (Cβ), and 136 (Cγ) ppm in ¹³C NMR.[2][3] These values are then modified by the electronic contributions of the -F, -I, and -OH groups.

  • Fluorine (-F): As the most electronegative element, fluorine strongly deshields nearby nuclei, shifting their signals downfield. Its most significant impact is the introduction of spin-spin coupling to both protons and carbons (H-F and C-F coupling), which is invaluable for assignment.[4]

  • Iodine (-I): Iodine's effect is twofold. Its moderate electronegativity causes some deshielding.[5] More uniquely, the "heavy atom effect" can influence the chemical shifts of directly bonded and adjacent carbons. Due to its quadrupolar nature (spin > 1/2), the ¹²⁷I nucleus has a very fast relaxation time, meaning it does not typically induce observable spin-spin coupling with ¹H or ¹³C nuclei in high-resolution NMR.[6]

  • Hydroxyl (-OH): The oxygen atom is highly electronegative, causing a significant downfield shift for the carbon it is attached to (C-3). The hydroxyl proton itself is highly variable. Its chemical shift is sensitive to solvent, temperature, and concentration, and the signal is often broadened due to chemical exchange.[7][8] In a hydrogen-bond-accepting solvent like DMSO-d₆, the signal tends to be sharper and shifted further downfield compared to a solvent like CDCl₃.[9]

Predicted ¹H NMR Spectrum Analysis

The structure of 6-fluoro-2-iodopyridin-3-ol contains three protons: two aromatic protons (at the C-4 and C-5 positions) and one hydroxyl proton.

  • H-5: This proton is ortho to the fluorine at C-6 and meta to the hydroxyl group. It is expected to be the most downfield of the two aromatic protons due to the strong deshielding effect of the adjacent fluorine. It will be split by the neighboring H-4 proton (³JHH, typical aromatic coupling) and by the fluorine at C-6 (³JHF, a three-bond coupling). The resulting multiplicity will be a doublet of doublets (dd).

  • H-4: This proton is meta to both the fluorine and the iodine and ortho to the hydroxyl group. It will be split by the H-5 proton (³JHH) and by the fluorine at C-6 (⁴JHF, a four-bond coupling, which is typically smaller than ³JHF).[10] This will also likely appear as a doublet of doublets (dd), though the smaller four-bond fluorine coupling may be less resolved.

  • OH Proton: The phenolic proton signal is expected to be a broad singlet. Its chemical shift is highly dependent on the experimental conditions. In DMSO-d₆, it could appear anywhere from δ 9-11 ppm. A simple "D₂O shake" experiment, where a drop of deuterium oxide is added to the NMR tube, would cause this proton to exchange with deuterium, leading to the disappearance of the signal and confirming its identity.[8]

Table 1: Predicted ¹H NMR Data for 6-Fluoro-2-iodopyridin-3-ol (in DMSO-d₆)
ProtonPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H-57.8 – 8.2dd³J(H,H) ≈ 8-9 Hz; ³J(H,F) ≈ 6-8 Hzortho to highly electronegative F, resulting in a downfield shift. Coupled to H-4 and F-6.
H-47.2 – 7.5dd³J(H,H) ≈ 8-9 Hz; ⁴J(H,F) ≈ 2-4 HzInfluenced by three substituents. Coupled to H-5 and F-6 (long-range).
3-OH9.0 – 11.0br sN/APhenolic proton in a hydrogen-bonding solvent. Signal is broad and exchangeable.

Predicted ¹³C NMR Spectrum Analysis

The molecule has five distinct aromatic carbon signals. The analysis is dominated by the direct effects of the substituents and, crucially, by C-F coupling. Broadband proton decoupling is assumed, so all C-H couplings are removed, but C-F couplings remain.

  • C-2 & C-6: These carbons are bonded to iodine and fluorine, respectively. Their chemical shifts will be heavily influenced by these direct attachments. C-6 will appear as a doublet with a very large one-bond coupling constant (¹JCF).[10] C-2, attached to iodine, will also be significantly shifted.

  • C-3: This carbon is bonded to the electronegative oxygen atom of the hydroxyl group, which will cause a strong deshielding (downfield) effect.[11] It will also exhibit a three-bond coupling to the fluorine (³JCF).

  • C-4 & C-5: These are the only two carbons bonded to hydrogen. Their relative shifts can be predicted based on their proximity to the electron-withdrawing groups. C-5 is adjacent to the fluorine-bearing carbon and will be more deshielded than C-4. Both will show coupling to the fluorine atom.

Table 2: Predicted ¹³C NMR Data for 6-Fluoro-2-iodopyridin-3-ol (in DMSO-d₆)
CarbonPredicted δ (ppm)Multiplicity (from C-F)Predicted Coupling Constant (J, Hz)Rationale
C-6158 – 164d¹J(C,F) ≈ 230-260 HzDirectly bonded to F, large downfield shift and very large one-bond coupling.
C-3150 – 156d³J(C,F) ≈ 3-7 HzDirectly bonded to O, strong deshielding effect. Small three-bond coupling to F.
C-5125 – 132d²J(C,F) ≈ 20-25 Hzortho to C-F bond, resulting in a significant two-bond coupling.
C-4118 – 124d³J(C,F) ≈ 3-5 Hzmeta to C-F bond, smaller three-bond coupling.
C-295 – 105d²J(C,F) ≈ 2-5 HzDirectly bonded to I. The heavy atom effect often induces an upfield shift. Small two-bond coupling to F.

Experimental Protocols and Workflow

Acquiring high-quality, unambiguous spectra requires careful experimental design.

Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of 6-fluoro-2-iodopyridin-3-ol.

  • Solvent Selection: Use approximately 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9% D). DMSO-d₆ is recommended to resolve the hydroxyl proton and ensure solubility.

  • Dissolution: Transfer the solid to a clean, dry 5 mm NMR tube. Add the deuterated solvent and cap the tube securely.

  • Homogenization: Gently vortex or sonicate the sample until the solid is completely dissolved, ensuring a homogenous solution.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a new NMR tube.

NMR Data Acquisition

The following parameters are suggested for a 500 MHz spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 16 (adjust for concentration).

    • Temperature: 298 K.

  • ¹³C{¹H} NMR (Proton Decoupled):

    • Pulse Program: Standard single pulse with proton decoupling (zgpg30).

    • Spectral Width: 0-180 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024 (or more, as ¹³C is less sensitive).

    • Temperature: 298 K.

  • 2D NMR (for Confirmation):

    • COSY (Correlation Spectroscopy): To establish H-H coupling networks (e.g., confirm the H-4 to H-5 correlation).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon (H-4 to C-4; H-5 to C-5).

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) H-C correlations, which are critical for assigning quaternary carbons and confirming the overall connectivity. For example, observing a correlation from H-5 to C-6 and C-3 would be definitive.

Visualization of Workflow and Molecular Interactions

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1 1D ¹H Spectrum transfer->H1 C13 1D ¹³C Spectrum H1->C13 D2 2D Experiments (COSY, HSQC) C13->D2 process Processing (FT, Phasing) D2->process assign Peak Assignment process->assign structure Structure Confirmation assign->structure

Caption: Standard workflow for NMR-based structural elucidation.

Caption: Key proton spin-spin couplings in 6-fluoro-2-iodopyridin-3-ol.

Conclusion

While a definitive experimental spectrum is the ultimate arbiter of structure, a predictive analysis based on established principles provides a powerful framework for what to expect. The ¹H and ¹³C NMR spectra of 6-fluoro-2-iodopyridin-3-ol are predicted to be highly informative, with every signal's chemical shift and multiplicity offering a piece of the structural puzzle. The presence of fluorine is particularly advantageous, as the characteristic H-F and C-F coupling patterns serve as powerful constraints for unambiguous assignment. By following the detailed experimental protocol and employing 2D correlation techniques, researchers can confidently confirm the identity and purity of this valuable synthetic intermediate.

References

  • Coupling of Protons with Fluorine. (2007). ResearchGate. [Link]

  • Baranac-Stojanovic, M. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255-65. [Link]

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  • ResearchGate. (2018). Do hydroxyl peaks disappear from proton NMR spectra in DMSO-d6 with water present?. [Link]

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  • Schuster, I. I., & Roberts, J. D. (1979). Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study. The Journal of Organic Chemistry, 44(22), 3864–3867. [Link]

  • Unknown Source. ¹H-NMR and ¹³C-NMR Spectra. Semantic Scholar. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

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  • ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

  • ResearchGate. (2019). Studies of Halogen Bonding Induced by Pentafluorosulfanyl Aryl Iodides. [Link]

  • The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube. [Link]

  • Abraham, R. J., et al. (2004). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS). Magnetic Resonance in Chemistry, 42(5), 467-476. [Link]

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  • ChemComplete. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]

  • ChemBK. (n.d.). 6-FLUORO-4-IODOPYRIDIN-3-OL. [Link]

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An In-depth Technical Guide to 6-Fluoro-2-iodopyridin-3-ol for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical properties, safety considerations, and handling protocols for 6-Fluoro-2-iodopyridin-3-ol (CAS No. 214911-10-1).[1][2][] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard Material Safety Data Sheet (MSDS) to offer practical insights and detailed methodologies grounded in established laboratory safety principles. The unique trifunctional nature of this heterocyclic compound—possessing a fluorine atom, an iodine atom, and a hydroxyl group on a pyridine core—makes it a valuable intermediate in medicinal chemistry, yet also necessitates a nuanced understanding of its reactivity and potential hazards.

Chemical Identity and Physicochemical Properties

6-Fluoro-2-iodopyridin-3-ol is a substituted pyridinol that serves as a key building block in organic synthesis.[4] Its utility is largely derived from the orthogonal reactivity of its functional groups, enabling sequential and site-selective modifications. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can influence the reactivity of the C-I bond, making it amenable to various cross-coupling reactions.

Table 1: Physicochemical Properties of 6-Fluoro-2-iodopyridin-3-ol

PropertyValueSource
CAS Number 214911-10-1[1][]
Molecular Formula C5H3FINO[1][]
Molecular Weight 238.99 g/mol [][4]
Appearance White to off-white powder or crystalsSigma-Aldrich
Storage Temperature 2-8°C, keep in a dark, dry, and sealed containerSigma-Aldrich

Hazard Identification and Toxicological Profile

Anticipated GHS Hazard Classifications:

Based on data for analogous compounds, the following GHS classifications are likely applicable:

  • Skin Irritation (Category 2) - H315: Causes skin irritation.

  • Eye Irritation (Category 2A) - H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System - H335: May cause respiratory irritation.

Toxicological Insights:

The toxicity of substituted pyridines can vary significantly with minor structural changes.[5] The presence of a fluorine atom can alter the metabolic stability and potential toxicity of the molecule.[6] Ingestion or significant exposure could potentially affect the nervous system, liver, and kidneys, as observed with pyridine and some of its derivatives.[7][8]

Safe Handling and Storage Protocol

A meticulous approach to handling and storage is paramount to ensure the safety of laboratory personnel and the integrity of the compound.

Engineering Controls:

  • Always handle 6-Fluoro-2-iodopyridin-3-ol in a certified chemical fume hood to minimize inhalation exposure.[9][10]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[11]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles with side shields.

  • Hand Protection: Use nitrile or neoprene gloves. Latex gloves are not recommended.[9]

  • Skin and Body Protection: A fully buttoned lab coat should be worn. For larger quantities, consider additional protective clothing.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[9][10]

  • The recommended storage temperature is 2-8°C. Protect from light.

Experimental Workflows: A Practical Guide

The utility of 6-Fluoro-2-iodopyridin-3-ol as a synthetic intermediate often involves its participation in cross-coupling reactions. The following section provides a generalized, best-practice workflow for such a reaction, emphasizing safety at each step.

Generalized Protocol for a Palladium-Catalyzed Cross-Coupling Reaction

This protocol outlines a typical Suzuki-Miyaura coupling, a common application for 2-iodopyridine derivatives.

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 6-Fluoro-2-iodopyridin-3-ol, the desired boronic acid partner, a palladium catalyst (e.g., Pd(PPh3)4), and a suitable base (e.g., K2CO3 or Cs2CO3).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100°C) and monitor its progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Reaction Quenching: Upon completion, cool the reaction mixture to room temperature. Slowly and carefully add a quenching agent, such as a saturated aqueous solution of ammonium chloride, to deactivate any remaining reactive species.[12] This step should be performed in the fume hood, as gas evolution may occur.

  • Workup and Purification: Proceed with a standard aqueous workup, followed by extraction with an organic solvent. The crude product can then be purified by column chromatography.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the cross-coupling reaction workflow, emphasizing the integration of safety measures.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep_ppe Don appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Work in a certified chemical fume hood prep_ppe->prep_hood prep_reagents Weigh reagents in a contained environment prep_hood->prep_reagents setup Assemble reaction under inert atmosphere prep_reagents->setup addition Add degassed solvents setup->addition heating Heat and monitor reaction addition->heating cooling Cool reaction to room temperature heating->cooling quenching Slowly add quenching agent (e.g., aq. NH4Cl) cooling->quenching extraction Perform aqueous workup and extraction quenching->extraction purification Purify product via chromatography extraction->purification

A generalized workflow for a palladium-catalyzed cross-coupling reaction.

Spill Management and First Aid

Spill Response:

  • Small Spills: For minor spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand).[10] Place the contaminated absorbent in a sealed container for proper disposal.

  • Large Spills: Evacuate the area and contact your institution's environmental health and safety department immediately.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[9]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal

6-Fluoro-2-iodopyridin-3-ol and its waste products should be treated as hazardous chemical waste.

  • Categorization: This compound is a halogenated organic waste.[13]

  • Collection: Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste. Do not mix with non-halogenated waste.[13]

  • Disposal Route: The primary disposal method for halogenated organic waste is high-temperature incineration at a permitted hazardous waste facility.[14]

Logical Workflow for Halogenated Waste Disposal

G start Generate Halogenated Waste (e.g., 6-Fluoro-2-iodopyridin-3-ol residues) segregate Segregate from non-halogenated waste start->segregate container Collect in a designated, labeled, and sealed container for halogenated organic waste segregate->container storage Store in a well-ventilated, secondary containment area container->storage disposal Arrange for pickup and disposal by a certified hazardous waste management service storage->disposal end Incineration at a permitted facility disposal->end

A systematic approach to the disposal of halogenated organic waste.

References

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  • PubMed. A quantitative structure-activity relationship study on substituted pyridines as a contribution to the knowledge of the toxic effects of orellanine, a toxin from the mushroom Cortinarius orellanus. Available at: [Link]

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  • ACS Publications. Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Available at: [Link]

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  • Wikipedia. GHS hazard statements. Available at: [Link]

  • PubMed. Toxicological effects of intravenous administration of pyridine in anaesthetized dogs. Available at: [Link]

  • EPA. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume VIII Miscellaneous Organic and Inorganic Compounds. Available at: [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Available at: [Link]

  • ACS Publications. Organomagnesium Based Flash Chemistry: Continuous Flow Generation and Utilization of Halomethylmagnesium Intermediates. Available at: [Link]

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  • Thermo Fisher Scientific. SAFETY DATA SHEET - 3-Hydroxy-2-iodopyridine. Available at: [Link]

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synthesis pathway for 6-Fluoro-2-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6-Fluoro-2-iodopyridin-3-ol

Introduction

6-Fluoro-2-iodopyridin-3-ol is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. The presence of three distinct functional groups on the pyridine core—a fluorine atom, an iodine atom, and a hydroxyl group—makes it a versatile scaffold for the synthesis of more complex molecules. The fluorine atom can enhance metabolic stability and binding affinity, the iodine atom serves as a handle for cross-coupling reactions to introduce further diversity, and the hydroxyl group provides a site for further functionalization or can act as a key hydrogen bond donor in interactions with biological targets. This guide provides a comprehensive overview of a plausible synthetic pathway for 6-Fluoro-2-iodopyridin-3-ol, designed for researchers and scientists in the field of organic synthesis and drug discovery.

Retrosynthetic Analysis

A logical retrosynthetic analysis of 6-Fluoro-2-iodopyridin-3-ol suggests a pathway that sequentially introduces the iodo and fluoro functionalities onto a pyridin-3-ol backbone. The carbon-iodine bond can be disconnected via an electrophilic iodination reaction, leading back to 6-fluoropyridin-3-ol. The synthesis of 6-fluoropyridin-3-ol itself can be envisioned from a more readily available starting material, such as 2-chloro-3-nitropyridine, through a sequence of fluorination, reduction, and diazotization/hydrolysis.

retrosynthesis target 6-Fluoro-2-iodopyridin-3-ol intermediate1 6-Fluoropyridin-3-ol target->intermediate1 Electrophilic Iodination intermediate2 6-Fluoro-3-aminopyridine intermediate1->intermediate2 Diazotization & Hydrolysis intermediate3 6-Fluoro-3-nitropyridine intermediate2->intermediate3 Reduction start 2-Chloro-3-nitropyridine intermediate3->start Nucleophilic Aromatic Substitution (SNAr)

Caption: Retrosynthetic analysis of 6-Fluoro-2-iodopyridin-3-ol.

Proposed Synthesis Pathway

The proposed forward synthesis commences with 2-chloro-3-nitropyridine and proceeds through a four-step sequence involving nucleophilic aromatic substitution, reduction of a nitro group, diazotization followed by hydrolysis, and a final regioselective iodination.

synthesis_pathway cluster_0 Step 1: Fluorination cluster_1 Step 2: Reduction cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Iodination start 2-Chloro-3-nitropyridine step1_reagents KF, TDA-1 DMSO, 120 °C start->step1_reagents intermediate1 6-Fluoro-3-nitropyridine step1_reagents->intermediate1 step2_reagents Fe, NH4Cl EtOH/H2O, reflux intermediate1->step2_reagents intermediate2 6-Fluoro-3-aminopyridine step2_reagents->intermediate2 step3_reagents 1. NaNO2, H2SO4, 0-5 °C 2. H2O, heat intermediate2->step3_reagents intermediate3 6-Fluoropyridin-3-ol step3_reagents->intermediate3 step4_reagents I2, HIO3 H2O/AcOH intermediate3->step4_reagents target 6-Fluoro-2-iodopyridin-3-ol step4_reagents->target

Caption: Proposed four-step synthesis of 6-Fluoro-2-iodopyridin-3-ol.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Fluoro-3-nitropyridine

Rationale: The synthesis begins with the conversion of 2-chloro-3-nitropyridine to 6-fluoro-3-nitropyridine via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack, and the use of a phase-transfer catalyst like TDA-1 (tris(3,6-dioxaheptyl)amine) facilitates the reaction with potassium fluoride.

Protocol:

  • To a stirred solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add potassium fluoride (KF, 2.0 eq) and TDA-1 (0.1 eq).

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-fluoro-3-nitropyridine.

Step 2: Synthesis of 6-Fluoro-3-aminopyridine

Rationale: The nitro group of 6-fluoro-3-nitropyridine is reduced to an amino group using iron powder in the presence of ammonium chloride. This is a classic and efficient method for the reduction of aromatic nitro compounds.

Protocol:

  • To a mixture of iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 1.5 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), heat the suspension to reflux.

  • Add a solution of 6-fluoro-3-nitropyridine (1.0 eq) in ethanol dropwise to the refluxing mixture.

  • After the addition is complete, continue to reflux for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Filter the hot reaction mixture through a pad of Celite and wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give 6-fluoro-3-aminopyridine, which can often be used in the next step without further purification.

Step 3: Synthesis of 6-Fluoropyridin-3-ol

Rationale: The amino group of 6-fluoro-3-aminopyridine is converted to a hydroxyl group via a diazonium salt intermediate. The amine is first treated with sodium nitrite in a strong acid to form the diazonium salt, which is then hydrolyzed by heating in water.[1]

Protocol:

  • Dissolve 6-fluoro-3-aminopyridine (1.0 eq) in an aqueous solution of sulfuric acid (e.g., 10% v/v) and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour after the addition is complete.

  • Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 1-2 hours, or until nitrogen evolution ceases.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 6-fluoropyridin-3-ol.

Step 4: Synthesis of 6-Fluoro-2-iodopyridin-3-ol

Rationale: The final step is the regioselective iodination of 6-fluoropyridin-3-ol. The hydroxyl group is an activating ortho-para director in electrophilic aromatic substitution. Iodination is expected to occur at the position ortho to the hydroxyl group (position 2 or 4). Due to steric hindrance from the fluorine at position 6, and the electronic directing effects, iodination at the 2-position is favored. A mixture of iodine and an oxidizing agent such as iodic acid is an effective system for the iodination of activated aromatic rings.[2]

Protocol:

  • To a solution of 6-fluoropyridin-3-ol (1.0 eq) in a mixture of water and acetic acid, add iodine (I₂, 1.1 eq) and iodic acid (HIO₃, 0.4 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to yield 6-fluoro-2-iodopyridin-3-ol.

Data Summary

StepStarting MaterialProductKey ReagentsExpected Yield (%)
12-Chloro-3-nitropyridine6-Fluoro-3-nitropyridineKF, TDA-170-85
26-Fluoro-3-nitropyridine6-Fluoro-3-aminopyridineFe, NH₄Cl85-95
36-Fluoro-3-aminopyridine6-Fluoropyridin-3-olNaNO₂, H₂SO₄60-75
46-Fluoropyridin-3-ol6-Fluoro-2-iodopyridin-3-olI₂, HIO₃50-65

Yields are estimated based on analogous reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

Conclusion

The proposed four-step synthesis provides a viable and logical route to 6-Fluoro-2-iodopyridin-3-ol from commercially available starting materials. The pathway relies on well-established and robust chemical transformations, offering a practical approach for obtaining this valuable building block for drug discovery and development. The experimental protocols provided are based on established methodologies for similar transformations and can be optimized to achieve higher yields and purity. This guide serves as a foundational resource for researchers aiming to synthesize 6-Fluoro-2-iodopyridin-3-ol and its derivatives.

References

  • Organic Chemistry Portal. Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides. Available at: [Link]

  • MDPI. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Available at: [Link]

  • LookChem. 2-Fluoro-3-hydroxypyridine. Available at: [Link]

  • Organic Syntheses. A General, Direct, and Traceless Condensative Procedure for the Synthesis of Azaheterocycles. Available at: [Link]

  • SciSpace. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Available at: [Link]

  • PubMed. Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides. Available at: [Link]

  • ACS Publications. Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Available at: [Link]

  • NIH. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Available at: [Link]

  • ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Available at: [Link]

  • NIH. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Available at: [Link]

  • ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Available at: [Link]

  • Google Patents. Preparation of 2-chloropyridine 3-carboxylic acid esters.
  • Google Patents. Preparation method of 2-chloropyridine.
  • Google Patents. Preparation method of 2-chloro-3-aminopyridine.
  • ACS Publications. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. Available at: [Link]

  • Google Patents. Process for the manufacture of 2,3-dichloropyridine.
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  • Semantic Scholar. Pyridinium Iodochloride: An Efficient Reagent for Iodination of Hydroxylated Aromatic Ketones and Aldehydes. Available at: [Link]

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Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling of 6-Fluoro-2-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Pyridinols

6-Fluoro-2-iodopyridin-3-ol is a highly valuable, albeit specialized, building block in modern synthetic and medicinal chemistry. Its structure combines three key features that are highly sought after in the design of bioactive molecules:

  • A Pyridine Core: A ubiquitous scaffold in pharmaceuticals, known for its ability to engage in hydrogen bonding and modulate physicochemical properties.

  • A Phenolic Hydroxyl Group: Provides a crucial point for hydrogen bonding, acts as a potential metabolic site, and can be a key pharmacophoric element.

  • A Fluorine Substituent: Often introduced to enhance metabolic stability, improve membrane permeability, and modulate the pKa of nearby functional groups, thereby influencing binding affinity.

The Suzuki-Miyaura cross-coupling reaction is a paramount tool for carbon-carbon bond formation, enabling the straightforward synthesis of biaryl and heteroaryl structures.[1][2][3] This application note provides a comprehensive guide to the Suzuki coupling of 6-Fluoro-2-iodopyridin-3-ol, offering mechanistic insights, detailed protocols, and troubleshooting advice based on established principles for similar heteroaromatic systems.

Mechanistic Considerations for a Challenging Substrate

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this mechanism is critical for optimizing the reaction of a substrate like 6-Fluoro-2-iodopyridin-3-ol, which presents unique electronic and steric challenges.

The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyridinol. The C-I bond is significantly weaker and more reactive than C-Br or C-Cl bonds, making 2-iodopyridines excellent substrates for this step.[1][2][6]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex, enhancing the transfer rate.[1][7][8]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[4][5]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_products Products Pd0 Pd(0)L₂ OA_Complex R¹-Pd(II)L₂(X) Pd0->OA_Complex Oxidative Addition TM_Complex R¹-Pd(II)L₂(R²) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination CoupledProduct R¹-R² TM_Complex->CoupledProduct ArylHalide R¹-X (6-Fluoro-2-iodopyridin-3-ol) ArylHalide->OA_Complex Organoboron R²-B(OR)₂ (Boronic Acid/Ester) Organoboron->TM_Complex Base Base (e.g., K₃PO₄) Base->TM_Complex Activates Organoboron

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Considerations for 6-Fluoro-2-iodopyridin-3-ol:

  • Pyridine Coordination: The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting catalytic activity. The use of bulky, electron-rich phosphine ligands helps to mitigate this issue and promote the desired catalytic pathway.[5][9]

  • Hydroxyl Group: The acidic proton of the 3-ol can react with strong bases. Therefore, milder inorganic bases like K₃PO₄ or K₂CO₃ are generally preferred over hydroxides to avoid deprotonation and potential side reactions.[10][11]

  • Electronic Effects: The electron-withdrawing fluorine atom can influence the reactivity of the pyridine ring, but the high reactivity of the C-I bond remains the dominant factor for selective oxidative addition.[6]

Recommended Protocol: General Procedure

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 6-Fluoro-2-iodopyridin-3-ol with a variety of aryl- and heteroarylboronic acids. Optimization may be required for specific substrates.

Reagents and Conditions
ComponentRoleRecommended ReagentStoichiometry (equiv.)Rationale & Notes
Heteroaryl Halide Electrophile6-Fluoro-2-iodopyridin-3-ol1.0The limiting reagent. Ensure high purity for optimal results.
Organoboron NucleophileAryl/Heteroarylboronic Acid1.1 - 1.5A slight excess ensures complete consumption of the iodide. Pinacol esters can also be used.
Palladium Pre-catalyst Catalyst SourcePd₂(dba)₃ or Pd(OAc)₂0.01 - 0.05 (1-5 mol%)Pre-catalysts that generate Pd(0) in situ. Pd₂(dba)₃ is often preferred for its reliability.
Ligand Catalyst StabilizerXPhos or SPhos0.02 - 0.10 (2-10 mol%)Bulky, electron-rich biaryl monophosphine ligands are highly effective for heteroaryl couplings.[5][9]
Base Boron ActivatorK₃PO₄ or Cs₂CO₃2.0 - 3.0Moderately strong, non-nucleophilic bases are ideal. K₃PO₄ is often a good first choice.[10][12]
Solvent Reaction Medium1,4-Dioxane/H₂O (e.g., 4:1)~0.1 MA polar aprotic solvent with a small amount of water is standard and aids in dissolving the base.[1][13]
Temperature Reaction Rate80 - 110 °C-Higher temperatures are often required for challenging couplings to ensure reasonable reaction times.
Step-by-Step Experimental Procedure
  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 6-Fluoro-2-iodopyridin-3-ol (1.0 equiv), the boronic acid (1.2 equiv), the base (e.g., K₃PO₄, 2.5 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process at least three times to ensure all oxygen is removed.[6]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers and wash with brine to remove residual water and inorganic salts.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure coupled product.

Experimental Workflow Diagram

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst2. Insufficiently Degassed3. Poor Quality Reagents1. Use a different Pd source/ligand (e.g., Pd(PPh₃)₄).2. Ensure thorough degassing of solvents and reaction vessel.3. Use freshly purchased or purified starting materials.
Dehalogenation Premature protonolysis of the Pd-Aryl intermediate.Use a non-protic solvent system if possible, or ensure the base is not excessively strong.
Homocoupling of Boronic Acid Oxygen contamination leading to oxidative homocoupling.Improve degassing procedure. Ensure a strictly inert atmosphere is maintained throughout.
Complex Product Mixture Side reactions due to high temperature or incorrect base.Lower the reaction temperature. Screen alternative bases (e.g., K₂CO₃, CsF).

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Fu, G. C. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
  • Elsevier. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Tetrahedron Letters, 59(22), 2153-2159. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • DergiPark. (2017). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(1), 133-148. [Link]

  • Braga, A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(25), 9298–9307.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 128(49), 15892–15902.
  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(22), 6755-6762.
  • Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19, 2399-2412.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. The Journal of Organic Chemistry. [Link]

  • Sandiego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • ResearchGate. (2018). Screening of different bases for Suzuki coupling. [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

  • RSC Publishing. (2017). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 7(85), 54060-54071. [Link]

  • Organic Chemistry Portal. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • ResearchGate. (2013). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]

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Application Notes & Protocols: Sonogashira Coupling of 6-Fluoro-2-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp) bonds with high efficiency and functional group tolerance.[1][2] This application note provides a comprehensive guide for the successful execution of the Sonogashira coupling using 6-Fluoro-2-iodopyridin-3-ol, a key heterocyclic building block in medicinal chemistry and materials science. We present an in-depth analysis of the reaction mechanism, a critical evaluation of key experimental parameters, and two detailed, field-proven protocols: a classic copper-co-catalyzed method and a robust copper-free alternative. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of complex alkynyl-substituted pyridines.

Introduction: The Strategic Importance of the Substrate

6-Fluoro-2-iodopyridin-3-ol is a highly valuable synthetic intermediate. Its structure presents several strategic features for cross-coupling:

  • Aryl Iodide: The carbon-iodine bond is the most reactive among aryl halides for the oxidative addition step in palladium-catalyzed couplings, often allowing for mild reaction conditions.[3][4]

  • Electron-Deficient Pyridine Ring: The pyridine nitrogen acts as an electron-withdrawing group, which can influence catalyst kinetics. Nitrogen-containing heterocycles are crucial scaffolds in pharmaceuticals.[5][6]

  • Ortho-Hydroxyl Group: The phenolic -OH group is acidic and can interact with the base or metal catalysts. Its presence necessitates careful selection of the base to ensure deprotonation of both the alkyne and the hydroxyl group without interfering with the catalytic cycle.

  • Fluoro Substituent: The fluorine atom can modulate the electronic properties and metabolic stability of the final product, a common strategy in drug design.

This guide provides the necessary causal insights and procedural details to navigate these structural features and achieve high-yield, reproducible couplings.

The Sonogashira Reaction: A Mechanistic Overview

The Sonogashira reaction proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and, in the classic protocol, a copper cycle.[7][8] Understanding this mechanism is critical for rational troubleshooting and optimization.

  • The Palladium Cycle: The cycle begins with the oxidative addition of the 6-Fluoro-2-iodopyridin-3-ol to a Pd(0) complex, forming a Pd(II)-aryl intermediate. This is followed by a transmetalation step where the alkynyl group is transferred from copper to palladium. The final step is reductive elimination, which forms the desired C-C bond, yields the product, and regenerates the active Pd(0) catalyst.[4]

  • The Copper Cycle: In the presence of a base, copper(I) iodide reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[8] This species is highly reactive and readily participates in the transmetalation step with the palladium complex, facilitating the reaction at milder temperatures than copper-free alternatives.[9]

The primary drawback of the copper co-catalyst is its tendency to promote the oxidative homocoupling of the terminal alkyne (Glaser coupling), forming an undesirable diyne byproduct.[3] Copper-free protocols have been developed to circumvent this issue.[10][11]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids to Schlenk Flask B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Degassed Solvents & Base B->C D 4. Add Terminal Alkyne C->D E 5. Stir at RT or Heat Monitor by TLC/LC-MS D->E F 6. Quench Reaction (e.g., aq. NH₄Cl) E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry, Filter & Concentrate G->H I 9. Column Chromatography H->I

Figure 2: General experimental workflow for the Sonogashira coupling reaction.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This method is highly reliable and generally proceeds under mild conditions, making it an excellent starting point.

Materials & Reagents:

  • 6-Fluoro-2-iodopyridin-3-ol (1 equiv, e.g., 127.5 mg, 0.5 mmol)

  • Terminal Alkyne (1.1-1.2 equiv, e.g., 0.55-0.6 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.025 equiv, 8.8 mg, 0.0125 mmol)

  • Copper(I) Iodide (CuI) (0.05 equiv, 4.8 mg, 0.025 mmol)

  • Triethylamine (Et₃N), anhydrous and degassed (5-10 volumes, e.g., 2.5-5.0 mL)

  • Tetrahydrofuran (THF), anhydrous and degassed (5 volumes, e.g., 2.5 mL)

  • Saturated aqueous NH₄Cl, Ethyl Acetate, Brine, Anhydrous Na₂SO₄

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 6-Fluoro-2-iodopyridin-3-ol, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask, and evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times. [3]3. Add anhydrous, degassed THF (2.5 mL) and Et₃N (2.5 mL) via syringe. Stir the resulting suspension at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS every 1-2 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Upon completion (typically 3-12 hours), cool the reaction to room temperature (if heated).

  • Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the terminal alkyne is prone to homocoupling or when copper contamination of the final product is a concern. [11] Materials & Reagents:

  • 6-Fluoro-2-iodopyridin-3-ol (1 equiv, e.g., 127.5 mg, 0.5 mmol)

  • Terminal Alkyne (1.5 equiv, e.g., 0.75 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 29 mg, 0.025 mmol)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.5 equiv, e.g., 407 mg Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous and degassed (5 mL)

  • Water, Ethyl Acetate, Brine, Anhydrous Na₂SO₄

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 6-Fluoro-2-iodopyridin-3-ol, Pd(PPh₃)₄, and the carbonate base.

  • Seal the flask, and evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add anhydrous, degassed DMF (5 mL) via syringe.

  • Add the terminal alkyne via syringe and begin stirring.

  • Heat the reaction mixture to 60-80 °C. Monitor progress by TLC or LC-MS.

  • Upon completion (typically 6-24 hours), cool the reaction to room temperature.

  • Dilute the reaction mixture with water (15 mL) and ethyl acetate (15 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently anhydrous/anaerobic conditions.3. Insufficient base or temperature.1. Use fresh, high-quality catalyst. Ensure proper inert atmosphere technique.<[3]br>2. Degas all solvents thoroughly (e.g., sparging with N₂/Ar or freeze-pump-thaw cycles).<[3]br>3. Increase base stoichiometry to 4-5 equivalents. Increase temperature in 10 °C increments.
Significant Homocoupling 1. Reaction performed with CuI in the presence of O₂.2. Alkyne is particularly prone to dimerization.1. Ensure the reaction is strictly anaerobic.<[3]br>2. Switch to the copper-free protocol. [12]If using the copper protocol, consider adding the alkyne slowly via syringe pump.
Formation of Black Precipitate 1. Decomposition of the palladium catalyst to palladium black.2. Often caused by trace oxygen or impurities in reagents/solvents.1. Stop the reaction and restart with fresh, purified reagents and meticulously degassed solvents.<[3][13]br>2. Certain solvents like THF can sometimes promote this; consider switching to an alternative like DMF or Toluene. [3][14]
Low Isolated Yield after Purification 1. Product is highly polar due to the -OH group and pyridine N, leading to difficult elution from silica gel.2. Product decomposition on silica.1. Use a more polar eluent system for chromatography (e.g., adding MeOH or Et₃N to a DCM/EtOAc mixture).2. Consider using a different stationary phase (e.g., alumina) or an alternative purification method like recrystallization.

Safety Precautions

  • Chemical Handling: Palladium catalysts are toxic and should be handled with care in a fume hood. Organic solvents are flammable and volatile. Bases like Et₃N are corrosive. Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Inert Atmosphere: Schlenk line and inert gas handling techniques require proper training. Ensure glassware is free of defects before evacuating.

  • Waste Disposal: Dispose of all chemical waste, including solvents and palladium residues, according to institutional safety guidelines.

References

  • Sonogashira coupling - Wikipedia. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024-08-05). [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne | Organic Letters - ACS Publications. (2022-06-30). [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. [Link]

  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (2018-05-11). [Link]

  • Sonogashira Cross-Coupling - J&K Scientific LLC. (2021-03-23). [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021-02-10). [Link]

  • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature | Organic Letters - ACS Publications. [Link]

  • Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions | The Journal of Organic Chemistry - ACS Publications. [Link]

  • The Sonogashira coupling reaction mechanism. - ResearchGate. [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PubMed Central. [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • Sonogashira Coupling | NROChemistry. [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020-08-08). [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021-09-02). [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. [Link]

  • What is the best procedure for Sonogashira coupling? - ResearchGate. (2014-05-01). [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020-04-20). [Link]

Sources

Caption: General experimental workflow for the Heck coupling reaction.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Heck Coupling of 6-Fluoro-2-iodopyridin-3-ol

Introduction: Strategic Importance in Medicinal Chemistry

The 6-fluoro-2-vinylpyridin-3-ol scaffold is a privileged structural motif in modern drug discovery, offering a unique combination of hydrogen bonding capability (hydroxyl group), metabolic stability (fluoro group), and a versatile handle for further functionalization (vinyl group). The parent compound, 6-Fluoro-2-iodopyridin-3-ol, is a critical starting material for accessing these high-value derivatives. The Mizoroki-Heck reaction, a cornerstone of palladium-catalyzed cross-coupling, provides the most direct and atom-economical route for the vinylation of this substrate.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective implementation of Heck coupling protocols for 6-Fluoro-2-iodopyridin-3-ol. It moves beyond a simple recitation of steps to explain the underlying chemical principles, enabling rational optimization and troubleshooting. The protocols described herein are designed to be robust and reproducible for the synthesis of key pharmaceutical intermediates.

Mechanistic Considerations for a Challenging Substrate

The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][3][4] Understanding this mechanism is paramount to optimizing the reaction for a substrate as electronically complex as 6-Fluoro-2-iodopyridin-3-ol. The pyridine ring is inherently electron-deficient, a characteristic amplified by the strongly electron-withdrawing fluorine atom. This electronic nature significantly influences key steps of the catalytic cycle.

The Heck Catalytic Cycle

The generally accepted mechanism involves three primary stages:[2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyridinol. This is typically the rate-determining step. The electron-deficient nature of the pyridine ring can facilitate this step.

  • Olefin Insertion (Migratory Insertion): The alkene coordinates to the Pd(II) complex and subsequently inserts into the Pd-Aryl bond.[2][3]

  • β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, forming the desired vinyl product and a palladium-hydride species.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species, allowing the cycle to continue.[3][4]

Heck_Catalytic_Cycle cluster_main Heck Catalytic Cycle Pd0 Pd(0)L₂ OxyAdd Oxidative Addition Pd0->OxyAdd PdII_Aryl Ar-Pd(II)L₂(I) OxyAdd->PdII_Aryl Alkene_Coord Olefin Coordination PdII_Aryl->Alkene_Coord PdII_Alkene [Ar-Pd(II)L₂(Alkene)]⁺I⁻ Alkene_Coord->PdII_Alkene Migratory_Ins Migratory Insertion PdII_Alkene->Migratory_Ins PdII_Alkyl R-Pd(II)L₂(I) Migratory_Ins->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim PdH_Complex H-Pd(II)L₂(I) Beta_Elim->PdH_Complex Product Product (Ar-Alkene) Beta_Elim->Product Red_Elim Reductive Elimination PdH_Complex->Red_Elim Red_Elim->Pd0 Salt [Base-H]⁺I⁻ Red_Elim->Salt ArI Ar-I (6-Fluoro-2-iodopyridin-3-ol) ArI->OxyAdd Alkene Alkene (e.g., Alkyl Acrylate) Alkene->Alkene_Coord Base Base (e.g., Et₃N) Base->Red_Elim

Caption: The Pd(0)/Pd(II) catalytic cycle for the Heck reaction.

Key Parameter Optimization

Success with this substrate requires careful selection of the catalyst system and reaction conditions. The pyridinol moiety can potentially coordinate to the palladium center, and the overall electronic profile demands a tailored approach.

ParameterOptions & ConsiderationsRationale & Field Insights
Palladium Source Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pd(OAc)₂ is often preferred as a stable Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species by phosphine ligands or amines.[5][6] This avoids handling air-sensitive Pd(0) sources directly.
Ligand PPh₃, P(o-tol)₃, P(t-Bu)₃, dppfFor electron-deficient aryl halides, more electron-donating and bulky phosphine ligands like P(o-tol)₃ or P(t-Bu)₃ can accelerate oxidative addition.[2] However, PPh₃ remains a robust and cost-effective starting point. Bidentate ligands like dppf are also effective.[5]
Base Et₃N, DIPEA, K₂CO₃, Cs₂CO₃An organic amine base like triethylamine (Et₃N) is standard. It is crucial for regenerating the Pd(0) catalyst and neutralizing the HI generated.[4] Inorganic bases can also be used, particularly in phosphine-free systems or with specific solvents.
Solvent DMF, NMP, Acetonitrile, ToluenePolar aprotic solvents like DMF or NMP are excellent choices as they help to solubilize the catalyst complex and reactants.[5] Acetonitrile is also a common and effective solvent.
Temperature 80 - 120 °CHigher temperatures are generally required to drive the reaction to completion. Microwave irradiation can significantly shorten reaction times and improve yields by providing rapid, uniform heating.
Additives TBAC (Tetrabutylammonium chloride)Phase-transfer catalysts like TBAC can be beneficial, especially in less polar solvents or with inorganic bases. They can help stabilize the catalytic species and promote the anionic pathway of the reaction.[5]

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reagents are hazardous and should be handled with care.

Protocol 4.1: Standard Thermal Conditions

This protocol provides a reliable baseline for the Heck coupling of 6-Fluoro-2-iodopyridin-3-ol with a generic acrylate.

Materials:

  • 6-Fluoro-2-iodopyridin-3-ol (1.0 eq)

  • Alkyl acrylate (1.2 - 1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 - 0.05 eq)

  • Triphenylphosphine (PPh₃) (0.04 - 0.10 eq)

  • Triethylamine (Et₃N) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-Fluoro-2-iodopyridin-3-ol, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Under the inert atmosphere, add anhydrous DMF via syringe, followed by the alkyl acrylate and triethylamine.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure product.

Experimental_Workflow start Start: Dry Glassware reagents Add Solids: 1. 6-Fluoro-2-iodopyridin-3-ol 2. Pd(OAc)₂ 3. PPh₃ start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill N₂ or Ar) reagents->inert liquids Add Liquids (via Syringe): 1. Anhydrous DMF 2. Alkene 3. Base (Et₃N) inert->liquids heat Heat Reaction Mixture (e.g., 100 °C) liquids->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Continue Heating workup Aqueous Work-up: 1. Cool to RT 2. Dilute (EtOAc) 3. Wash (H₂O, Brine) monitor->workup Reaction Complete purify Purification: 1. Dry (Na₂SO₄) 2. Concentrate 3. Column Chromatography workup->purify product Isolated Pure Product purify->product

Protocol 4.2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration, often reducing reaction times from hours to minutes and potentially improving yields.

Materials:

  • Same as Protocol 4.1, but use a dedicated microwave reaction vial with a stir bar.

Procedure:

  • In a 10 mL microwave vial, combine 6-Fluoro-2-iodopyridin-3-ol, Pd(OAc)₂, and PPh₃.

  • Add anhydrous DMF, the alkyl acrylate, and triethylamine.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at 120-140 °C for 20-40 minutes (hold time).

  • After the irradiation is complete, allow the vial to cool to room temperature (<50 °C) before opening.

  • Perform the work-up and purification steps as described in Protocol 4.1.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Poor quality reagents/solvent.Ensure reagents are pure and solvent is anhydrous. Increase catalyst loading (e.g., to 5 mol%). Increase temperature or switch to microwave conditions. Try a more electron-rich ligand like P(o-tol)₃.
Formation of Byproducts Olefin isomerization; Homocoupling of the aryl iodide.Additives like TBAC can sometimes suppress side reactions. Ensure the base is of high quality. Lowering the temperature slightly may improve selectivity, albeit at the cost of reaction time.
Catalyst Decomposition High temperature; Presence of oxygen.A black precipitate (palladium black) indicates catalyst decomposition. Ensure the reaction is maintained under a strict inert atmosphere. Using a slightly higher ligand-to-palladium ratio (e.g., 2.5:1 or 3:1) can help stabilize the catalyst.
Difficult Purification Co-elution of product with triphenylphosphine oxide.Triphenylphosphine oxide is a common byproduct from the in situ reduction of Pd(II). Switching to a different phosphine ligand or exploring phosphine-free conditions may simplify purification.

Conclusion

The Heck coupling of 6-Fluoro-2-iodopyridin-3-ol is a powerful and versatile transformation for the synthesis of valuable pharmaceutical intermediates. While the substrate presents unique electronic challenges, a systematic approach to optimization focusing on the catalyst system, base, and solvent provides a clear path to success. The protocols outlined in this guide, based on established principles of organometallic chemistry, offer robust starting points for both thermal and microwave-assisted conditions. By understanding the rationale behind each parameter, researchers can effectively troubleshoot and adapt these methods to achieve high yields of the desired vinylated pyridinol products.

References

  • Wikipedia. Heck reaction. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • BYJU'S. Heck Reaction Mechanism. [Link]

  • Macmillan Group, Princeton University. The Intramolecular Heck Reaction. [Link]

  • Royal Society of Chemistry. Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Chemistry Notes. Heck Reaction: easy Mechanism, applications. [Link]

  • Wipf Group, University of Pittsburgh. Palladium I I. Basic Principles - Heck Reactions. [Link]

  • ACS Publications. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

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Application Notes and Protocols: The Strategic Use of 6-Fluoro-2-iodopyridin-3-ol in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Scaffolds in Kinase Inhibitor Design

Protein kinases remain one of the most critical target classes in modern drug discovery, with dozens of inhibitors approved for the treatment of cancer and other diseases.[1] The development of potent and selective kinase inhibitors often hinges on the strategic use of highly functionalized heterocyclic building blocks. Among these, fluorinated pyridinyl scaffolds have gained prominence for their ability to confer desirable pharmacological properties.[2] The introduction of fluorine can enhance metabolic stability, modulate pKa, and improve binding affinity through unique electronic interactions with the target protein.[3][4]

This guide provides an in-depth exploration of 6-Fluoro-2-iodopyridin-3-ol , a versatile and powerful building block for the synthesis of next-generation kinase inhibitors. Its unique trifunctional nature—featuring an iodine atom for cross-coupling, a hydroxyl group for etherification, and a fluorine atom for property modulation—offers medicinal chemists a robust platform for creating diverse and complex molecular architectures. We will dissect the causality behind experimental choices and provide detailed, field-proven protocols for its key transformations.

Chemical Profile and Strategic Reactivity

6-Fluoro-2-iodopyridin-3-ol is a strategically designed reagent that provides three distinct points for chemical modification. The iodine and hydroxyl functionalities can be addressed with near-perfect orthogonality, allowing for controlled, stepwise elaboration of a molecular scaffold.

  • The 2-Iodo Group: The carbon-iodine bond is the primary site for transition metal-catalyzed cross-coupling reactions. Its high reactivity makes it an excellent substrate for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental to building the core structures of many kinase inhibitors.[5]

  • The 3-Hydroxyl Group: This nucleophilic site is ideal for forming ether linkages, a common motif used to connect the pyridinyl core to solvent-exposed regions or other pharmacophoric elements. Williamson ether synthesis or Mitsunobu reactions are typically employed.

  • The 6-Fluoro Group: Beyond its role in improving pharmacokinetic profiles, the strongly electron-withdrawing fluorine atom modulates the electron density of the pyridine ring, influencing the reactivity of the other positions and potentially enhancing interactions within the kinase ATP-binding site.[6][7]

Caption: Key reactive sites of 6-Fluoro-2-iodopyridin-3-ol.

Core Application 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for its reliability and functional group tolerance in forging aryl-aryl bonds.[8] In this context, it is used to couple a boronic acid or ester to the 2-position of the pyridine ring, typically forming the central biaryl core of the inhibitor.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of 6-Fluoro-2-iodopyridin-3-ol with a generic arylboronic acid.

Materials:

  • 6-Fluoro-2-iodopyridin-3-ol (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., Na₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent System: Toluene/Ethanol/Water (e.g., 4:1:1 mixture)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask, add 6-Fluoro-2-iodopyridin-3-ol, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon) for 10-15 minutes. This is critical to prevent oxidation and deactivation of the palladium(0) catalyst.

  • Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture, followed by the palladium catalyst. The solvent mixture is chosen to ensure solubility of both organic and inorganic reagents.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Reaction progress is monitored by TLC or LC-MS until the starting iodide is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and boronic acid byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

start Combine Reactants (Pyridinol, Boronic Acid, Base) inert Purge with Inert Gas (N₂ or Ar) start->inert reagents Add Degassed Solvents & Palladium Catalyst inert->reagents heat Heat to 80-100 °C (4-12 hours) reagents->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Reaction incomplete workup Cool, Dilute & Wash (EtOAc, H₂O, Brine) monitor->workup Reaction complete purify Dry, Concentrate & Purify (Column Chromatography) workup->purify product Isolated Arylated Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Core Application 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a powerful method for constructing aryl-amine bonds, which are prevalent in kinase inhibitors that mimic the adenine portion of ATP.[9][10] This reaction is employed to couple a primary or secondary amine to the 2-position of the pyridine scaffold.

Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the coupling of a 2-iodo-pyridinyl intermediate with a generic aniline derivative.

Materials:

  • 2-Iodo-pyridinyl substrate (1.0 eq)

  • Aniline or secondary amine (1.1 - 1.3 eq)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 0.02 eq)

  • Ligand (e.g., XantPhos or BINAP, 0.04 eq)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.5 - 2.0 eq)

  • Anhydrous Solvent (e.g., Toluene or Dioxane)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk flask, combine the palladium precatalyst, ligand, and base. The choice of ligand is crucial; bulky, electron-rich phosphine ligands like XantPhos are often effective in preventing catalyst decomposition and promoting reductive elimination.[11]

  • Inert Atmosphere: Seal the flask and thoroughly purge with an inert gas.

  • Reagent Addition: Add the anhydrous solvent, followed by the 2-iodo-pyridinyl substrate and the amine coupling partner. The use of anhydrous solvents is critical as water can interfere with the catalytic cycle.

  • Reaction Execution: Heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction by LC-MS (typically 6-24 hours). The strong, non-nucleophilic base (e.g., Cs₂CO₃) is essential for deprotonating the amine without competing in side reactions.[12]

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Rinse the pad with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography to yield the desired N-aryl product.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Bond Formed C(sp²) - C(sp²)C(sp²) - N
Pd Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd₂(dba)₃ or Pd(OAc)₂
Ligand Often included (PPh₃)Required (e.g., XantPhos, BINAP)
Base Weak (Na₂CO₃, K₂CO₃)Strong, non-nucleophilic (Cs₂CO₃, NaOtBu)
Temperature 80 - 100 °C90 - 110 °C
Key Insight Tolerant of water and protic solvents.Requires anhydrous conditions.
Table 1: Comparison of typical conditions for key cross-coupling reactions.

Core Application 3: Scaffold Elaboration via Williamson Ether Synthesis

With the core biaryl or aryl-amine structure in place, the 3-hydroxyl group serves as the next handle for modification. The Williamson ether synthesis is a classic and reliable method to introduce side chains, such as the morpholino-containing groups often found in kinase inhibitors to enhance solubility and target engagement.[13]

Protocol: General Procedure for O-Alkylation

Materials:

  • Pyridin-3-ol substrate (1.0 eq)

  • Alkyl halide (e.g., 4-(3-chloropropyl)morpholine, 1.5 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 eq)

  • Solvent (e.g., DMF or Acetonitrile)

Step-by-Step Methodology:

  • Reagent Combination: In a round-bottom flask, dissolve the pyridin-3-ol substrate in the chosen solvent (DMF is excellent for ensuring solubility and accelerating Sₙ2 reactions).

  • Base Addition: Add the base (e.g., K₂CO₃). The base deprotonates the hydroxyl group to form the more nucleophilic alkoxide.

  • Alkylating Agent: Add the alkyl halide dropwise at room temperature.

  • Reaction Execution: Heat the mixture to 60-80 °C and stir until TLC/LC-MS indicates complete consumption of the starting material (typically 2-6 hours).

  • Work-up: Cool the reaction, pour it into water, and extract with an organic solvent like ethyl acetate. The aqueous quench removes the base and any unreacted alkylating agent.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography.

start Dissolve Pyridinol in DMF/Acetonitrile base Add Base (K₂CO₃) to form Alkoxide start->base alkylate Add Alkyl Halide (e.g., Morpholino-propyl chloride) base->alkylate heat Heat to 60-80 °C (2-6 hours) alkylate->heat quench Quench with Water & Extract with EtOAc heat->quench purify Wash, Dry, Concentrate & Purify quench->purify product Isolated Ether Product purify->product

Caption: Workflow for Williamson ether synthesis to add a solubilizing side chain.

Case Study: Synthetic Strategy Toward a Foretinib-like Core

Foretinib (GSK1363089) is a multi-kinase inhibitor of c-Met and VEGFR2.[13][14] Its structure features a quinoline core linked via an ether to a fluorinated phenyl ring. We can leverage the reactivity of 6-Fluoro-2-iodopyridin-3-ol to construct a closely related pyridinyl analog, demonstrating the power of this building block in a practical synthetic sequence.

The strategy involves an initial etherification followed by a Suzuki coupling to complete the core.

G A 6-Fluoro-2-iodopyridin-3-ol C Step 1: Williamson Ether Synthesis (K₂CO₃, DMF, 70 °C) A->C B 4-Aminophenol Derivative B->C D Intermediate: 2-Iodo-pyridinyl Ether C->D F Step 2: Suzuki Coupling (Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 90 °C) D->F E Arylboronic Acid E->F G Final Core Structure: Foretinib Analog F->G

Caption: Multi-step synthesis of a Foretinib-like core structure.

This synthetic route highlights the orthogonal reactivity of the iodo and hydroxyl groups. The Williamson ether synthesis is performed first under basic conditions that do not affect the C-I bond. Subsequently, the robust C-I bond is activated by a palladium catalyst for the Suzuki coupling, a reaction that is compatible with the newly formed ether linkage and the fluoro substituent. This logical, stepwise approach is central to the efficient construction of complex drug candidates.

Conclusion

6-Fluoro-2-iodopyridin-3-ol is a premier building block for the synthesis of kinase inhibitors. Its trifunctional nature allows for a modular and highly efficient approach to drug design, enabling the rapid generation of diverse compound libraries. By mastering the core transformations of Suzuki coupling, Buchwald-Hartwig amination, and Williamson ether synthesis, researchers can fully exploit the potential of this scaffold to create novel, potent, and pharmacokinetically advantaged therapeutics. The protocols and strategic insights provided herein serve as a validated foundation for the successful application of this reagent in any drug discovery program.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved January 4, 2026.
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Application Notes & Protocols: Strategic Synthesis of Novel JNK Inhibitors Utilizing 6-Fluoro-2-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the strategic synthesis and evaluation of c-Jun N-terminal kinase (JNK) inhibitors, beginning with the versatile chemical scaffold, 6-Fluoro-2-iodopyridin-3-ol. We will explore the critical role of the JNK signaling pathway in various pathologies, establishing it as a high-value therapeutic target. The core of this application note is a detailed, field-proven protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for constructing potent kinase inhibitors.[1] This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic strategy.

Introduction: The Therapeutic Promise of JNK Inhibition

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[2] Activated by a wide array of stress-related stimuli—including inflammatory cytokines, ultraviolet irradiation, and osmotic shock—the JNK signaling pathway is a central regulator of complex cellular processes such as inflammation, apoptosis, cell differentiation, and proliferation.[3][4] Dysregulation of JNK signaling has been implicated in the pathogenesis of numerous human diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, inflammatory conditions such as rheumatoid arthritis, and various cancers.[5][6][7]

This central role in disease makes JNK an attractive target for therapeutic intervention. Small molecule kinase inhibitors have emerged as a powerful class of drugs, with dozens approved for clinical use, primarily in oncology.[][9] The development of potent and selective JNK inhibitors is an active area of research, aiming to provide new therapeutic options for these challenging diseases.[2][10]

The selection of a suitable starting scaffold is paramount in inhibitor design. The 6-Fluoro-2-iodopyridin-3-ol core is a privileged structure in medicinal chemistry. Its key features make it an exceptional building block:

  • Iodine Atom: Serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the systematic introduction of diverse aryl and heteroaryl moieties to probe the ATP-binding site of the kinase.[1]

  • Fluorine Atom: Can enhance metabolic stability, improve binding affinity through hydrogen bonding or dipolar interactions, and modulate the pKa of the pyridinol, thereby fine-tuning the molecule's pharmacokinetic properties.

  • Pyridinol Core: A common structural motif in many kinase inhibitors, known to form critical hydrogen bond interactions within the kinase hinge region.

This guide will leverage these features to synthesize a novel JNK inhibitor.

The JNK Signaling Cascade: A Rationale for Intervention

To appreciate the mechanism of action for our synthesized inhibitors, it is crucial to understand the JNK signaling pathway. The pathway operates as a three-tiered kinase cascade, amplifying initial signals from the cell surface to the nucleus to orchestrate a transcriptional response.

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_map3k MAPKKK Level cluster_map2k MAPKK Level cluster_mapk MAPK Level cluster_nuclear Nuclear Response Stress Environmental Stress (UV, Osmotic Shock) MAP3K ASK1, MEKK1/4, MLK2/3, TAK1 Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MAP2K MKK4 / MKK7 MAP3K->MAP2K Phosphorylates JNK JNK1 / JNK2 / JNK3 MAP2K->JNK Phosphorylates TranscriptionFactors c-Jun, ATF2, Elk-1 JNK->TranscriptionFactors Translocates to Nucleus & Phosphorylates CellularResponse Apoptosis, Inflammation, Proliferation, Survival TranscriptionFactors->CellularResponse Regulates Gene Expression

Caption: A simplified representation of the JNK signaling cascade.[11][12][13]

By inhibiting JNK at the final stage of this cascade, we can effectively block the phosphorylation of downstream transcription factors and prevent the pathological cellular responses they trigger.

Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Coupling

Our strategy centers on a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is exceptionally reliable and tolerates a wide range of functional groups, making it a staple in pharmaceutical synthesis.[14] The iodine at the C2 position of 6-Fluoro-2-iodopyridin-3-ol is selectively displaced and coupled with a boronic acid or ester, allowing for the modular construction of a diverse chemical library.

Synthetic_Workflow Start 6-Fluoro-2-iodopyridin-3-ol (Starting Material) Reaction Suzuki-Miyaura Coupling - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., Na₂CO₃) - Solvent (e.g., Toluene/EtOH/H₂O) Start->Reaction Boronic Aryl/Heteroaryl Boronic Acid Boronic->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product Final JNK Inhibitor (PF-JNK-1) Purify->Product Analysis Characterization (NMR, LC-MS, HPLC) Product->Analysis

Caption: General workflow for the synthesis of JNK inhibitors via Suzuki coupling.

Detailed Experimental Protocol: Synthesis of PF-JNK-1

This protocol details the synthesis of a representative inhibitor, 6-Fluoro-2-(4-(4-methylpiperazin-1-yl)phenyl)pyridin-3-ol , which we will designate PF-JNK-1 .

Materials and Reagents:

  • 6-Fluoro-2-iodopyridin-3-ol (CAS: 214911-10-1)

  • (4-(4-methylpiperazin-1-yl)phenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • Toluene, Anhydrous

  • Ethanol (200 Proof)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-Fluoro-2-iodopyridin-3-ol (1.0 g, 4.22 mmol, 1.0 equiv).

    • Add (4-(4-methylpiperazin-1-yl)phenyl)boronic acid (1.11 g, 5.06 mmol, 1.2 equiv).

    • Add Sodium Carbonate (1.34 g, 12.66 mmol, 3.0 equiv).

    • Rationale: The base is crucial for the transmetalation step of the Suzuki catalytic cycle, activating the boronic acid. An excess ensures the reaction proceeds to completion.

  • Solvent Addition and Degassing:

    • Add Toluene (20 mL), Ethanol (10 mL), and Deionized Water (10 mL) to the flask.

    • Bubble argon or nitrogen gas through the stirred solvent mixture for 15-20 minutes.

    • Rationale: Degassing is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and deactivate it, leading to poor yields. The mixed solvent system is used to dissolve both the organic-soluble starting materials and the water-soluble inorganic base.

  • Catalyst Addition and Reflux:

    • Under a positive pressure of argon/nitrogen, add Tetrakis(triphenylphosphine)palladium(0) (244 mg, 0.211 mmol, 0.05 equiv).

    • Heat the reaction mixture to 90 °C and allow it to reflux with vigorous stirring for 12-16 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

    • Rationale: 5 mol % is a standard catalyst loading for many cross-coupling reactions, balancing reaction efficiency with cost and ease of removal. Refluxing provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.

  • Work-up and Extraction:

    • After the reaction is complete (as indicated by the consumption of the starting iodide), cool the mixture to room temperature.

    • Dilute the mixture with Ethyl Acetate (50 mL) and Deionized Water (30 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with Ethyl Acetate (2 x 30 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Rationale: The aqueous wash and brine wash remove the inorganic base, salts, and residual water-soluble impurities.

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Equilibrate the column with Dichloromethane (DCM).

    • Load the crude product onto the column and elute with a gradient of 0% to 10% Methanol in DCM.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield PF-JNK-1 as a pure solid.

    • Rationale: Column chromatography is essential to separate the desired product from the palladium catalyst, ligand byproducts, and any unreacted starting materials. A gradient elution is used to effectively separate compounds with different polarities.

Data Presentation and Characterization

The identity and purity of the synthesized compound must be rigorously confirmed.

ParameterExpected Value for PF-JNK-1
Molecular Formula C₁₆H₁₈FN₃O
Molecular Weight 287.33 g/mol
Theoretical Yield 1.21 g
Appearance Off-white to pale yellow solid
Purity (by HPLC) >95%
LC-MS (ESI+) Expected m/z: 288.15 [M+H]⁺
¹H NMR Peaks consistent with the proposed structure
FTIR Peaks corresponding to O-H, C-H, C=C, and C-N bonds

Self-Validating System - The Role of Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): Determines the purity of the final compound by separating it from any residual impurities.[15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the synthesized molecule, providing strong evidence of its identity.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming the connectivity of atoms and the success of the coupling reaction.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups in the molecule.[15][17]

Protocol: In Vitro Biological Evaluation

To confirm that the synthesized compound functions as a JNK inhibitor, its activity must be assessed in a biochemical assay. The following is a general protocol for determining the IC₅₀ value.

Protocol: Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™) [1]

  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor (PF-JNK-1) in 100% DMSO, typically starting from 10 mM.

  • Reaction Setup: In a 384-well white microplate, add the kinase assay buffer.

  • Inhibitor Addition: Add the inhibitor solution or DMSO (for vehicle control wells) to the appropriate wells.

  • Enzyme Addition: Add recombinant human JNK enzyme (e.g., JNK3) to all wells except the "no enzyme" control.

  • Reaction Initiation: Add a substrate/ATP mixture (e.g., ATF2 peptide as substrate) to all wells to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Signal Generation: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the luminescent assay kit (e.g., adding ADP-Glo™ Reagent, followed by Kinase Detection Reagent).

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

References

  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-[(3-Bromopyridin-2-yl)oxy]ethanol. Benchchem.
  • Schematic diagram of the JNK signaling pathway. Inflammatory cytokines,...
  • Schematic diagram of the JNK signaling pathway. When cells are...
  • Schematic representation of JNK signaling. The JNK pathway is activated...
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  • Unraveling the Design and Discovery of c-Jun N-Terminal Kinase Inhibitors and Their Therapeutic Potential in Human Diseases. Journal of Medicinal Chemistry.
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  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • The introduction and synthesis route of small molecule kinase inhibitors approved by FDA in 2017. BOC Sciences.
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Application Notes & Protocols: 6-Fluoro-2-iodopyridin-3-ol as a Versatile Building Block for Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorinated pyridine scaffolds is a cornerstone of modern agrochemical design, enhancing metabolic stability, binding affinity, and overall efficacy of active ingredients.[1][2] This guide provides an in-depth technical overview of 6-Fluoro-2-iodopyridin-3-ol (CAS No. 214911-10-1), a highly functionalized building block poised for the efficient construction of novel pesticide and herbicide candidates. We will explore its unique reactivity profile and provide detailed, field-proven protocols for its application in key synthetic transformations, including Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals in the agrochemical sector.

Introduction: The Strategic Value of Functionalized Pyridines in Agrochemicals

The pyridine ring is a privileged scaffold in a vast array of biologically active compounds, including numerous commercial agrochemicals.[3][4][5] Its presence is critical in neonicotinoid insecticides and a variety of fungicides and herbicides.[4] The introduction of fluorine atoms or trifluoromethyl groups into these scaffolds can profoundly influence their physicochemical properties, often leading to enhanced biological activity.[2][6]

6-Fluoro-2-iodopyridin-3-ol emerges as a particularly valuable intermediate for two primary reasons:

  • Orthogonal Reactivity: The molecule possesses three distinct functional handles—an iodine, a fluorine, and a hydroxyl group. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-fluorine bond, allowing for selective functionalization at the 2-position.[7] The fluorine and hydroxyl groups can be retained for subsequent synthetic manipulations or to serve as key pharmacophoric features in the final molecule.

  • Scaffold Versatility: This building block provides a direct route to 2-substituted-6-fluoropyridin-3-ol derivatives, which are key cores for a diverse range of potential agrochemicals. By leveraging modern cross-coupling technologies, chemists can rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.

Physicochemical Properties & Reactivity Profile

Understanding the inherent reactivity of 6-Fluoro-2-iodopyridin-3-ol is fundamental to designing successful synthetic strategies.

PropertyDataSource
CAS Number 214911-10-1
Molecular Formula C₅H₃FINO
Molecular Weight 238.99 g/mol [8]
Appearance White to off-white powder or crystals
Storage 2-8°C, Keep in dark place, sealed in dry
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Reactivity Hierarchy:

The key to this building block's utility lies in the differential reactivity of its halogen substituents in palladium-catalyzed reactions. The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step is I > Br > Cl > F.[7] This is inversely correlated with the carbon-halogen bond dissociation energy, making the C-I bond the primary site for transformations like Suzuki, Stille, Heck, and Buchwald-Hartwig couplings.

G cluster_0 Reactivity of 6-Fluoro-2-iodopyridin-3-ol cluster_1 Driving Force mol 6-Fluoro-2-iodopyridin-3-ol reactivity Primary Site (C2-I) Suzuki, Buchwald-Hartwig, Sonogashira, Heck, etc. Secondary Site (C6-F) SₙAr (harsher conditions) Tertiary Site (C3-OH) Etherification, Esterification, etc. reactivity_order Reactivity: I > Br > Cl >> F (Based on C-X Bond Energy) reactivity:f0->reactivity_order Selective Pd Catalysis

Caption: Reactivity hierarchy of functional groups in 6-Fluoro-2-iodopyridin-3-ol.

Application Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is an indispensable tool for forming C(sp²)–C(sp²) bonds, making it ideal for synthesizing biaryl and heteroaryl structures common in agrochemicals.[9][10] This protocol details a general procedure for coupling an arylboronic acid with 6-Fluoro-2-iodopyridin-3-ol.

Mechanistic Rationale & Workflow

The catalytic cycle involves three key steps: (1) Oxidative Addition of the C-I bond to a Pd(0) species, (2) Transmetalation with the boronic acid derivative, and (3) Reductive Elimination to yield the product and regenerate the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often promote efficient catalysis, especially for challenging substrates.[11][12]

G cluster_workflow General Experimental Workflow A 1. Reagent Setup (Schlenk Tube) B 2. Degassing (Inert Gas Purge) A->B C 3. Catalyst Addition (Pd Precursor + Ligand) B->C D 4. Heating & Monitoring (TLC / GC-MS) C->D E 5. Aqueous Work-up (Extraction) D->E F 6. Purification (Column Chromatography) E->F G Final Product F->G

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Disclaimer: This is a representative protocol. Optimal conditions (catalyst, ligand, base, solvent, temperature) may vary depending on the specific boronic acid used. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-Fluoro-2-iodopyridin-3-ol (1.0 mmol, 239 mg), the desired arylboronic acid (1.2 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos or XPhos, 4-10 mol%). For convenience, a pre-catalyst like [Pd(SPhos)G4] can be used.

  • Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL).

  • Reaction: Place the sealed tube in a preheated oil bath at 80-110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Wash with brine (2 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2-aryl-6-fluoropyridin-3-ol product.

Representative Data
Coupling Partner (Ar-B(OH)₂)Pd Source (mol%)Ligand (mol%)BaseTemp (°C)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃10085-95
4-Methoxyphenylboronic acidPd₂(dba)₃ (2.5)XPhos (5)K₃PO₄9080-92
3-Chlorophenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃11075-88
Thiophen-2-ylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃8582-94
(Note: Yields are hypothetical and based on typical outcomes for similar substrates.)

Application Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, providing access to arylamines that are prevalent in agrochemical structures.[13][14] This reaction allows for the coupling of 6-Fluoro-2-iodopyridin-3-ol with a wide range of primary and secondary amines.

Mechanistic Rationale

The mechanism is analogous to the Suzuki coupling but involves the formation of a palladium-amido complex followed by reductive elimination to form the C-N bond.[13] The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to deprotonate the amine and facilitate the catalytic cycle.[14]

G center Pd(0)L₂ A Oxidative Addition center->A + Ar-X B L₂Pd(II)(Ar)(X) A->B C Amide Binding & Deprotonation B->C + HNR¹R² - HX D L₂Pd(II)(Ar)(NR¹R²) C->D E Reductive Elimination D->E E->center Regenerates Catalyst F Ar-NR¹R² E->F Product G Ar-X G->A H HNR¹R² + Base H->C

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Disclaimer: This protocol is a general guideline. NaOtBu is a strong base and is air and moisture sensitive; handle under an inert atmosphere.

  • Reaction Setup: To an oven-dried Schlenk tube, add the base, sodium tert-butoxide (NaOtBu, 1.4 mmol).

  • Reagent Addition: Add 6-Fluoro-2-iodopyridin-3-ol (1.0 mmol, 239 mg), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., RuPhos or BrettPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with Argon or Nitrogen three times.

  • Solvent and Amine Addition: Add a degassed anhydrous solvent (e.g., Toluene or Dioxane, 4 mL). Finally, add the amine (1.2 mmol) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2-18 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Dilute with ethyl acetate (20 mL) and water (15 mL).

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to yield the desired 2-amino-6-fluoropyridin-3-ol derivative.

Representative Data
Amine (HNR¹R²)Pd Source (mol%)Ligand (mol%)BaseTemp (°C)Yield (%)
MorpholinePd₂(dba)₃ (1.5)RuPhos (3)NaOtBu10088-96
AnilinePd(OAc)₂ (2)BrettPhos (4)LHMDS11075-85
BenzylaminePd₂(dba)₃ (2)XPhos (4)NaOtBu9082-93
PyrrolidinePd₂(dba)₃ (1)RuPhos (2)NaOtBu8090-98
(Note: Yields are hypothetical and based on typical outcomes for similar substrates.)

Conclusion

6-Fluoro-2-iodopyridin-3-ol is a high-value, versatile building block for the synthesis of novel agrochemical candidates. Its well-differentiated functional groups allow for selective, high-yielding transformations using robust and scalable palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers to leverage this intermediate in the rapid generation of diverse molecular libraries, accelerating the discovery of next-generation crop protection agents.

References

  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. Benchchem.
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatiz
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatiz
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatiz
  • Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.
  • Recent developments in fluorine-containing pesticides.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
  • 6-Fluoro-4-iodopyridin-3-ol. Apollo Scientific.
  • Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low c
  • Cross-Coupling Reactions: A Practical Guide.
  • Synthesis of new neonicotinoids containing fluorinated acceptor groups.
  • Buchwald–Hartwig amin
  • 6-Fluoro-2-iodopyridin-3-ol | 214911-10-1. Sigma-Aldrich.
  • 2-Fluoro-3-iodopyridine: A Versatile Building Block for Pharmaceutical and Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Fluoro-2-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of the 6-Fluoro-2-iodopyridin-3-ol Scaffold

The 6-fluoro-2-iodopyridin-3-ol scaffold is a highly valuable building block in contemporary medicinal chemistry and drug development. Its strategic importance stems from the orthogonal reactivity of its substituents and the advantageous physicochemical properties imparted by the fluorine atom. The presence of fluorine can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The vicinal arrangement of the hydroxyl and iodo groups, coupled with the fluorine atom at the 6-position, offers a versatile platform for the synthesis of complex polysubstituted pyridine derivatives, which are core motifs in numerous pharmaceuticals.[1][2]

This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of 6-fluoro-2-iodopyridin-3-ol, focusing on three cornerstone transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols are designed to be robust and reproducible, providing researchers with a reliable starting point for their synthetic endeavors.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents at the 2-position of the pyridine ring.[3][4] The choice of catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The reaction is initiated by the oxidative addition of the aryl iodide to a Pd(0) species. The subsequent transmetalation with a boronic acid, activated by a base, forms a diorganopalladium(II) complex.[4] Finally, reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst. The presence of the electron-withdrawing fluorine atom can influence the electronics of the pyridine ring, potentially affecting the rate of oxidative addition.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(I)L2 Pd(0)L2->Oxidative Addition Complex Oxidative Addition Transmetalation Complex Ar-Pd(II)(Ar')L2 Oxidative Addition Complex->Transmetalation Complex Transmetalation Coupled Product Ar-Ar' Transmetalation Complex->Coupled Product Reductive Elimination Regenerated Catalyst Pd(0)L2 Transmetalation Complex->Regenerated Catalyst Aryl Iodide 6-Fluoro-2-iodopyridin-3-ol Aryl Iodide->Oxidative Addition Complex Boronic Acid R-B(OH)2 Boronic Acid->Transmetalation Complex Base Base (e.g., K2CO3) Base->Transmetalation Complex caption Suzuki-Miyaura Catalytic Cycle

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Protocol for Suzuki-Miyaura Coupling

This protocol is optimized for the coupling of 6-fluoro-2-iodopyridin-3-ol with a variety of aryl and heteroaryl boronic acids.

Materials:

  • 6-Fluoro-2-iodopyridin-3-ol

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Degassed water

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 6-fluoro-2-iodopyridin-3-ol (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₂CO₃ (2.0 equiv).[3]

  • Solvent Addition: Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of the pyridine substrate).[6]

  • Degassing: Sparge the reaction mixture with argon or nitrogen for 10-15 minutes.

  • Reaction Execution: Seal the flask and heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Entry Boronic Acid Catalyst System Base Solvent Temp (°C) Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O9085-95
24-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄Toluene/H₂O10080-90
33-Thienylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Dioxane10075-85

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 6-Fluoro-2-iodopyridin-3-ol.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds between aryl halides and a vast array of amines.[7][8] This reaction is particularly valuable for synthesizing aniline derivatives, which are prevalent in pharmaceuticals.

Mechanistic Considerations

The catalytic cycle for the Buchwald-Hartwig amination mirrors that of other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][9] The choice of ligand is crucial, with bulky, electron-rich phosphine ligands often promoting efficient catalysis.[10] The base plays a dual role, facilitating both the deprotonation of the amine and the regeneration of the active catalyst.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Combine aryl iodide, amine, Pd precatalyst, and ligand in a Schlenk flask. prep2 Add base (e.g., NaOt-Bu). prep1->prep2 prep3 Add anhydrous, degassed solvent. prep2->prep3 react1 Degas the reaction mixture. prep3->react1 react2 Heat to the specified temperature (e.g., 100 °C). react1->react2 react3 Monitor reaction progress by TLC or LC-MS. react2->react3 workup1 Cool to room temperature and quench the reaction. react3->workup1 workup2 Perform aqueous work-up and extraction. workup1->workup2 workup3 Dry organic layer and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4 caption Buchwald-Hartwig Amination Workflow Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd2_oxid Ar-Pd(II)(I)L2 pd0->pd2_oxid Oxidative Addition (Ar-I) pd2_trans Ar-Pd(II)(C≡CR)L2 pd2_oxid->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-C≡CR pd2_trans->product cu1 Cu(I) cu_acetylide Cu(I)-C≡CR cu1->cu_acetylide cu_acetylide->pd2_trans alkyne H-C≡CR alkyne->cu_acetylide base Base (e.g., Et3N) base->cu_acetylide caption Sonogashira Catalytic Cycles

Sources

Application Notes and Protocols for the N-arylation of 6-Fluoro-2-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-arylated 6-fluoropyridin-3-ol scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in bioactive molecules. The introduction of an aryl group on the nitrogen atom can profoundly modulate a compound's pharmacological properties. However, the synthesis of these targets presents a notable challenge due to the ambident nucleophilic nature of the pyridin-3-ol core, which can lead to competitive O-arylation. This document provides a comprehensive guide to the reaction conditions for the selective N-arylation of 6-Fluoro-2-iodopyridin-3-ol. We will explore the mechanistic underpinnings of the primary catalytic systems, offer a comparative analysis of reaction parameters, and present a detailed, field-proven protocol for researchers.

Chemical Principles and Mechanistic Considerations

The substrate, 6-Fluoro-2-iodopyridin-3-ol, exists in tautomeric equilibrium with its pyridone form, 6-fluoro-2-iodo-1H-pyridin-3(2H)-one. This equilibrium is central to its reactivity, as it presents two potential sites for arylation: the nitrogen and the oxygen atoms. Achieving high selectivity for N-arylation requires careful selection of the catalytic system and reaction conditions to favor reaction at the nitrogen atom.

The presence of a fluorine atom at the 6-position is critical; its strong electron-withdrawing nature increases the acidity of the N-H proton in the pyridone tautomer, facilitating its deprotonation by a base.[1][2] The iodine at the 2-position serves as an excellent leaving group for transition metal-catalyzed cross-coupling reactions.

Two principal catalytic methods have proven effective for C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and versatile method for forming C-N bonds.[3][4] It typically employs a Palladium(0) catalyst, a bulky, electron-rich phosphine ligand, and a strong base. The generally accepted catalytic cycle proceeds through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

  • Deprotonation & Ligand Exchange: The base deprotonates the amine (in this case, the pyridinol tautomer), and the resulting amide displaces a ligand on the Pd(II) center to form a palladium-amido complex.

  • Reductive Elimination: The aryl and amido groups on the palladium center couple and are eliminated, forming the desired N-aryl product and regenerating the Pd(0) catalyst.[5]

The choice of ligand is paramount. Bulky biarylphosphine ligands (e.g., XPhos, SPhos) or ferrocene-based ligands (e.g., dppf) are often used to promote the reductive elimination step, which is frequently rate-limiting, and to prevent the formation of undesired side products.[3]

Buchwald-Hartwig Cycle cluster_cycle Buchwald-Hartwig N-Arylation pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)-X(L)₂ pd0->pd2_aryl Oxidative Addition (+ Ar-X) pd2_amido Ar-Pd(II)-NR'(L)₂ pd2_aryl->pd2_amido Ligand Exchange (+ R'NH, Base) product Ar-NR' (Product) pd2_amido->product Reductive Elimination product->pd0 Catalyst Regeneration aryl_halide Aryl Halide (Ar-X) amine Pyridinol (R'NH) base Base

Figure 1: Simplified Buchwald-Hartwig catalytic cycle for N-arylation.

The Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N bonds.[6] While traditional Ullmann conditions often required harsh temperatures and stoichiometric copper, modern protocols utilize catalytic amounts of a copper(I) salt (e.g., CuI), often in the presence of a ligand such as a diamine or phenanthroline.[6][7]

The mechanism is thought to involve:

  • Formation of a Copper Amide: The copper(I) catalyst reacts with the deprotonated pyridinol to form a copper(I) amide species.

  • Oxidative Addition/Metathesis: This copper amide then reacts with the aryl halide.

  • Reductive Elimination: The final step yields the N-arylated product and regenerates a species that can continue the catalytic cycle.

Ullmann-type reactions are often complementary to palladium-catalyzed methods but may require higher reaction temperatures.[6]

Ullmann Condensation Cycle cluster_cycle Ullmann N-Arylation cu1 Cu(I)X cu1_amide Cu(I)-NR' cu1->cu1_amide Amide Formation (+ R'NH, Base) cu3_complex Putative Intermediate cu1_amide->cu3_complex Oxidative Addition (+ Ar-X) product Ar-NR' (Product) cu3_complex->product Reductive Elimination product->cu1 Catalyst Regeneration aryl_halide Aryl Halide (Ar-X) amine Pyridinol (R'NH)

Figure 2: Postulated catalytic cycle for the Ullmann condensation.

Comparative Analysis of Reaction Conditions

The success and selectivity of the N-arylation reaction are highly dependent on the interplay between the catalyst, ligand, base, and solvent. The following table summarizes typical conditions that can be adapted for the N-arylation of 6-Fluoro-2-iodopyridin-3-ol, based on established protocols for similar heterocyclic systems.[8][9]

ParameterBuchwald-Hartwig (Pd-Catalyzed)Ullmann-Type (Cu-Catalyzed)Rationale & Key Considerations
Catalyst Pd₂(dba)₃, Pd(OAc)₂CuI, Cu₂O, Cu(acac)₂Palladium catalysts are generally more active at lower temperatures but are more expensive. Copper is cost-effective but may require higher temperatures.[4][6]
Ligand Xantphos, XPhos, RuPhos, dppf1,10-Phenanthroline, N,N'-DimethylethylenediamineFor Pd: Bulky, electron-rich phosphines are essential for promoting the reductive elimination step.[10] For Cu: Diamine or similar N-donor ligands enhance the solubility and reactivity of the copper catalyst.
Base NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃, Cs₂CO₃, K₃PO₄A strong, non-nucleophilic base like NaOtBu is common for Buchwald-Hartwig reactions.[10] Weaker inorganic bases are often sufficient for Ullmann couplings and can sometimes favor N-arylation by minimizing decomposition.
Solvent Toluene, Dioxane, THFDioxane, DMF, NMPThe choice of solvent is dictated by the required reaction temperature and solubility of the reagents. Anhydrous, deoxygenated solvents are critical, especially for Pd-catalysis.
Temperature 80 - 110 °C100 - 150 °CTemperatures should be sufficient for catalytic turnover but low enough to prevent thermal decomposition of starting materials or products.
Aryl Source Aryl bromides, iodides, triflatesAryl iodides, bromidesAryl iodides are generally the most reactive coupling partners for both systems.[6]

Detailed Experimental Protocol: Buchwald-Hartwig N-Arylation

This protocol describes a general procedure for the palladium-catalyzed N-arylation of 6-Fluoro-2-iodopyridin-3-ol with an aryl bromide.

Reagents and Equipment
  • 6-Fluoro-2-iodopyridin-3-ol

  • Aryl bromide (e.g., 4-bromoanisole)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Schlenk flask or microwave vial equipped with a magnetic stir bar

  • Inert atmosphere system (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

  • Analytical instruments (TLC, LC-MS, NMR)

Experimental Workflow

Figure 3: Step-by-step experimental workflow for N-arylation.

Step-by-Step Procedure

Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques.

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add 6-Fluoro-2-iodopyridin-3-ol (1.0 equiv), the aryl bromide (1.2 equiv), sodium tert-butoxide (1.4 equiv), Xantphos (0.05 equiv), and Pd₂(dba)₃ (0.025 equiv).

  • Atmosphere Exchange: Seal the vessel and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS analysis of small aliquots. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-arylated product.

  • Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Troubleshooting

  • Low Yield: Ensure all reagents are pure and the solvent is strictly anhydrous and deoxygenated. Consider screening alternative ligands or increasing the catalyst loading slightly.

  • Formation of O-arylated Product: This indicates competitive reaction at the oxygen atom. Try switching to a weaker, inorganic base such as K₂CO₃ or Cs₂CO₃, which can sometimes favor N-arylation. Alternatively, exploring a copper-catalyzed Ullmann protocol may offer different selectivity.[7][11]

  • Decomposition: If the starting material or product is degrading, consider lowering the reaction temperature and extending the reaction time. Ensure the inert atmosphere is maintained throughout the reaction.

References

  • ResearchGate. (n.d.). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines.
  • PubMed Central. (n.d.). Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • The Hartwig Group. (n.d.). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, July 21). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free condition. Retrieved from [Link]

  • Wiley Online Library. (n.d.). A Convenient Late‐Stage Fluorination of Pyridylic C−H Bonds with N -Fluorobenzenesulfonimide. Retrieved from [Link]

  • ACS Publications. (2017, November 27). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Bioactivity Assessment of N-Aryl-Azasesamins. Retrieved from [Link]

  • MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

Sources

Application Notes & Protocols for the Large-Scale Synthesis of 6-Fluoro-2-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the proposed large-scale synthesis of 6-Fluoro-2-iodopyridin-3-ol, a key heterocyclic building block in medicinal chemistry.[1] The protocol herein is developed based on established principles of organic synthesis, including electrophilic aromatic substitution and modern purification techniques. This guide offers a step-by-step methodology, from readily available starting materials to the purified target compound, with a focus on scalability, safety, and scientific rationale.

Introduction: The Significance of 6-Fluoro-2-iodopyridin-3-ol

Halogenated pyridines are privileged scaffolds in drug discovery and materials science. The unique combination of a fluorine atom, an iodine atom, and a hydroxyl group on a pyridine core makes 6-Fluoro-2-iodopyridin-3-ol a highly versatile intermediate. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile handle for cross-coupling reactions, allowing for the introduction of diverse functionalities. The pyridinol moiety itself is a key pharmacophore in numerous biologically active molecules. Consequently, a robust and scalable synthesis of this compound is of significant interest to the pharmaceutical and chemical industries.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process commencing with the commercially available 6-fluoropyridin-3-ol. The key transformation is a regioselective ortho-iodination, followed by a large-scale purification protocol.

Synthetic_Pathway Start 6-Fluoropyridin-3-ol Reaction Ortho-iodination Start->Reaction Step 1 Reagents N-Iodosuccinimide (NIS) p-Toluenesulfonic acid (p-TsOH) Acetonitrile (MeCN) Reagents->Reaction Product 6-Fluoro-2-iodopyridin-3-ol Reaction->Product

Caption: Proposed synthetic route for 6-Fluoro-2-iodopyridin-3-ol.

Experimental Protocols

PART 3.1: Synthesis of 6-Fluoro-2-iodopyridin-3-ol

This protocol details the direct, regioselective iodination of 6-fluoropyridin-3-ol. The hydroxyl group is an activating ortho-para director, and the C2 position is sterically accessible for electrophilic substitution. N-Iodosuccinimide (NIS) is chosen as a mild and efficient iodinating agent, with p-toluenesulfonic acid (p-TsOH) as a catalyst to enhance the electrophilicity of the iodine.[2][3]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )GradeSupplier
6-Fluoropyridin-3-ol113.09≥97%e.g., Manchester Organics[4]
N-Iodosuccinimide (NIS)224.99≥98%e.g., Sigma-Aldrich
p-Toluenesulfonic acid (p-TsOH)172.20≥98%e.g., Sigma-Aldrich
Acetonitrile (MeCN)41.05AnhydrousStandard Supplier
Dichloromethane (DCM)84.93ACS GradeStandard Supplier
Saturated Sodium Thiosulfate (aq)N/AN/APrepared in-house
Brine (Saturated NaCl solution)N/AN/APrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)120.37≥97%Standard Supplier

Equipment:

  • Large, jacketed glass reactor with overhead mechanical stirrer, temperature probe, and nitrogen inlet.

  • Addition funnel.

  • Condenser.

  • Large-scale rotary evaporator.

  • Filtration apparatus (e.g., Büchner funnel and flask).

Step-by-Step Protocol:

  • Reactor Setup: Set up the jacketed reactor under a nitrogen atmosphere. Ensure all glassware is dry.

  • Charging the Reactor: Charge the reactor with 6-fluoropyridin-3-ol (1.0 eq.) and anhydrous acetonitrile (10 L/kg of starting material).

  • Dissolution: Start the stirrer and stir until the starting material is fully dissolved.

  • Catalyst Addition: Add p-toluenesulfonic acid (0.1 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0-5 °C using a circulating chiller.

  • Reagent Addition: In a separate container, dissolve N-iodosuccinimide (1.1 eq.) in anhydrous acetonitrile (5 L/kg of NIS). Transfer this solution to the addition funnel.

  • Slow Addition: Add the NIS solution dropwise to the reactor over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture to 10-15 °C. Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution until the orange/brown color of iodine dissipates.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Extraction: To the remaining aqueous residue, add dichloromethane (DCM) and transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with saturated sodium thiosulfate solution, followed by brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the filter cake with a small amount of DCM.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 6-Fluoro-2-iodopyridin-3-ol as a solid.

PART 3.2: Large-Scale Purification by Crystallization

For large-scale synthesis, crystallization is the preferred method of purification over chromatography due to its cost-effectiveness and efficiency.[5]

Solvent System Selection:

A solvent system of ethanol and water is proposed. The crude product is expected to be soluble in hot ethanol and less soluble upon the addition of water and cooling.

Step-by-Step Protocol:

  • Dissolution: Transfer the crude solid to a clean, dry reactor. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pad of celite.

  • Crystallization Induction: To the hot, clear solution, slowly add water dropwise until the solution becomes slightly turbid.

  • Crystal Growth: Allow the solution to cool slowly to room temperature. For optimal crystal growth, avoid rapid cooling.

  • Cooling: Once at room temperature, further cool the mixture in an ice bath or refrigerator for several hours to maximize product precipitation.

  • Isolation: Collect the crystals by filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Analytical Characterization (Predicted)

As no definitive published spectra for 6-Fluoro-2-iodopyridin-3-ol are readily available, the following are predicted characteristics based on its structure and data from similar compounds.

TechniquePredicted Observations
¹H NMR Aromatic protons in the region of δ 7.0-8.0 ppm. A broad singlet for the hydroxyl proton.
¹³C NMR Aromatic carbons in the region of δ 110-160 ppm. The carbon bearing the iodine will be at a lower field.
Mass Spec (ESI+) [M+H]⁺ at m/z = 240.9
Appearance Off-white to pale yellow solid.

Safety and Handling

General Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • An emergency eyewash station and safety shower should be readily accessible.

Chemical-Specific Hazards:

  • Iodinated Compounds: Can be irritants and may release iodine vapor. Avoid inhalation and skin contact.[6]

  • Fluorinated Organic Compounds: Can be toxic. Handle with care.

  • Acetonitrile: Flammable and toxic. Avoid inhalation and contact.

  • Dichloromethane: A suspected carcinogen. Use with adequate ventilation.

Waste Disposal:

  • All organic waste should be collected in a designated halogenated waste container.

  • Aqueous waste should be neutralized before disposal according to local regulations.

Workflow and Logic Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Prep Reactor Setup (Dry, Inert Atmosphere) Charge Charge 6-Fluoropyridin-3-ol and Acetonitrile Prep->Charge Cooling1 Cool to 0-5 °C Charge->Cooling1 Add_NIS Slow Addition of NIS Solution Cooling1->Add_NIS React Stir at Room Temp (12-18h) Add_NIS->React Monitor Monitor by TLC/LC-MS React->Monitor Quench Quench with Na₂S₂O₃ React->Quench Upon Completion Monitor->React Concentrate1 Remove Acetonitrile Quench->Concentrate1 Extract Extract with DCM Concentrate1->Extract Wash Wash Organic Layer Extract->Wash Dry Dry with MgSO₄ Wash->Dry Concentrate2 Concentrate to Crude Solid Dry->Concentrate2 Dissolve Dissolve in Hot Ethanol Concentrate2->Dissolve Crystallize Add Water & Cool Slowly Dissolve->Crystallize Isolate Filter and Wash Crystals Crystallize->Isolate Dry_Final Dry Under Vacuum Isolate->Dry_Final Final_Product Pure 6-Fluoro-2-iodopyridin-3-ol Dry_Final->Final_Product

Caption: Detailed workflow for the synthesis and purification of 6-Fluoro-2-iodopyridin-3-ol.

References

  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]

  • MDPI. A New Rapid and Specific Iodination Reagent for Phenolic Compounds. [Link]

  • ResearchGate. ChemInform Abstract: Regioselective Iodination of Phenol and Analogues Using N-Iodosuccinimide and p-Toluenesulfonic Acid. [Link]

  • ResearchGate. Iodination of Phenols in Water using Easy to Handle Amine-Iodine Complexes. [Link]

  • Semantic Scholar. An Investigation of Some Iodine Derivatives of Ortho and Para Halogenated Phenols. [Link]

  • NIH National Library of Medicine. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. [Link]

  • ACS Publications. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. [Link]

  • Google Patents. Preparation method of 2-amino-3-fluoropyridine.
  • NIH National Library of Medicine. Functionalization of Pyridines at the C4 Position via Metalation and Capture. [Link]

  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

  • PubMed. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. [Link]

  • PubMed. Large-scale crystallization of proteins for purification and formulation. [Link]

  • SciSpace. NMR spectral analysis of strongly second-order 6-, 8-, 9-. [Link]

  • ACS Publications. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. [Link]

  • PubMed. Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process. [Link]

  • SpectraBase. 3-FLUORO-2-IODOPYRIDINE - Optional[13C NMR] - Chemical Shifts. [Link]

  • Consensus. Isothermal and isochoric crystallization of highly hygroscopic pyridine N-oxide of aqueous solution. [Link]

  • PubChem. 3-Hydroxypyridine. [Link]

  • Pipzine Chemicals. 3-Hydroxy-2-iodopyridine. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 6-Fluoro-2-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving 6-Fluoro-2-iodopyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of cross-coupling with this specific, highly functionalized heterocyclic building block. Here, we will dissect common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to enhance your reaction yields and purity.

Introduction: The Challenge of 6-Fluoro-2-iodopyridin-3-ol

6-Fluoro-2-iodopyridin-3-ol is a valuable synthon, but its structure presents a unique set of challenges for the Suzuki-Miyaura coupling. The interplay of its functional groups—an electron-withdrawing fluorine, a reactive iodine, a potentially coordinating hydroxyl group, and the pyridine nitrogen itself—can lead to a host of issues including catalyst inhibition, low yields, and competing side reactions. This guide provides a systematic approach to overcoming these obstacles.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction shows no or very low conversion of the starting material. What are the likely causes?

Answer: Failure to initiate the reaction typically points to issues with the catalytic cycle, most often catalyst deactivation or inefficient oxidative addition.

  • Catalyst Inhibition: The primary suspect is the pyridine nitrogen. Both the pyridine nitrogen and the hydroxyl group's oxygen can act as Lewis bases and coordinate to the palladium center, leading to catalyst inhibition and preventing the crucial oxidative addition step.[1][2][3]

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos can shield the palladium center, disfavoring coordination with the pyridine nitrogen and promoting the desired catalytic activity.[3][4]

  • Inactive Pre-catalyst: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient under your current conditions.

    • Solution: Consider starting with a Pd(0) source such as Pd(PPh₃)₄ or using a modern pre-catalyst (e.g., a Buchwald pre-catalyst) that readily forms the active Pd(0) species in situ.[4]

  • Inadequate Degassing: Oxygen is detrimental to the active Pd(0) catalyst, oxidizing it to an inactive Pd(II) state.[1][4]

    • Solution: Ensure all solvents are thoroughly degassed before use by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. The reaction vessel should be purged by evacuating and backfilling with an inert gas multiple times.[2][4][5]

Question 2: I'm observing significant amounts of side products, primarily the de-iodinated starting material (6-fluoropyridin-3-ol) and homocoupling of my boronic acid. How can I minimize these?

Answer: The formation of these byproducts points to specific, competing reaction pathways that need to be suppressed.

  • Dehalogenation (Proto-deiodination): The replacement of the iodine atom with hydrogen is a common side reaction. This can be promoted by trace palladium hydride species or certain bases and solvents.[1][3]

    • Solution 1 (Base Selection): The choice of base is critical. While a base is necessary to activate the boronic acid, some can promote side reactions.[6] Screen weaker inorganic bases like K₃PO₄ or Cs₂CO₃, which are often effective while minimizing dehalogenation compared to stronger bases like NaOH or alkoxides.[4]

    • Solution 2 (Reaction Time): Minimize reaction time. Once the product is formed, prolonged exposure to the catalytic system can increase the likelihood of dehalogenation. Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.[1]

  • Homocoupling of Boronic Acid: This side reaction, where the boronic acid couples with itself, is often promoted by the presence of oxygen or when using a Pd(II) pre-catalyst.[3][7][8]

    • Solution 1 (Inert Atmosphere): As with catalyst deactivation, rigorous exclusion of oxygen is paramount. Proper degassing is the most effective way to prevent homocoupling.[3]

    • Solution 2 (Catalyst Choice): Using a direct Pd(0) source like Pd(PPh₃)₄ can reduce the homocoupling that might occur during the in-situ reduction of a Pd(II) pre-catalyst.[3]

Question 3: My yield is moderate, but purification is difficult due to a byproduct I suspect is a boroxine trimer of my boronic acid. What's happening?

Answer: Boronic acids can reversibly dehydrate to form cyclic boroxine trimers. While boroxines can participate in the Suzuki coupling, their formation can complicate stoichiometry and purification.

  • Cause: This is particularly common when using anhydrous reaction conditions.

    • Solution: The Suzuki reaction often benefits from a biphasic solvent system, typically an organic solvent like dioxane, THF, or toluene, with a small amount of water.[9][10][11] Water helps to hydrolyze the boroxine back to the active boronic acid and can facilitate the dissolution of the inorganic base. A common ratio is 4:1 or 5:1 organic solvent to water.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for 6-Fluoro-2-iodopyridin-3-ol?

A1: There is no single "best" combination, as the optimal choice can depend on the specific boronic acid used. However, for a challenging substrate like this, a robust system is required. The C-I bond is the most reactive among carbon-halogen bonds (C-I > C-Br > C-Cl), which is favorable for oxidative addition.[5][9] A good starting point would be a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand from the Buchwald family, such as SPhos or XPhos.[3][4] These ligands have proven effective for coupling electron-rich pyridines where catalyst inhibition is a concern.[3]

Q2: What is the best base to use? Does the hydroxyl group affect my choice?

A2: Yes, the acidic proton of the hydroxyl group must be considered. A strong base could deprotonate the hydroxyl group, forming a phenoxide-like species that could further complicate catalyst coordination. Therefore, moderately strong inorganic bases are generally preferred.

  • Recommended Bases: Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Potassium Phosphate (K₃PO₄) are excellent choices.[4][12][13] They are strong enough to facilitate the formation of the boronate "ate" complex, which is crucial for transmetalation, but typically mild enough not to cause extensive side reactions.[6][14] Cs₂CO₃ is often very effective but more expensive. K₃PO₄ is a good, cost-effective alternative.

Q3: What solvent system should I use?

A3: A biphasic solvent system is often optimal.

  • Recommended Solvents: A mixture of an organic solvent and water is standard. Common choices include 1,4-Dioxane/H₂O, Toluene/H₂O, or THF/H₂O.[9][11][15] Dioxane is a very common and effective solvent for Suzuki couplings. The addition of water aids in dissolving the base and facilitates the catalytic cycle. A typical starting ratio would be 4:1 or 5:1 (organic solvent:water).

Q4: What reaction temperature should I start with?

A4: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing decomposition and side reactions. Given the high reactivity of the C-I bond, harsh conditions may not be necessary.

  • Recommended Temperature Range: Start with a moderate temperature, such as 80-90 °C.[5] If the reaction is sluggish, the temperature can be increased to 100-110 °C. Monitor the reaction for the appearance of degradation products at higher temperatures.

Part 3: Experimental Protocols & Data

Optimized Parameter Summary

The table below summarizes recommended starting conditions for optimizing the Suzuki coupling of 6-Fluoro-2-iodopyridin-3-ol.

ParameterRecommended ConditionRationale & Notes
Palladium Source Pd₂(dba)₃ (1-2.5 mol %) or Pd(OAc)₂ (2-5 mol %)Pd₂(dba)₃ is a Pd(0) source; Pd(OAc)₂ is a stable Pd(II) precatalyst.
Ligand SPhos or XPhos (2x the mol % of Pd metal)Bulky, electron-rich ligands to prevent catalyst inhibition and promote oxidative addition.[3][4]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Moderately strong bases to activate the boronic acid without promoting side reactions.[4]
Solvent 1,4-Dioxane / H₂O (4:1 or 5:1 mixture)Biphasic system to dissolve all components and facilitate the catalytic cycle.[9][11]
Temperature 80 - 100 °CBalances reaction rate with minimizing potential side reactions.[5]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[1][4]
Step-by-Step Protocol: Optimized Suzuki Coupling

This protocol provides a robust starting point for your experiment.

Materials:

  • 6-Fluoro-2-iodopyridin-3-ol (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol %)

  • SPhos (0.04 equiv, 4 mol %)

  • K₃PO₄ (3.0 equiv), finely powdered and dried

  • Degassed 1,4-Dioxane

  • Degassed Deionized Water

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 6-Fluoro-2-iodopyridin-3-ol, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh the Pd₂(dba)₃ and SPhos. Add a small amount of the degassed dioxane to dissolve or suspend the catalyst system.

  • Seal the Schlenk flask with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[2][5]

  • Using a syringe, add the degassed 1,4-dioxane, followed by the degassed water, to the Schlenk flask.

  • Add the catalyst mixture to the flask via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Upon completion (disappearance of the limiting starting material), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Part 4: Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the reaction you are optimizing.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X In pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation [R²-B(OH)₃]⁻ In X⁻, B(OH)₃ Out pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 R¹-R² Out (Product) boronic_acid R²-B(OH)₂ boronate_complex [R²-B(OH)₃]⁻ (Ate Complex) boronic_acid->boronate_complex + Base (e.g., OH⁻) boronate_complex->transmetalation Activates Transmetalation caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common issues with the reaction.

Troubleshooting_Workflow start Reaction Start check_conversion Check Conversion by LCMS/TLC start->check_conversion no_conversion No / Low Conversion check_conversion->no_conversion No side_products Side Products Observed check_conversion->side_products Yes, but... success High Yield & Purity check_conversion->success Yes check_catalyst Issue: Catalyst Inactivation? no_conversion->check_catalyst degas Action: Improve Degassing Technique check_catalyst->degas Yes (Oxygen?) change_ligand Action: Use Bulky, Electron-Rich Ligand (e.g., SPhos) check_catalyst->change_ligand No (Inhibition?) change_catalyst Action: Use Pd(0) Source or Pre-catalyst change_ligand->change_catalyst check_dehalogenation Dehalogenation? side_products->check_dehalogenation check_homocoupling Homocoupling? check_dehalogenation->check_homocoupling No change_base Action: Switch to Weaker Base (K₃PO₄) check_dehalogenation->change_base Yes rigorous_degas Action: Rigorous Degassing check_homocoupling->rigorous_degas Yes reduce_time Action: Reduce Reaction Time change_base->reduce_time caption Troubleshooting workflow for the Suzuki coupling.

Caption: A decision tree for troubleshooting failed Suzuki reactions.

References

  • Suzuki reaction. (2023, November 29). In Wikipedia. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019). Israel Journal of Chemistry. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019). National Institutes of Health. [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2019). ResearchGate. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. [Link]

  • Effect of solvent on the Suzuki reaction. (n.d.). ResearchGate. [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2021). ResearchGate. [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (2017). MDPI. [Link]

  • Screening of different bases for Suzuki coupling. (n.d.). ResearchGate. [Link]

  • Suzuki cross-coupling reaction over a palladium–pyridine complex immobilized on hydrotalcite. (2015). ResearchGate. [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. (2017). ResearchGate. [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of... (2018). ResearchGate. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2019). Canadian Science Publishing. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2021, March 29). YouTube. [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2007). ResearchGate. [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017). Royal Society of Chemistry. [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018, April 4). Quora. [Link]

  • Palladium-Supported Polydopamine-Coated NiFe2O4@TiO2: A Sole Photocatalyst for Suzuki and Sonogashira Coupling Reactions under Sunlight Irradiation. (2018). National Institutes of Health. [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022, November 5). ChemistryViews. [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI. [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2014). MDPI. [Link]

  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. (2002). ResearchGate. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2022). ACS Publications. [Link]

  • Use of Base Metals in Suzuki Coupling. (n.d.). WordPress. [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2021). PubMed. [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2021, September 8). YouTube. [Link]

  • Suzuki–Miyaura reaction of iodopyridines 2 and 3 with phenylboronic... (n.d.). ResearchGate. [Link]

  • Optimization of cross-coupling conditions of 6e with 2. (n.d.). ResearchGate. [Link]

  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2019). ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. (2021, October 10). Chemistry LibreTexts. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). National Institutes of Health. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton. [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). National Institutes of Health. [Link]

Sources

Technical Support Center: Cross-Coupling Reactions of 6-Fluoro-2-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 6-Fluoro-2-iodopyridin-3-ol. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile but challenging building block in their synthetic campaigns. As a heteroaromatic substrate, 6-Fluoro-2-iodopyridin-3-ol presents unique challenges due to the interplay of its electron-deficient pyridine ring, the coordinating potential of the nitrogen and hydroxyl groups, and the reactivity of its carbon-iodine bond.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions, grounded in mechanistic principles and field-proven experience.

Part I: Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Question 1: I am observing a major byproduct with a mass corresponding to the loss of iodine from my starting material. What is happening and how can I prevent it?

Answer:

Symptom: You are observing significant formation of 6-Fluoro-pyridin-3-ol, a result of proto-deiodination (or hydrodehalogenation). This is one of the most common side reactions when working with electron-deficient heteroaryl halides.

Core Problem: The catalytic cycle is being intercepted by a proton source before the desired cross-coupling can occur. This typically happens at the Ar-Pd(II)-X intermediate stage.

Potential Causes & Scientific Rationale:

  • Presence of Protic Impurities: Trace amounts of water, alcohols, or other protic species in the reaction mixture can serve as a proton source. This is a well-documented pathway for hydrodehalogenation in cross-coupling reactions.[1]

  • β-Hydride Elimination Pathway: While less common for aryl halides, certain intermediates in the catalytic cycle, particularly in Buchwald-Hartwig aminations, can undergo β-hydride elimination, which can lead to the formation of a Pd-H species that ultimately facilitates dehalogenation.[2]

  • Reaction with Solvent or Base: Solvents like DMF can decompose to form dimethylamine and formic acid at high temperatures, providing a hydride source. Similarly, certain bases or their decomposition products can contribute to this side reaction.

Solutions & Optimization Strategies:

  • Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use freshly distilled or commercially available anhydrous solvents. Store bases in a desiccator and handle them in a glovebox if possible.[3]

  • Thorough Degassing: Oxygen can participate in side reactions that may indirectly promote dehalogenation. Degas the solvent and the final reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[3][4]

  • Ligand Modification: Employ bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like XPhos, SPhos, or trialkylphosphines like P(t-Bu)₃). These ligands accelerate the rate of reductive elimination, the final step that forms the desired product, helping it to outcompete the dehalogenation pathway.[5][6]

  • Base Selection: Switch to a non-hydroxide, non-protic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often excellent choices as they are less hygroscopic and less nucleophilic than alkali metal hydroxides or alkoxides.[7]

Question 2: My Suzuki-Miyaura reaction is giving me a low yield of the desired biaryl product, but I see a significant amount of a symmetrical biaryl byproduct derived from my boronic acid coupling partner. What causes this homocoupling?

Answer:

Symptom: You are observing the formation of a symmetrical biaryl, which is the result of the homocoupling of your boronic acid or ester reagent.

Core Problem: This side reaction is most often initiated by the presence of molecular oxygen or Pd(II) species that are not efficiently consumed in the primary catalytic cycle.[4][8]

Potential Causes & Scientific Rationale:

  • Oxygen Contamination: Oxygen can promote the oxidative homocoupling of boronic acids, a reaction that can be catalyzed by palladium.[8] Inadequate degassing is the primary cause.

  • Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the Ar-Pd(II)-X intermediate has a longer lifetime. This can allow it to participate in alternative pathways, or free Pd(II) species can build up and react directly with the boronic acid.

  • Palladium(II) Precatalyst Issues: If the reduction of the Pd(II) precatalyst to the active Pd(0) species is inefficient, the remaining Pd(II) can catalyze the homocoupling of the boronic acid.[4]

Solutions & Optimization Strategies:

  • Strict Oxygen Exclusion: This is the most critical factor. Beyond standard degassing, consider using a subsurface sparge with nitrogen or argon prior to adding the catalyst.[4] Assembling the reaction in a glovebox provides the best control.

  • Use of Modern Precatalysts: Employ well-defined Pd(0) sources or advanced precatalysts (e.g., Buchwald G3 or G4 palladacycles) that ensure efficient and rapid generation of the active LPd(0) species. This minimizes the concentration of free Pd(II).

  • Adjust Stoichiometry: Using a slight excess (1.05-1.1 equivalents) of the 6-Fluoro-2-iodopyridin-3-ol can help ensure that the boronic acid is consumed primarily by the cross-coupling pathway.[9]

  • Additive Inclusion: In some cases, the addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without significantly reducing the desired oxidative addition product.[4]

Question 3: My reaction is sluggish and gives low conversion, even at elevated temperatures. Could the substrate itself be inhibiting the catalyst?

Answer:

Symptom: The reaction stalls at low-to-moderate conversion, and increasing temperature or reaction time does not significantly improve the yield.

Core Problem: Yes, heteroaromatic substrates, particularly pyridines, can act as ligands and coordinate to the palladium center, leading to substrate and/or product inhibition.[10] The nitrogen lone pair and the deprotonated hydroxyl group on your substrate are both potential coordination sites that can sequester the active catalyst, forming off-cycle, inactive complexes.

Potential Causes & Scientific Rationale:

  • Pyridine Nitrogen Coordination: The pyridine nitrogen is a known ligand for transition metals. Its coordination to the Pd(0) or Pd(II) center can compete with the binding of the phosphine ligand or the oxidative addition step, slowing down the entire catalytic cycle.[11]

  • Hydroxyl Group Interference: Under basic conditions, the pyridinol's hydroxyl group is deprotonated to an alkoxide. This negatively charged oxygen can chelate to the palladium center, forming a stable palladacycle that is slow to proceed through the catalytic cycle.

  • Ligand Choice: The phosphine ligand may not be sufficiently bulky or electron-donating to prevent substrate coordination or to promote the desired catalytic steps efficiently.

Solutions & Optimization Strategies:

  • Employ Bulky Ligands: The use of sterically demanding ligands (e.g., XPhos, RuPhos, tBuXPhos) is crucial. Their size creates a crowded coordination sphere around the palladium, which sterically disfavors the binding of the planar pyridine substrate while still allowing for the necessary oxidative addition and reductive elimination steps.

  • Change the Palladium Precatalyst: Sometimes, the choice of precatalyst can influence the concentration and nature of the active catalyst. Experiment with different sources like Pd₂(dba)₃ or Pd(OAc)₂ in combination with your chosen ligand.

  • Protecting Group Strategy (Use as a Last Resort): If other methods fail, consider protecting the hydroxyl group as a methyl ether or a silyl ether. This eliminates its ability to coordinate with the catalyst. However, this adds synthetic steps (protection/deprotection) and should only be considered after thoroughly optimizing the coupling of the unprotected substrate.[12]

  • Solvent and Base Screening: The polarity of the solvent and the nature of the base can influence the solubility of intermediates and the position of equilibria in the catalytic cycle. A screen of solvents (e.g., Dioxane, Toluene, CPME) and bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) is often warranted.

Part II: Frequently Asked Questions (FAQs)

Q: Which general class of cross-coupling reaction is most suitable for 6-Fluoro-2-iodopyridin-3-ol?

A: Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira reactions are all highly viable. The "best" choice depends entirely on the desired bond construction (C-C, C-N, or C-C sp). Given the substrate's electron-deficient nature, it is generally a very good electrophile. The C-I bond is significantly more reactive than a C-Br or C-Cl bond, allowing for milder reaction conditions.[13]

Q: Do I need to protect the hydroxyl group?

A: Not always. Many modern palladium catalyst systems, particularly those developed by Buchwald, Hartwig, and Fu, exhibit excellent functional group tolerance and can successfully couple substrates with free hydroxyl or primary amine groups.[12][14] It is highly recommended to first screen conditions with the unprotected material. Protection should be a final optimization strategy if catalyst inhibition proves insurmountable.

Q: How can I analyze my reaction mixture to identify these byproducts?

A: LC-MS (Liquid Chromatography-Mass Spectrometry) is the most powerful tool. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid is a standard starting point. The mass spectrometer will allow you to easily identify the masses of your starting material, desired product, the deiodinated byproduct (M-126), and the homocoupled boronic acid product (2M' of boronic acid partner - 2B(OH)₂ + 2H).

Q: What is a good starting point for reaction conditions?

A: See the tables and protocols below for robust starting points for Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These are generalized conditions and may require optimization for your specific coupling partner.

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationSonogashira Coupling
Pd Source Pd₂(dba)₃ (1-2 mol%) or G3-XPhos (2 mol%)Pd₂(dba)₃ (1-2 mol%) or G3-SPhos (2 mol%)PdCl₂(PPh₃)₂ (2-5 mol%)
Ligand XPhos or SPhos (2-4 mol%)XPhos or RuPhos (2-4 mol%)PPh₃ (from catalyst)
Cu Co-catalyst Not requiredNot requiredCuI (4-10 mol%)
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)K₂CO₃ or Cs₂CO₃ (2-3 equiv.)Et₃N or DIPEA (2-4 equiv.)
Solvent 1,4-Dioxane/H₂O (10:1) or Toluene1,4-Dioxane or TolueneTHF or DMF
Temperature 80 - 110 °C90 - 110 °CRT - 65 °C

Part III: Visualizations & Key Mechanisms

The following diagrams illustrate the central catalytic cycle and the key off-cycle pathways that lead to common byproducts, as well as a decision-making workflow for troubleshooting.

Diagram 1: Catalytic Cycle and Major Side-Product Pathways

G pd0 LPd(0) Active Catalyst oa_complex Ar-Pd(II)-I (L) inhibition Inactive Complex (Catalyst Poisoning) pd0->inhibition Pyridine-N Coordination oa_complex->pd0 Reductive Elimination trans_complex Ar-Pd(II)-R (L) oa_complex->trans_complex Transmetalation dehalogenation Ar-H Proto-deiodination oa_complex->dehalogenation H+ Source (e.g., H₂O) trans_complex->pd0 Reductive Elimination product Ar-R Desired Product trans_complex->product ar_i Ar-I (Pyridinol) ar_i->oa_complex Oxidative Addition rm R-M (e.g., R-B(OH)₂) rm->trans_complex homocoupling R-R Homocoupling rm->homocoupling O₂ / Pd(II)

Caption: The Pd(0)/Pd(II) catalytic cycle and key off-cycle pathways.

Diagram 2: Troubleshooting Workflow

G start Low Yield or Complex Mixture? is_dehalogenation Major Ar-H peak in LC-MS? start->is_dehalogenation Yes is_homocoupling Major R-R peak in LC-MS? start->is_homocoupling No is_dehalogenation->is_homocoupling No solve_dehalogenation Issue: Proto-deiodination - Use anhydrous solvents/reagents - Degas thoroughly - Use bulky, e⁻ rich ligands - Switch to non-protic base is_dehalogenation->solve_dehalogenation Yes is_low_conversion Mainly unreacted starting material? is_homocoupling->is_low_conversion No solve_homocoupling Issue: Homocoupling - Strict O₂ exclusion (glovebox) - Use modern Pd(0) precatalyst - Subsurface sparge with Ar/N₂ is_homocoupling->solve_homocoupling Yes solve_low_conversion Issue: Catalyst Inhibition - Use bulky phosphine ligands - Screen different Pd sources - Consider protecting -OH group is_low_conversion->solve_low_conversion Yes

Caption: A decision tree for troubleshooting common cross-coupling issues.

Part IV: Experimental Protocols

General Safety Note: All procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands are toxic and should be handled with care.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 6-Fluoro-2-iodopyridin-3-ol (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and water (e.g., 10:1 ratio, to achieve a 0.1 M concentration of the limiting reagent).

  • Degassing: Sparge the mixture with a subsurface stream of argon for 15 minutes.

  • Catalyst Addition: In a separate vial under an inert atmosphere (or quickly in air), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., XPhos, 3.0 mol%). Add these solids to the reaction mixture.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at 100 °C.

  • Monitoring: Stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add 6-Fluoro-2-iodopyridin-3-ol (1.0 equiv.), the amine (1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), the palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%) to a reaction vial with a stir bar.

  • Solvent Addition: Add anhydrous toluene or 1,4-dioxane to achieve a concentration of 0.1-0.2 M.

  • Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated heating block at 110 °C.

  • Monitoring & Work-up: Follow steps 7-9 from the Suzuki-Miyaura protocol.

Protocol 3: General Procedure for Sonogashira Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add 6-Fluoro-2-iodopyridin-3-ol (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and Copper(I) iodide (CuI, 6 mol%).

  • Inert Atmosphere: Evacuate and backfill with argon three times.

  • Solvent/Reagent Addition: Add anhydrous, degassed THF and triethylamine (Et₃N, 3.0 equiv.). Stir for 5 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Reaction: Stir at room temperature or heat to 40-60 °C as needed. The formation of a precipitate (triethylammonium iodide) is typically observed.[3]

  • Monitoring & Work-up: Follow steps 7-9 from the Suzuki-Miyaura protocol.

References

  • Orbach, M., et al. (2017). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Available at: [Link]

  • Özdemir, İ., et al. (2015). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules. Available at: [Link]

  • Fu, G. C. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. National Institutes of Health. Available at: [Link]

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Bédard, A.-C., et al. (2019). Deciphering complexity in Pd–catalyzed cross-couplings. Nature Communications. Available at: [Link]

  • Abbot, M. G., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Navarro, O., et al. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • McNally, A. (2018). Selective functionalization of pyridines and diazines via heterocyclic phosphonium salts. Grantome. Available at: [Link]

  • Rogge, T. M., et al. (2018). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Nature Communications. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Impact of Cross-Coupling Reactions in Drug Discovery and Development. Journal of Medicinal Chemistry. Available at: [Link]

  • Özdemir, İ., et al. (2015). Suzuki coupling of heteroaryl halides with aryl boronic acids. ResearchGate. Available at: [Link]

  • Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]

  • Semantic Scholar. (n.d.). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Available at: [Link]

  • McNally, A. (2025). Selective functionalization of pyridines, diazines and pharmaceuticals via unconventional intermediates. American Chemical Society. Available at: [Link]

  • J. C. D. Leclaire, et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. Available at: [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Available at: [Link]

  • Narang, A. S., et al. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. Available at: [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available at: [Link]

  • Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society. Available at: [Link]

  • Bellina, F., & Rossi, R. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews. Available at: [Link]

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • That's Chemistry. (2022). CROSS-COUPLING reactions - everything YOU need to know! YouTube. Available at: [Link]

  • Wikipedia. (2024). Cross-coupling reaction. Available at: [Link]

  • Wisniewski, S. R., et al. (2018). Cross-Coupling of Heteroatomic Electrophiles. National Institutes of Health. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Molander, G. A., & Brown, A. R. (2003). B-alkyl Suzuki-Miyaura Cross-Coupling Reactions With Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (2011). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Available at: [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Available at: [Link]

  • ResearchGate. (2013). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • ResearchGate. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

Sources

Technical Support Center: Purification of 6-Fluoro-2-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 6-Fluoro-2-iodopyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this versatile building block. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide practical, in-depth solutions to specific experimental issues.

Introduction

6-Fluoro-2-iodopyridin-3-ol is a key intermediate in the synthesis of various pharmaceutical compounds, valued for its unique electronic and steric properties imparted by the fluorine and iodine substituents.[1] However, its purification from a crude reaction mixture can be challenging due to its polarity, potential for strong interactions with stationary phases, and the presence of closely related impurities. This guide will provide a systematic approach to achieving high purity of the target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 6-Fluoro-2-iodopyridin-3-ol.

Issue 1: Difficulty in Monitoring the Reaction and Purification by Thin Layer Chromatography (TLC)

Question: I am having trouble visualizing my product and impurities on a TLC plate. The spots are either faint, streaky, or I can't distinguish the product from the starting material.

Answer: Effective TLC analysis is crucial for monitoring reaction progress and guiding purification. Halogenated pyridinols can be tricky to visualize, but the following steps should improve your results.

Step-by-Step Protocol for TLC Analysis:

  • Plate Selection: Use standard silica gel 60 F254 plates. The fluorescent indicator will aid in visualization under UV light.

  • Sample Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane). Ensure the spotting solution is concentrated enough to see minor impurities.

  • Solvent System (Eluent) Selection: The polarity of the eluent is critical. Start with a moderately polar mixture and adjust as needed. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

    • Tip: A common starting ratio is 7:3 or 8:2 Hexanes:Ethyl Acetate. If your compound remains at the baseline, increase the proportion of ethyl acetate. If it runs with the solvent front, increase the proportion of hexanes.

  • Visualization Techniques:

    • UV Light (Non-destructive): Since 6-Fluoro-2-iodopyridin-3-ol is an aromatic, conjugated system, it should be visible under short-wave (254 nm) UV light as a dark spot on a green fluorescent background.[2] Circle the spots with a pencil immediately after visualization.

    • Iodine Vapor (Semi-destructive): Place the developed TLC plate in a chamber containing a few crystals of iodine.[3] Aromatic compounds will form colored complexes with iodine, appearing as yellow-brown spots. This method is quite general and can help visualize UV-inactive impurities. The spots will fade over time, so circle them promptly.

    • Potassium Permanganate Stain (Destructive): This stain is useful for detecting oxidizable functional groups. Prepare a solution of potassium permanganate in water. After dipping the plate, spots of oxidizable compounds will appear as yellow-to-brown spots on a purple background.

Issue 2: Product Peak Tailing and Poor Separation during Column Chromatography

Question: I am attempting to purify my crude 6-Fluoro-2-iodopyridin-3-ol using silica gel column chromatography, but I am observing significant peak tailing and co-elution of impurities.

Answer: Peak tailing is a frequent issue when purifying basic compounds like pyridine derivatives on acidic silica gel.[4] The basic nitrogen of the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to a non-ideal elution profile.

Workflow for Optimizing Column Chromatography:

start Crude Product slurry Slurry load with minimal polar solvent start->slurry alumina Consider Alumina (basic or neutral) start->alumina column Silica Gel Column slurry->column fractions Collect Fractions column->fractions eluent Eluent System (e.g., Hexanes:EtOAc) additive Add Triethylamine (TEA) (0.1-1% v/v) to eluent eluent->additive additive->column neutralize Use Neutralized Silica Gel neutralize->column alumina->fractions tlc_check Analyze Fractions by TLC fractions->tlc_check combine Combine Pure Fractions tlc_check->combine evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Workflow for optimizing column chromatography of 6-Fluoro-2-iodopyridin-3-ol.

Detailed Troubleshooting Steps:

  • Mobile Phase Additive: The most common and effective solution is to add a small amount of a competitive base, such as triethylamine (TEA), to your eluent system (e.g., 0.1-1% by volume).[4] TEA will preferentially interact with the acidic silanol groups, effectively "masking" them from your pyridine product and leading to more symmetrical peaks.

  • Choice of Stationary Phase:

    • Neutralized Silica Gel: You can prepare neutralized silica gel by washing it with a dilute solution of a base like triethylamine in your non-polar solvent, followed by drying.

    • Alumina: As an alternative to silica, consider using neutral or basic alumina as your stationary phase. Alumina has fewer acidic sites and can be more suitable for purifying basic compounds.

  • Loading Technique: Avoid dissolving your crude product in a highly polar solvent for loading, as this can lead to band broadening. Instead, use a "slurry load" or "dry load" method.

    • Slurry Load: Dissolve your compound in a minimal amount of the eluent or a slightly more polar solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of your column.

Issue 3: Low Recovery of the Product After Purification

Question: After performing column chromatography and evaporating the solvent, my yield of 6-Fluoro-2-iodopyridin-3-ol is very low.

Answer: Low recovery can be attributed to several factors, including irreversible adsorption to the stationary phase, product volatility, or degradation.

Troubleshooting Low Recovery:

Potential Cause Recommended Solution
Irreversible Adsorption If your compound is highly polar or basic, it may bind too strongly to the silica gel. Using a mobile phase additive like triethylamine or switching to a less acidic stationary phase like alumina can mitigate this.
Product Volatility While 6-Fluoro-2-iodopyridin-3-ol is a solid, it may have some volatility, especially under high vacuum and elevated temperatures. When removing the solvent after chromatography, use a rotary evaporator with a moderately low temperature water bath (30-40 °C) and avoid prolonged exposure to high vacuum once the solvent is removed.
Degradation on Silica Acid-sensitive functional groups can degrade on silica gel. If you suspect this is happening, neutralizing the silica gel or using alumina is recommended. You can test for degradation by spotting your pure compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear.
Incomplete Elution It's possible that not all of your product eluted from the column. After your initial elution, try flushing the column with a more polar solvent system (e.g., 10% methanol in dichloromethane) to see if any remaining product can be recovered.
Issue 4: The Purified Product Fails to Crystallize and Remains an Oil

Question: I have purified my 6-Fluoro-2-iodopyridin-3-ol by chromatography, and after removing the solvent, it remains a persistent oil instead of the expected solid.

Answer: The inability of a compound to crystallize is often due to the presence of residual impurities that inhibit the formation of a crystal lattice.

Strategies to Induce Crystallization:

  • Ensure High Purity: Re-purify a small sample by column chromatography, paying close attention to collecting very narrow fractions. Combine only the fractions that show a single, clean spot by TLC.

  • Solvent Screening for Recrystallization: The key to successful recrystallization is finding a solvent (or solvent pair) in which your compound is soluble when hot but insoluble when cold.[5]

    • Single Solvent Recrystallization: Test the solubility of your oily product in small amounts of various solvents at room temperature and with gentle heating. Good candidate solvents will dissolve the compound when hot but show little to no solubility at room temperature.

    • Solvent Pair Recrystallization: If a single suitable solvent cannot be found, use a solvent pair. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Common Recrystallization Solvents to Screen:

Solvent/Mixture Polarity Comments
Hexanes/Ethyl AcetateNon-polar/PolarA good starting point for moderately polar compounds.
Dichloromethane/HexanesPolar/Non-polarUseful for compounds soluble in chlorinated solvents.
TolueneNon-polar (Aromatic)Can be effective for aromatic compounds.
Ethanol/WaterPolar ProticSuitable for compounds with hydrogen bonding capabilities.
IsopropanolPolar ProticA common alternative to ethanol.
  • Inducing Crystal Formation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the air-liquid interface. The microscopic scratches on the glass can provide a nucleation site for crystal growth.

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled, saturated solution to act as a template for crystallization.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to maximize crystal formation.[6]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 6-Fluoro-2-iodopyridin-3-ol reaction mixture?

A1: The impurities will depend on the synthetic route. A common method for introducing iodine is electrophilic iodination. Potential impurities could include:

  • Unreacted Starting Material: (e.g., 6-Fluoropyridin-3-ol)

  • Over-iodinated Products: (e.g., di-iodinated species)

  • Regioisomers: Depending on the directing effects of the substituents, other iodinated isomers might form in small amounts.

  • Reagents and Byproducts: Residual iodinating agents (e.g., N-iodosuccinimide) and their byproducts (e.g., succinimide).

Q2: How can I remove unreacted pyridine-based starting materials or reagents?

A2: If your reaction is performed in a solvent like pyridine, or if you have basic starting materials, an acidic wash during the work-up can be effective. After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash it with a dilute aqueous acid solution (e.g., 1M HCl or a saturated solution of ammonium chloride). The acidic aqueous layer will protonate the basic pyridine derivatives, making them water-soluble and removing them from the organic layer. Be cautious if your product itself is acid-sensitive.

Q3: My NMR spectrum shows broad peaks for the hydroxyl proton. Is this normal?

A3: Yes, this is very common. The hydroxyl proton (-OH) can undergo chemical exchange with trace amounts of water or other protic species in the NMR solvent, which leads to peak broadening. If you want to confirm the presence of the OH peak, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum. The OH peak should disappear as the proton is exchanged for deuterium.

Q4: How should I store the purified 6-Fluoro-2-iodopyridin-3-ol?

A4: The compound should be stored in a tightly sealed container in a cool, dark, and dry place.[7] Pyridinol derivatives can be sensitive to light and moisture. Storing under an inert atmosphere (e.g., nitrogen or argon) can also help prolong its shelf life.

References

  • Chemistry LibreTexts. (2023). 5.7: Visualizing TLC Plates. [Link]

  • University of California, Los Angeles. (n.d.). TLC Visualization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • LibreTexts. (2023). 3.3: Step-by-Step Procedures for Recrystallization. [Link]

Sources

preventing dehalogenation of 6-Fluoro-2-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-Fluoro-2-iodopyridin-3-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals to address a critical challenge encountered when working with this versatile building block: the unwanted loss of the iodine atom, or deiodination. As a highly functionalized pyridine, this compound is invaluable in constructing complex molecules for pharmaceutical applications, but its reactivity profile requires careful management.[1][2]

This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you maximize your synthetic yields and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a significant problem with 6-Fluoro-2-iodopyridin-3-ol?

A1: Dehalogenation is an undesired side reaction where the iodine atom on the pyridine ring is replaced by a hydrogen atom.[3] For 6-Fluoro-2-iodopyridin-3-ol, this results in the formation of 6-Fluoropyridin-3-ol, a byproduct that consumes your starting material, lowers the yield of the desired product, and complicates purification.[3] The Carbon-Iodine (C-I) bond is the weakest among the carbon-halogen bonds (C-I < C-Br < C-Cl), making aryl and heteroaryl iodides particularly susceptible to this reaction.[4][5] Given that the iodine at the 2-position is the primary reactive site for cross-coupling reactions, its premature removal renders the molecule inactive for its intended transformation.

Q2: What are the primary causes of iodine loss from this molecule?

A2: Deiodination of 6-Fluoro-2-iodopyridin-3-ol can be triggered by several factors, primarily categorized into three pathways:

  • Catalytic Hydrodehalogenation: This is the most common cause and frequently occurs during palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck). It is often mediated by a palladium-hydride (Pd-H) species that forms in the catalytic cycle.[4] This reactive intermediate can reductively eliminate with the pyridyl group, leading to the deiodinated byproduct instead of the desired cross-coupled product. Sources of the hydride can include solvents (like alcohols or DMF), bases, or even trace amounts of water in the reaction.[4][6]

  • Photochemical Degradation: Aryl halides, including iodopyridines, can be sensitive to light. Upon exposure to UVA irradiation, they can undergo a catalyst-free radical chain reaction leading to dehalogenation, especially in the presence of a base and a hydrogen-donating solvent like methanol.[7][8] While the fluorine atom on the ring may offer some stability, the reactive C-I bond remains a point of vulnerability.[9]

  • pH-Mediated Degradation: The stability of halogenated organic compounds can be highly dependent on pH.[10] The 6-Fluoro-2-iodopyridin-3-ol molecule contains an acidic phenolic hydroxyl group. Under strongly basic (alkaline) conditions, this group will be deprotonated, increasing the electron density of the pyridine ring. This change in the molecule's electronic properties can influence its stability and potentially facilitate degradation pathways, including deiodination, especially during workup or storage.[11][12]

Q3: How can I detect and quantify the extent of deiodination in my reaction?

A3: Identifying and quantifying the deiodinated byproduct is crucial for optimizing your reaction. Several standard analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): The deiodinated byproduct, 6-Fluoropyridin-3-ol, will be significantly more polar than the starting material due to the loss of the large, nonpolar iodine atom. It will appear as a new spot with a lower Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most effective method. You will observe a new peak in the chromatogram with a molecular ion corresponding to the mass of the deiodinated product (C₅H₄FNO, M.W. ≈ 113.09) alongside the starting material (C₅H₃FINO, M.W. ≈ 238.99). The relative peak areas can provide a quantitative measure of the reaction's efficiency.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of the crude reaction mixture, the appearance of a new proton signal in the aromatic region, where the iodine atom was previously located, is a clear indicator of deiodination.[3] Comparing the integration of this new signal to the signals of the desired product or remaining starting material allows for quantification.

Troubleshooting Guide: Deiodination in Palladium-Catalyzed Cross-Coupling Reactions

This section provides targeted solutions for the most common scenario where deiodination occurs: palladium-catalyzed cross-coupling.

Logical Flow for Troubleshooting

Below is a workflow diagram to guide your optimization process when significant deiodination is observed.

G start High Deiodination Detected (>10% by LC-MS) base Step 1: Modify Base Switch from strong (NaOtBu) to weaker inorganic base (K3PO4, K2CO3, Cs2CO3) start->base Is a strong base (e.g., alkoxide) being used? ligand Step 2: Change Ligand Use bulky, electron-rich ligand (e.g., SPhos, XPhos) or NHC ligand (e.g., IPr) base->ligand Deiodination still high? solvent Step 3: Change Solvent Ensure anhydrous, aprotic solvent (Toluene, Dioxane, THF). Avoid DMF, Alcohols. ligand->solvent Deiodination still high? temp Step 4: Lower Temperature Run reaction at lowest effective temperature (e.g., 60-80 °C). Consider microwave for shorter times. solvent->temp Deiodination still high? end Deiodination Minimized Proceed with Scale-up temp->end Problem solved?

Caption: Troubleshooting workflow for deiodination.

The Interplay of Reaction Components

The choice of every reagent is a critical decision that can tip the balance between the desired reaction and undesired deiodination. The diagram below illustrates the central conflict in the catalytic cycle.

G pd0 Pd(0)Ln oxidative_add Oxidative Addition (Ar-I) pd0->oxidative_add pd_intermediate Ar-Pd(II)-I oxidative_add->pd_intermediate transmetal Transmetalation (with R-B(OH)2) pd_intermediate->transmetal reductive_elim_h Reductive Elimination (Undesired Pathway) pd_intermediate->reductive_elim_h Competing Reaction pd_coupled Ar-Pd(II)-R transmetal->pd_coupled reductive_elim Reductive Elimination (Desired Pathway) pd_coupled->reductive_elim Regenerates Catalyst product Desired Product (Ar-R) reductive_elim->product Regenerates Catalyst product->pd0 Regenerates Catalyst pd_h Pd-H Species (From Base/Solvent/H2O) pd_h->reductive_elim_h byproduct Deiodinated Byproduct (Ar-H) reductive_elim_h->byproduct byproduct->pd0 Regenerates Catalyst

Caption: Competing catalytic pathways.

Parameter Optimization Table

The table below summarizes key experimental parameters and provides recommendations to minimize deiodination based on established principles for challenging cross-couplings.[4][13][14]

ParameterCommon Choice (High Deiodination Risk)Recommended Choice (Low Deiodination Risk)Rationale
Palladium Precatalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd₂(dba)₃, Pd(OAc)₂, Pre-formed Pd(0) catalystsThese readily form the active Pd(0) species. Pd(PPh₃)₄ can sometimes be sluggish, allowing side reactions to compete.[14]
Ligand PPh₃, P(o-tol)₃Bulky Biarylphosphines: SPhos, XPhos, RuPhos. NHCs: IPr, SImes.Bulky, electron-rich ligands accelerate the rate-limiting reductive elimination step, causing the desired C-C bond formation to outcompete the C-H bond formation from a Pd-H species.[4][13]
Base NaOt-Bu, K Ot-Bu, NaOHK₃PO₄, Cs₂CO₃, K₂CO₃Strong alkoxide bases can promote the formation of Pd-H species. Weaker inorganic bases are less prone to this and are highly effective, especially phosphates and carbonates.[4][13]
Solvent DMF, Methanol, EthanolToluene, Dioxane, THF, CPMEAprotic solvents are preferred as they cannot act as hydride or proton sources. DMF can decompose at high temperatures to generate species that lead to Pd-H formation.[6][14]
Temperature >100 °C60 - 80 °CHigher temperatures can increase the rate of dehalogenation.[3] Running the reaction at the lowest possible temperature that allows for reasonable conversion is ideal.
Additives NoneSmall amount of H₂O (with K₃PO₄)In some systems using K₃PO₄, a small amount of water can be beneficial for base solubility and promoting the desired transmetalation step.[13] However, ensure all other components are anhydrous to avoid uncontrolled water content.

Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 6-Fluoro-2-iodopyridin-3-ol while actively suppressing deiodination.

Objective: To couple 6-Fluoro-2-iodopyridin-3-ol with a generic arylboronic acid.

Materials:

  • 6-Fluoro-2-iodopyridin-3-ol (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (0.02 eq, 2 mol%)

  • SPhos (0.045 eq, 4.5 mol%)

  • K₃PO₄ (potassium phosphate), finely ground (3.0 eq)

  • Anhydrous Toluene

  • Anhydrous Water (for reactions requiring it)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 6-Fluoro-2-iodopyridin-3-ol, the arylboronic acid, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (Pd₂(dba)₃) and the ligand (SPhos).

  • Solvent Addition: Add anhydrous toluene via syringe. If using the aqueous K₃PO₄ system, add the appropriate amount of degassed, deionized water.

  • Degassing: Degas the entire reaction mixture by bubbling the inert gas through the solution for 10-15 minutes. Alternatively, use three freeze-pump-thaw cycles for maximum oxygen removal.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour). Look for the consumption of starting material and the formation of both the desired product and the deiodinated byproduct.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel.

Stability During Workup and Storage

Q4: My coupling reaction looks clean, but I see deiodination after workup or storage. What's happening?

A4: This indicates that the deiodination is non-catalytic and likely related to pH or light sensitivity.

  • pH Sensitivity: During aqueous workup, avoid using strong bases like NaOH or KOH if possible. The resulting phenoxide is more electron-rich and may be less stable. Use a mild base like saturated sodium bicarbonate for washes. When storing the compound, either as a solid or in solution, ensure it is in a neutral, dry environment. Avoid storing solutions in protic or basic solvents for extended periods. The stability of pharmaceuticals can be significantly impacted by pH, with degradation pathways often catalyzed by acidic or basic conditions.[11][15][16]

  • Photostability: Always store 6-Fluoro-2-iodopyridin-3-ol and its derivatives in amber vials or protected from light with aluminum foil.[17][18] When running reactions, especially for extended periods, wrapping the flask in foil is a simple but effective precaution against photodecomposition.[7][8]

By carefully selecting reaction parameters and handling procedures, you can successfully prevent the unwanted dehalogenation of 6-Fluoro-2-iodopyridin-3-ol, enabling its effective use in your synthetic campaigns.

References

  • Benchchem. (n.d.). Preventing dehalogenation in 2-bromo-6-methyl-1H-benzo[d]imidazole reactions.
  • Benchchem. (n.d.). Technical Support Center: Preventing Dehalogenation in Palladium-Catalyzed Reactions.
  • Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. (n.d.).
  • Benchchem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling.
  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (n.d.).
  • ResearchGate. (n.d.). The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions | Request PDF.
  • ACS Publications. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A.
  • PubMed. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding.
  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.
  • ResearchGate. (n.d.). Hydrodehalogenation of aryl iodides and bromides.[a].
  • Royal Society of Chemistry. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. DOI:10.1039/D2FD00165A.
  • Reddit. (2019). significant dehalogenation in stille coupling : r/Chempros.
  • Benchchem. (n.d.). Minimizing dehalogenated byproducts in Suzuki coupling reactions.
  • 6-fluoro-4-iodopyridin-3-ol. (n.d.).
  • PubMed. (n.d.). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes.
  • RD Laboratories. (n.d.). Photostability.
  • ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
  • Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 3-Iodo-6-methyl-5-nitro-1H-indazole and 3-Bromo-6-methyl-5-nitro-1H-indazole in Cross-Coupling Reactions.
  • PubMed. (n.d.). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data.
  • ResearchGate. (2025). Effect of Alkaline pH on the Stability of Halogenated DBPs | Request PDF.
  • NIH. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • Sigma-Aldrich. (n.d.). 6-Fluoro-2-iodopyridin-3-ol | 214911-10-1.

Sources

Technical Support Center: Suzuki-Miyaura Coupling of 6-Fluoro-2-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Suzuki-Miyaura reactions involving the 6-Fluoro-2-iodopyridin-3-ol substrate. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with this unique and reactive molecule. Here, we address common issues in a practical, question-and-answer format, grounded in mechanistic principles and field-proven insights.

Introduction: The Challenge of 6-Fluoro-2-iodopyridin-3-ol

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its versatility in forming C-C bonds.[1][2] However, the substrate 6-Fluoro-2-iodopyridin-3-ol presents a unique set of challenges that can lead to low yields, incomplete conversion, or significant side product formation. Its key features include:

  • An Electron-Deficient Pyridine Ring: The fluorine atom and the ring nitrogen make the system electron-poor, which can facilitate oxidative addition but may complicate other steps.[3]

  • A Lewis Basic Nitrogen: The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[4]

  • An Acidic Hydroxyl Group: The -OH group can interact with the basic conditions required for the reaction, influencing solubility and reactivity.

  • A Highly Reactive C-I Bond: While the iodide is an excellent leaving group, its high reactivity can sometimes promote undesired side reactions if not properly controlled.[5]

This guide will help you troubleshoot and optimize your reaction conditions to overcome these challenges.

Frequently Asked Questions & Troubleshooting Guide

Question 1: My reaction shows low or no conversion. What are the most likely causes and how do I fix it?

Low conversion is a common issue, often stemming from catalyst deactivation or suboptimal reaction parameters. Given the nature of the 6-Fluoro-2-iodopyridin-3-ol substrate, catalyst inhibition by the pyridine nitrogen is a primary suspect.[4]

Root Cause Analysis & Solutions:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can strongly coordinate to the palladium center, forming off-cycle, inactive complexes. This is a well-documented challenge for 2-substituted pyridines.[4]

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands create a sterically hindered environment around the palladium, which disfavors coordination from the pyridine nitrogen while still promoting the desired catalytic cycle. Ligands like SPhos, XPhos, or t-Bu3P are excellent starting points.[6] They favor the formation of mono-ligated palladium species that are highly active.[4]

  • Insufficiently Active Catalyst System: The electron-deficient nature of the pyridine ring requires a highly active catalyst to ensure efficient oxidative addition and reductive elimination.

    • Solution: Use a palladium(0) source like Pd2(dba)3 in combination with a suitable ligand, or better yet, utilize a pre-formed palladium precatalyst. Buchwald G3 or G4 precatalysts are often superior as they form the active Pd(0) species cleanly and rapidly under reaction conditions, avoiding side reactions associated with ligand degradation.[7]

  • Inadequate Base or Solvent System: The choice of base and solvent is critical for activating the boronic acid/ester and maintaining catalyst activity.

    • Solution: A moderately strong inorganic base like K2CO3 or K3PO4 is often effective.[8] For the solvent, a polar aprotic solvent like dioxane or a mixture such as dioxane/water is a good starting point. The presence of water can be crucial for dissolving the base and facilitating the transmetalation step.[4]

low_conversion start Low / No Conversion Observed q1 Is your ligand bulky and electron-rich? (e.g., SPhos, XPhos, t-Bu3P) start->q1 sol1 Switch to a Buchwald-type ligand or a bulky alkylphosphine. q1->sol1 No q2 Are you using a Pd(0) source or a modern precatalyst? q1->q2 Yes sol1->q2 sol2 Use Pd2(dba)3 with your ligand or switch to a G3/G4 precatalyst. q2->sol2 No q3 Is the reaction properly degassed? q2->q3 Yes sol2->q3 sol3 Degas solvent thoroughly (e.g., 3x freeze-pump-thaw cycles or sparge with Argon for 30 min). q3->sol3 No end_node Re-run Optimized Reaction q3->end_node Yes sol3->end_node

Caption: Troubleshooting Decision Tree for Low Conversion.

Question 2: I'm observing significant amounts of dehalogenated starting material (6-Fluoropyridin-3-ol). What causes this and how can I prevent it?

Dehalogenation is a common side reaction where the iodine atom is replaced by a hydrogen. This typically occurs after oxidative addition, where the Ar-Pd(II)-I intermediate undergoes a reaction that introduces a hydride ligand, followed by reductive elimination.[9]

Root Cause Analysis & Solutions:

  • Source of Hydride: The hydride can come from various sources, including amine bases (if used), alcoholic solvents, or even water under certain conditions.

    • Solution: Avoid amine bases like triethylamine if dehalogenation is an issue. Use inorganic bases like carbonates or phosphates. If using an alcohol/water solvent system, ensure your catalyst system promotes the desired C-C bond formation at a much faster rate.

  • Slow Transmetalation/Reductive Elimination: If the transmetalation step with the boronic acid is slow, the Ar-Pd(II)-I intermediate has a longer lifetime, increasing the probability of intercepting a hydride source.

    • Solution:

      • Increase Reaction Temperature: Higher temperatures can significantly accelerate the rates of transmetalation and reductive elimination.[8]

      • Use a More Reactive Boron Species: Boronic acids are generally sufficient, but if issues persist, consider converting it to a more reactive boronate salt (e.g., an MIDA boronate or a trifluoroborate salt) which can exhibit different reactivity profiles.[9]

      • Optimize Ligand: Bulky, electron-rich ligands not only prevent catalyst inhibition but also accelerate the rate-limiting reductive elimination step, outcompeting the dehalogenation pathway.[10]

Question 3: My main byproduct is the homocoupling of my boronic acid. How do I minimize this?

Homocoupling of the boronic acid (Ar'-B(OH)2 -> Ar'-Ar') is often caused by the presence of oxygen in the reaction mixture.[9] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which then participates in a catalytic cycle that couples two boronic acid molecules.

Root Cause Analysis & Solutions:

  • Oxygen Contamination: The most common cause is inadequate degassing of the reaction solvent and vessel.

    • Solution: Rigorous degassing is non-negotiable. Use one of the following methods:

      • Freeze-Pump-Thaw: For lower-boiling solvents like THF or dioxane, perform at least three cycles of freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing.

      • Inert Gas Sparging: Bubble a stream of argon or nitrogen through the solvent for at least 20-30 minutes before adding the catalyst and reagents.

  • Using a Pd(II) Precursor: Starting with a Pd(II) salt (e.g., Pd(OAc)2, PdCl2(PPh3)2) without a proper in-situ reduction step can leave residual Pd(II) species that promote homocoupling.

    • Solution: If using a Pd(II) source, ensure the conditions are sufficient to generate Pd(0). Often, the phosphine ligand itself can act as a reductant, but this is not always clean. Using a Pd(0) source like Pd2(dba)3 or a modern precatalyst is a more reliable way to avoid this issue.[9]

Suzuki_Cycle pd0 Pd(0)L_n (Active Catalyst) ox_add [Ar-Pd(II)L_n-X]+ (Oxidative Addition Intermediate) pd0->ox_add Oxidative Addition reduct Product (Ar-R') pd0->reduct trans [Ar-Pd(II)L_n-R']+ (Transmetalation Intermediate) ox_add->trans Transmetalation trans->pd0 Reductive Elimination borate_waste X-B(OH)2 (Byproduct) trans->borate_waste aryl_halide Ar-I (6-Fluoro-2-iodopyridin-3-ol) aryl_halide->ox_add boronic_acid R'-B(OH)2 + Base boronic_acid->trans

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.

Recommended Catalyst Systems & Starting Conditions

For a challenging substrate like 6-Fluoro-2-iodopyridin-3-ol, starting with a robust, high-performance catalyst system is key to success. Below is a table of recommended catalyst/ligand combinations and typical starting conditions.

Catalyst System ComponentRecommendationLoading (mol%)Rationale
Palladium Source XPhos Pd G31 - 3 mol%Highly active, air- and moisture-stable precatalyst that rapidly forms the active monoligated Pd(0) species. Excellent for challenging substrates.[7]
Pd₂(dba)₃1 - 2 mol%A reliable Pd(0) source, but requires careful handling as it can be air-sensitive. Must be paired with a ligand.
Ligand SPhos or XPhos1.2x Pd mol%Bulky, electron-rich biaryl phosphines that promote fast oxidative addition and reductive elimination, and minimize catalyst inhibition by the pyridine nitrogen.[4][11]
Base K₃PO₄ or K₂CO₃2 - 3 equiv.Effective bases that are generally compatible with a wide range of functional groups. K₃PO₄ is slightly stronger and can be beneficial.[8]
Solvent 1,4-Dioxane / H₂O5:1 to 10:1 ratioA robust solvent system that aids in dissolving both organic and inorganic reagents. Water is often crucial for the transmetalation step.[4]
Temperature 80 - 110 °C-Higher temperatures are often necessary to drive the reaction to completion, especially the reductive elimination step.[8][12]

General Experimental Protocol

This protocol provides a reliable starting point for your experiments. It should be optimized based on your specific boronic acid and analytical results.

Materials:

  • 6-Fluoro-2-iodopyridin-3-ol (1.0 equiv)

  • Aryl boronic acid (1.2 - 1.5 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Deionized Water

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 6-Fluoro-2-iodopyridin-3-ol, the aryl boronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane followed by the degassed water via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C.

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS. A typical reaction time is 2-18 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Halides and Boronic Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]

  • Gorgani, M., et al. (2017). Optimization of conditions in the Suzuki-Miyaura coupling reaction. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of the conditions for the Suzuki–Miyaura coupling reaction. ResearchGate. [Link]

  • Reddit r/Chempros. (2022). How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • Reddit r/Chempros. (2021). Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • Gümüş, İ., & Gürbüz, N. (2018). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 23(10), 2632. [Link]

  • ResearchGate. (2017). 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Reddit r/Chempros. (2023). Struggling with Suzuki Reaction. Reddit. [Link]

  • ResearchGate. (2010). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. [Link]

  • Valente, C., et al. (2011). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic letters, 13(9), 2322–2325. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]

  • Rathi, A., & Parrow, A. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(11), 3169. [Link]

  • Kégl, T., et al. (2021). Suzuki–Miyaura reaction of 6-iodopyridazin-3(2H)-one with 2-naphthaleneboronic acid. Journal of Molecular Structure, 1225, 129107. [Link]

  • ResearchGate. (2019). How does fluorinated boronic acids influences the Suzuki coupling reactions? ResearchGate. [Link]

  • Rossi, R., et al. (2020). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Catalysts, 10(11), 1279. [Link]

  • Mao, J., et al. (2009). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. Advanced Synthesis & Catalysis, 351(4), 635-641. [Link]

  • ResearchGate. (2011). Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. ResearchGate. [Link]

  • ResearchGate. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ResearchGate. [Link]

  • ResearchGate. (2014). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. [Link]

  • Zhang, Y., et al. (2023). Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. ACS Catalysis, 13(15), 10257–10265. [Link]

  • Sereda, G., & Rajpara, V. (2007). Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures. Tetrahedron Letters, 48(46), 8145-8148. [Link]

  • Kumar, S. V., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 894603. [Link]

Sources

Technical Support Center: Base Selection for Cross-Coupling with 6-Fluoro-2-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting strategies, and frequently asked questions regarding the critical selection of a base for cross-coupling reactions involving the versatile but challenging substrate, 6-Fluoro-2-iodopyridin-3-ol. Our goal is to empower you with the scientific rationale behind experimental choices to accelerate your research and development efforts.

Frequently Asked Questions (FAQs)
Q1: Why is base selection so critical when working with 6-Fluoro-2-iodopyridin-3-ol?

Base selection is paramount due to the unique combination of functional groups on the pyridine ring, each influencing the reaction in a distinct way:

  • Acidic Hydroxyl Group (-OH): The phenol-like hydroxyl group is acidic. A base that is too strong can deprotonate it, forming a pyridinoxide species. This anion can chelate the palladium catalyst, potentially inhibiting its activity or leading to catalyst deactivation.

  • Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium center. This is a well-documented challenge, often termed the "2-pyridyl problem," which can sequester the active catalyst and stall the reaction.[1][2]

  • Electron-Deficient Ring: The strongly electron-withdrawing fluorine atom at the 6-position makes the C-I bond at the 2-position highly susceptible to oxidative addition, which is the desired first step in the catalytic cycle.[3] However, this heightened reactivity can also make the substrate more prone to side reactions if conditions are not optimal.

  • Iodide Leaving Group: The iodide is an excellent leaving group, facilitating a rapid oxidative addition.[3] This allows for milder reaction conditions compared to the corresponding bromide or chloride, but also necessitates careful control to prevent unwanted side reactions like protodeiodination.

An ideal base must be strong enough to facilitate the crucial transmetalation step but not so strong that it causes substrate decomposition, catalyst inhibition, or significant side product formation.

Q2: What is the primary role of the base in a Suzuki-Miyaura cross-coupling reaction?

In the Suzuki-Miyaura catalytic cycle, the base's main function is to activate the organoboron reagent (typically a boronic acid, R-B(OH)₂).[4] It does this by reacting with the boronic acid to form a more nucleophilic "ate" complex, such as a boronate anion [R-B(OH)₃]⁻.[5][6][7] This negatively charged boronate species is significantly more reactive and readily transfers its organic group (R) to the palladium(II) center during the transmetalation step, which is often the rate-limiting step of the entire cycle.[8][9]

Q3: Which classes of bases are most commonly recommended for this substrate, and why?

For a sensitive substrate like 6-Fluoro-2-iodopyridin-3-ol, moderately strong inorganic bases are the preferred choice.

  • Phosphates (e.g., K₃PO₄): Tripotassium phosphate is often an excellent first choice. It is sufficiently basic to promote boronate formation but is generally considered milder than strong hydroxides or alkoxides, minimizing the risk of side reactions like protodeiodination.[10][11][12]

  • Carbonates (e.g., K₂CO₃, Cs₂CO₃): Potassium and cesium carbonate are also widely used and effective bases.[13] Cesium carbonate (Cs₂CO₃) is particularly useful in challenging couplings due to its higher solubility in organic solvents, which can lead to improved reaction rates and yields.[13]

  • Strong Bases to Avoid (Initially): Strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), and especially alkoxides like sodium tert-butoxide (NaOtBu) should be used with extreme caution.[7][9] They significantly increase the risk of protodeiodination, where the iodide is replaced by a hydrogen atom, and can promote other decomposition pathways.[14][15]

Q4: How does the choice of solvent impact the effectiveness of the chosen base?

The solvent system is intrinsically linked to the base's function. Most Suzuki reactions use a mixture of an aprotic organic solvent (like dioxane, toluene, or THF) and water.[4]

  • Role of Water: Water helps to dissolve the inorganic base (like K₃PO₄ or Na₂CO₃) and can participate in the acid-base equilibria that lead to the active boronate species.[4]

  • Anhydrous Conditions: In some cases, particularly with very sensitive substrates or when using bases like potassium trimethylsilanolate (TMSOK), anhydrous conditions are employed.[16] However, for 6-Fluoro-2-iodopyridin-3-ol, an aqueous system with a phosphate or carbonate base is a more robust starting point.

  • Base Strength Modulation: The apparent strength of a base can be influenced by the solvent. For instance, K₃PO₄ acts as a much stronger base in a water-immiscible solvent like toluene compared to a more polar, aqueous environment.[14] This should be considered during reaction optimization.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: High levels of protodeiodination byproduct observed.

(You isolate 6-Fluoropyridin-3-ol instead of your desired coupled product)

  • Primary Cause: The base is likely too strong for the substrate/catalyst system, or the reaction temperature is too high. Strong bases can facilitate pathways that lead to the removal of the iodide and its replacement with a proton from the solvent or trace water.[9][14] Alkoxide bases are particularly known for promoting this side reaction.[17]

  • Solutions & Optimization Strategy:

    • Switch to a Milder Base: If using a hydroxide or alkoxide, immediately switch to K₃PO₄ or Cs₂CO₃. These provide sufficient basicity for the transmetalation step with a lower risk of protodeiodination.[9]

    • Reduce Reaction Temperature: High temperatures can accelerate side reactions. Attempt the reaction at a lower temperature (e.g., 80 °C instead of 100 °C) for a longer duration.

    • Solvent Selection: Ensure you are using an appropriate solvent. Aprotic solvents like dioxane or toluene are generally preferred over alcoholic solvents, which can act as a proton source.[9]

    • Water Content: While often necessary, excessive water can be a proton source. Try varying the solvent-to-water ratio (e.g., from 4:1 to 10:1 dioxane:water).[9]

Problem 2: Low or no product yield, with significant starting material recovered.

(The reaction is sluggish or does not proceed at all)

  • Possible Cause A: Catalyst Inhibition/Deactivation. The pyridine nitrogen and/or the deprotonated hydroxyl group of your substrate may be coordinating too strongly to the palladium catalyst, preventing it from participating in the catalytic cycle.[1][2]

  • Solution A: Ligand Optimization. This is primarily a ligand-based problem, but the base plays a secondary role.

    • Use Bulky, Electron-Rich Ligands: Standard ligands like PPh₃ may not be effective. Switch to modern biaryl phosphine ligands such as SPhos, XPhos, or RuPhos. Their steric bulk promotes the desired reductive elimination step and can physically block the substrate's heteroatoms from deactivating the palladium center.[3][9][18]

    • Use a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) ensures the efficient generation of the active Pd(0) species, which can overcome some activation barriers.[2]

  • Possible Cause B: The Base is Too Weak or Insoluble. The chosen base may not be strong enough to generate the required boronate "ate" complex, effectively stalling the transmetalation step.

  • Solution B: Base and Solvent Screening.

    • Increase Base Strength (Carefully): If using a very weak base like NaHCO₃, switch to K₂CO₃ or K₃PO₄.

    • Improve Solubility: If using K₂CO₃ or K₃PO₄ with low conversion, consider switching to Cs₂CO₃, which has better solubility in organic solvents and can accelerate the reaction.[13]

    • Re-evaluate the Solvent System: Ensure the solvent system (e.g., dioxane/water) is appropriate for dissolving the base and reagents. Strong stirring is crucial for biphasic reactions.[19]

Visualized Mechanisms & Workflows
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the consensus mechanism, highlighting the critical activation of the boronic acid by the base (represented as OH⁻ for simplicity) to form the reactive boronate species, which is essential for the transmetalation step.[5][7]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar-Pd(II)L₂(I) (Palladium Complex) reductive_elimination Reductive Elimination pd0->reductive_elimination oxidative_addition Oxidative Addition oxidative_addition->pd0 pd2_complex->oxidative_addition pd2_intermediate Ar-Pd(II)L₂(R') (Diorganopalladium) transmetalation Transmetalation transmetalation->pd2_complex pd2_intermediate->transmetalation reductive_elimination->pd2_intermediate product Ar-R' (Coupled Product) reductive_elimination->product aryl_halide Ar-I (6-Fluoro-2-iodopyridin-3-ol) aryl_halide->oxidative_addition boronic_acid R'-B(OH)₂ boronate [R'-B(OH)₃]⁻ (Active Boronate) boronic_acid->boronate Activation base Base (e.g., K₃PO₄) boronate->transmetalation

Caption: Simplified Suzuki-Miyaura cycle showing base activation.

Troubleshooting Flowchart for Base Selection

Use this decision tree to diagnose and solve common issues encountered during the cross-coupling of 6-Fluoro-2-iodopyridin-3-ol.

Troubleshooting_Flowchart start Start Reaction (e.g., K₃PO₄, XPhos Pd G3, Dioxane/H₂O, 90°C) check_conversion Analyze Reaction Mixture (LCMS/TLC) Low Conversion? start->check_conversion check_side_products Major Byproduct Observed? check_conversion->check_side_products Yes success Reaction Successful! Proceed with Purification check_conversion->success No protodeiodination Is Byproduct Protodeiodination? check_side_products->protodeiodination Yes catalyst_inhibition Suspect Catalyst Inhibition (Starting Material Unchanged) check_side_products->catalyst_inhibition No (Only SM remains) protodeiodination->catalyst_inhibition No sol_weaker_base ACTION: 1. Switch to milder base (K₃PO₄, K₂CO₃) 2. Lower reaction temperature protodeiodination->sol_weaker_base Yes sol_ligand ACTION: 1. Use bulky ligand (XPhos, SPhos) 2. Use a reliable pre-catalyst catalyst_inhibition->sol_ligand sol_stronger_base ACTION: 1. Switch to Cs₂CO₃ for better solubility 2. Ensure vigorous stirring catalyst_inhibition->sol_stronger_base

Caption: A decision tree for troubleshooting base selection.

Experimental Protocols
General Protocol for Base Screening in Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for optimizing the base for the coupling of 6-Fluoro-2-iodopyridin-3-ol with a generic arylboronic acid.

Materials:

  • 6-Fluoro-2-iodopyridin-3-ol (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 5:1 v/v mixture), degassed

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 6-Fluoro-2-iodopyridin-3-ol, the arylboronic acid, and the chosen base (e.g., K₃PO₄).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The total volume should create a starting material concentration of approximately 0.1 M.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block (a starting temperature of 80-90 °C is recommended). Stir vigorously for the intended reaction time (e.g., 4-16 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LCMS. Check for the consumption of starting material and the formation of both the desired product and any protodeiodination byproduct.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Data Summary Table
BaseFormulaClasspKa (of conjugate acid)Recommended Use & Key Considerations
Tripotassium phosphateK₃PO₄Phosphate~12.3Excellent starting point. Mild enough to prevent protodeiodination but strong enough for most couplings.[10][20]
Cesium carbonateCs₂CO₃Carbonate~10.3Very good choice. Higher solubility in organic solvents can accelerate difficult reactions.[13]
Potassium carbonateK₂CO₃Carbonate~10.3A reliable and cost-effective alternative to K₃PO₄ and Cs₂CO₃.[10]
Sodium carbonateNa₂CO₃Carbonate~10.3Commonly used, but its lower solubility can sometimes lead to slower reactions compared to K₂CO₃ or Cs₂CO₃.[13]
Sodium tert-butoxideNaOtBuAlkoxide~17Use with caution. Very strong base, high risk of promoting protodeiodination and other side reactions.[15]
Potassium hydroxideKOHHydroxide~15.7Not recommended for initial screening. Strong base that can cause side reactions with this sensitive substrate.[7]

Note: pKa values are approximate and can vary with solvent and temperature.[21]

References
  • Al-Masum, M., & El-Hakam, S. A. (2009). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Accounts of Chemical Research. Available at: [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Available at: [Link]

  • García-Melchor, M., & Ujaque, G. (2001). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. Available at: [Link]

  • Hartwig, J. F., et al. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. Available at: [Link]

  • McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters. Available at: [Link]

  • University of Wisconsin Chemistry. (n.d.). pKa Values of Common Bases. chem.wisc.edu. Available at: [Link]

  • Reddit r/Chempros. (2023). Suzuki proto-dehalogenation problem. Reddit. Available at: [Link]

  • Procter, D. J., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed. Available at: [Link]

  • Watson, D. A., et al. (2019). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available at: [Link]

  • Various Authors. (2020). Screening of different bases for Suzuki coupling. ResearchGate. Available at: [Link]

  • Various Authors. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available at: [Link]

  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: [Link]

  • Doyle, A. G., et al. (2022). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. Available at: [Link]

  • Nolan, S. P., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. Available at: [Link]

  • Zhu, J., et al. (2013). Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction. PubMed. Available at: [Link]

  • ResearchGate. (2021). What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core? ResearchGate. Available at: [Link]

  • Procter, D. J., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. National Institutes of Health. Available at: [Link]

  • MH Chem. (2022). Suzuki Coupling Mechanism. YouTube. Available at: [Link]

  • Ashenhurst, J. (2010). The pKa Table Is Your Friend. Master Organic Chemistry. Available at: [Link]

  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]

  • ResearchGate. (n.d.). Common CBAs pKa values, and correlation between catalyst's pKa and... ResearchGate. Available at: [Link]

  • Stambuli, J. P., & Hartwig, J. F. (2014). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Lipshutz, B. H., et al. (2019). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science. Available at: [Link]

  • Renou, J., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinaldoximes and -amidoximes. ePrints Soton. Available at: [Link]

  • Knochel, P., & Oestreich, M. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. Available at: [Link]

  • Buchwald, S. L., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. Available at: [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. Available at: [Link]

  • Gritsan, N. P., et al. (2023). Catalytic System for Cross-Coupling of Heteroaryl Iodides with a Nitronyl Nitroxide Gold Derivative at Room Temperature. MDPI. Available at: [Link]

  • Amii, H., & Uneyama, K. (2014). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. Available at: [Link]

Sources

managing homocoupling byproducts with 6-Fluoro-2-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for managing reactions involving 6-Fluoro-2-iodopyridin-3-ol. This resource is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and mitigate the formation of homocoupling byproducts, a common challenge in cross-coupling reactions with this versatile building block. Our guidance is rooted in established mechanistic principles and field-proven strategies to enhance reaction efficiency and product purity.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling, and why is it a specific problem with 6-Fluoro-2-iodopyridin-3-ol?

A: Homocoupling is an undesired side reaction in which two identical molecules of a starting material couple together. When using 6-Fluoro-2-iodopyridin-3-ol in a typical palladium-catalyzed cross-coupling reaction (like a Suzuki-Miyaura or Sonogashira coupling), you might observe two primary types of homocoupling:

  • Aryl Halide Homocoupling: Two molecules of 6-Fluoro-2-iodopyridin-3-ol react to form a symmetrical biaryl dimer. This is often referred to as an Ullmann-type reaction, which is particularly relevant for reactive aryl iodides.[1][2]

  • Organometallic Homocoupling: If you are performing a Suzuki-Miyaura coupling, two molecules of your boronic acid partner can couple together, forming a symmetrical biaryl byproduct.[3][4]

This issue is prevalent with 6-Fluoro-2-iodopyridin-3-ol due to the high reactivity of its carbon-iodine (C-I) bond. The C-I bond is weaker and more susceptible to oxidative addition by palladium(0) compared to C-Br or C-Cl bonds, which is beneficial for the desired reaction but can also accelerate side reactions under suboptimal conditions.[5]

Q2: I'm observing a significant byproduct with a mass double that of my starting aryl iodide. What is the likely cause?

A: This strongly indicates the formation of the 6,6'-difluoro-2,2'-bi(pyridin-3-ol) dimer via aryl halide homocoupling. The primary mechanistic drivers for this side reaction are:

  • Presence of Pd(II) Species: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), incomplete reduction to the active Pd(0) catalyst can lead to side reactions. Pd(II) can react stoichiometrically with the organoboron reagent, promoting its homocoupling and leaving the aryl iodide unreacted or prone to its own dimerization pathways.[3][6]

  • Oxygen in the Reaction Mixture: Dissolved oxygen is a major contributor to homocoupling. It can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of the boronic acid.[3][6][7] This disrupts the primary catalytic cycle and can lead to complex reaction mixtures.

  • High Temperatures: The C-I bond in your substrate is reactive enough that excessively high temperatures can promote a thermal, copper- or palladium-mediated Ullmann-type homocoupling, even in the absence of a cross-coupling partner.[8][9]

Q3: Can the 3-hydroxyl group on the pyridine ring influence the reaction outcome?

A: Absolutely. The hydroxyl group, being proximal to the reacting center, can play a significant role. It can be deprotonated by the base in the reaction mixture to form an alkoxide. This negatively charged oxygen, along with the pyridine nitrogen, can act as a bidentate ligand, chelating to the palladium center.[10] This chelation can alter the electronic properties and steric environment of the catalyst, potentially affecting the rates of oxidative addition, transmetalation, and reductive elimination. While this can sometimes be beneficial, it can also lead to catalyst inhibition or favor alternative, undesired reaction pathways if not properly controlled.

Mechanistic Insight: Desired vs. Undesired Pathways

Understanding the competition between the desired cross-coupling and the undesired homocoupling is key to troubleshooting. The following diagram illustrates the catalytic cycle for a Suzuki-Miyaura coupling and the points where it can diverge into homocoupling pathways.

G pd0 Pd(0)L_n (Active Catalyst) oa Oxidative Addition pd0->oa + 6-Fluoro-2-iodopyridin-3-ol (Ar-I) o2_path O₂ pd0->o2_path aryl_pd_complex Aryl-Pd(II)-I Complex oa->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation + Ar'-B(OH)₂ + Base ullmann_path High Temp / Inefficient Cycle aryl_pd_complex->ullmann_path Side Reaction diaryl_pd_complex Diaryl-Pd(II) Complex transmetalation->diaryl_pd_complex re Reductive Elimination diaryl_pd_complex->re re->pd0 Regenerates Catalyst product Cross-Coupled Product (Ar-Ar') re->product pd2 Pd(II) o2_path->pd2 Oxidation boronic_homocoupling Boronic Acid Homocoupling pd2->boronic_homocoupling + 2 Ar'-B(OH)₂ boronic_homocoupling->pd0 Reduction boronic_dimer Dimer (Ar'-Ar') boronic_homocoupling->boronic_dimer aryl_dimer Dimer (Ar-Ar) ullmann_path->aryl_dimer

Caption: Competing pathways in a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide: From Diagnosis to Solution

This section provides direct answers to specific experimental problems.

Q: My reaction is sluggish, and I'm seeing significant amounts of the homocoupled aryl iodide dimer. How do I fix this?

A: This common issue points to problems within the catalytic cycle, often related to the catalyst activation, stability, or reaction environment. Use the following table to diagnose and address the problem.

Possible Cause Underlying Science Recommended Corrective Action Supporting Source
Oxygen Contamination Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which is ineffective for oxidative addition but can catalyze boronic acid homocoupling. This stalls the main cycle, allowing for thermal aryl homocoupling.Degas thoroughly: Sparge your solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes. Use freeze-pump-thaw cycles (at least 3x) for particularly sensitive reactions. Ensure all glassware is oven-dried and the reaction is run under a positive pressure of inert gas.[3][6][11]
Inefficient Pd(II) Precatalyst Reduction Pd(II) precatalysts (e.g., Pd(OAc)₂) must be reduced to Pd(0) in situ. If this is slow or incomplete, the residual Pd(II) can promote side reactions.Switch to a Pd(0) source: Use a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. Add a reductant: Introduce a mild reducing agent like potassium formate (1-2 equivalents) to the reaction mixture before adding the catalyst. This can help ensure all Pd(II) is converted to active Pd(0).[6][12]
Suboptimal Ligand Choice The ligand's job is to stabilize the palladium center and promote the desired reductive elimination step. A poor ligand can lead to a stalled catalyst that is susceptible to decomposition or side reactions.Screen bulky, electron-rich ligands: For challenging substrates, ligands like SPhos, RuPhos, or other biaryl monophosphines often accelerate reductive elimination, outcompeting homocoupling pathways.[4][13][14]
Inappropriate Base or Solvent The base is crucial for the transmetalation step. A base that is too strong or a solvent system that causes poor solubility can hinder the desired reaction, giving side reactions more time to occur.Optimize the base/solvent system: Test a range of bases like K₂CO₃, Cs₂CO₃, and K₃PO₄. Common solvent systems include dioxane/water, toluene/water, or THF/water. Halide salts generated as byproducts can sometimes inhibit the reaction, and changing the solvent from THF to toluene can mitigate this effect.[12][15]

Preventative Strategies and Optimized Protocols

The most effective way to manage byproducts is to prevent their formation from the outset.

Workflow for Optimizing a Cross-Coupling Reaction

Use the following workflow to systematically develop a robust reaction protocol.

Caption: A systematic workflow for troubleshooting homocoupling byproducts.

Protocol 1: Recommended Starting Conditions for a Suzuki-Miyaura Coupling

This protocol is designed as a robust starting point to minimize homocoupling.

Materials:

  • 6-Fluoro-2-iodopyridin-3-ol (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • SPhos (0.045 equiv, 4.5 mol%)

  • K₃PO₄ (2.0 equiv)

  • Degassed 1,4-Dioxane and Water (e.g., 10:1 ratio)

Procedure:

  • Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add 6-Fluoro-2-iodopyridin-3-ol, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with Argon or high-purity Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: In a separate vial under an inert atmosphere, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of the degassed dioxane. Add this catalyst solution to the Schlenk flask via syringe.

  • Solvent Addition: Add the remaining degassed dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting aryl iodide and the appearance of the desired product.

  • Work-up: Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Purification Strategies for Removing Homocoupling Byproducts

If homocoupling does occur, the resulting dimer must be removed to isolate the pure desired product.

Q: How can I purify my desired product away from the homocoupled dimer?

A: The symmetrical dimer of 6-Fluoro-2-iodopyridin-3-ol is typically a non-polar, high-melting solid. This difference in physical properties compared to your likely more complex, cross-coupled product can be exploited for purification.[16]

  • Flash Column Chromatography: This is the most common method. The homocoupled dimer will likely be less polar than your desired product, especially if your coupling partner contains polar functional groups. A standard silica gel column with a gradient elution (e.g., hexanes/ethyl acetate) should provide good separation.

  • Recrystallization: If your desired product is a solid, recrystallization can be highly effective. The goal is to find a solvent system where your product has high solubility at high temperatures but low solubility at low temperatures, while the homocoupling byproduct remains in solution.[17][18]

    • Screening: Test various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) or solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol).

  • Trituration: If the crude product is a solid and the homocoupled byproduct has very different solubility, you can perform a trituration.[16] This involves washing/suspending the crude solid in a solvent that dissolves the impurity (or the product) but not the other. For example, washing the crude solid with cold ether or hexanes might selectively remove the less polar dimer.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Campos, D. O., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]

  • American Chemical Society. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. [Link]

  • ResearchGate. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]

  • American Chemical Society. (2025). Glaser Heterocoupling Reaction for the Synthesis of Enantiomerically Enriched Unnatural α-Amino Acids Incorporating Asymmetric Diyne Moieties: Mechanistic Insights and Optimization. [Link]

  • Vantourout, J. C., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development. [Link]

  • Carrow, A. B., & Hartwig, J. F. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). Effect of Metal Surfaces in On-Surface Glaser Coupling | Request PDF. [Link]

  • ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]

  • National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • American Chemical Society. (2018). Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne. The Journal of Physical Chemistry C. [Link]

  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • National Institutes of Health. Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers. [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • OperaChem. (2025). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. [Link]

  • National Institutes of Health. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. [Link]

  • Wikipedia. List of purification methods in chemistry. [Link]

  • BYJU'S. Ullmann Reaction. [Link]

  • Wikipedia. Ullmann reaction. [Link]

  • University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. [Link]

  • National Institutes of Health. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. [Link]

  • Royal Society of Chemistry. (2012). The pyridyl group in ligand design for selective metal ion complexation and sensing. Chemical Society Reviews. [Link]

  • Chemistry LibreTexts. (2022). 3.3B: General Procedures for Removing Impurities. [Link]

  • University of Rochester. How To: Purify by Crystallization. [Link]

  • YouTube. (2022). Chaos and Order - Methods of Purification. [Link]

  • National Institutes of Health. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]

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stability of 6-Fluoro-2-iodopyridin-3-ol under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Fluoro-2-iodopyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful use of this versatile building block in your synthetic endeavors. Our approach is rooted in a deep understanding of the molecule's unique chemical properties, aiming to explain the "why" behind experimental choices, not just the "what."

Introduction to 6-Fluoro-2-iodopyridin-3-ol

6-Fluoro-2-iodopyridin-3-ol is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry. Its trifunctional nature—a nucleophilic hydroxyl group, a highly reactive C-I bond for cross-coupling, and a more robust C-F bond—offers a rich platform for molecular elaboration. However, this complexity also presents unique challenges regarding stability and reactivity. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 6-Fluoro-2-iodopyridin-3-ol?

A1: To ensure long-term stability, 6-Fluoro-2-iodopyridin-3-ol should be stored in a cool, dark, and dry environment. The recommended storage temperature is 2-8°C. It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and atmospheric oxygen.

Q2: I am planning a Suzuki coupling reaction. Which position will react, the C-I or the C-F bond?

A2: The C-I bond is significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides in these reactions is I > Br > OTf > Cl > F.[1] Therefore, you can expect highly selective oxidative addition of the palladium catalyst to the C-I bond, leaving the C-F bond intact under standard Suzuki-Miyaura conditions.

Q3: Can I perform a Buchwald-Hartwig amination with this molecule without protecting the hydroxyl group?

A3: It is highly discouraged. The hydroxyl group is acidic and will be deprotonated by the strong bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) typically used in Buchwald-Hartwig aminations.[2] This can lead to several complications:

  • Deactivation of the base: The substrate will consume the base, potentially halting the catalytic cycle.

  • Coordination to the palladium center: The resulting pyridinolate anion can coordinate to the palladium catalyst, inhibiting its activity.

  • Side reactions: The deprotonated hydroxyl group can act as a nucleophile, leading to undesired side products.

Q4: What are the most common side products observed in cross-coupling reactions with this substrate?

A4: Besides incomplete conversion, the most common side products are:

  • Protodeiodination: Replacement of the iodine atom with a hydrogen atom. This can occur if there are sources of protons in the reaction mixture and is often a competing pathway in palladium-catalyzed reactions.

  • Hydrodehalogenation: A potential side reaction in Buchwald-Hartwig amination where a β-hydride elimination occurs, leading to the replacement of the halide with a hydrogen.[3]

  • Homocoupling (Glaser coupling): In Sonogashira reactions, the terminal alkyne can couple with itself in the presence of the copper co-catalyst and oxygen. Performing the reaction under a strict inert atmosphere minimizes this.[4]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step Scientific Rationale
Incompatible Base Use a weaker base like K₂CO₃ or Cs₂CO₃ instead of strong bases like NaOH or NaOtBu. Ensure the hydroxyl group is protected.Strong bases can deprotonate the hydroxyl group, leading to catalyst inhibition and side reactions.
Catalyst Deactivation Use a pre-catalyst or ensure complete reduction of the Pd(II) source to Pd(0). Degas the reaction mixture thoroughly.The active catalyst is a Pd(0) species. Incomplete formation or oxidation of the catalyst will lead to low activity.
Protodeiodination Ensure anhydrous conditions and use a boronic ester instead of a boronic acid to minimize water content.Water can be a source of protons for the protodeiodination side reaction, which reduces the amount of starting material available for cross-coupling.
Poor Ligand Choice For heteroaryl halides, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often effective.These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle and can stabilize the palladium center.
Issue 2: Decomposition during Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step Scientific Rationale
Unprotected Hydroxyl Group Protect the hydroxyl group as a methyl ether (Me), benzyl ether (Bn), or a silyl ether (e.g., TBS).The acidic proton of the hydroxyl group is incompatible with the strong bases used in this reaction.[2][5]
Harsh Base With a protected hydroxyl group, if decomposition is still observed, consider using a weaker base like K₃PO₄ or Cs₂CO₃.Although the hydroxyl is protected, the pyridine ring is still susceptible to degradation under strongly basic conditions, especially at elevated temperatures.
Aryl Iodide Inhibition If the reaction stalls, consider using a solvent in which the iodide salt byproduct is insoluble (e.g., toluene).The iodide anion generated during the reaction can form stable, inactive palladium-iodide dimer complexes, inhibiting the catalyst.[6]
Ligand Degradation Ensure high-purity, air-stable ligands and pre-catalysts are used.Some phosphine ligands can be sensitive to air and moisture, leading to the formation of phosphine oxides that are ineffective in the catalytic cycle.

Experimental Protocols

Protocol 1: Protection of the Hydroxyl Group (as a TBS Ether)

This protocol provides a method to protect the acidic hydroxyl group, which is crucial for many subsequent reactions.

  • Dissolve 6-Fluoro-2-iodopyridin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.

  • Add imidazole (1.5 eq).

  • Cool the solution to 0°C in an ice bath.

  • Add tert-Butyldimethylsilyl chloride (TBSCl, 1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM (3x), combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Suzuki-Miyaura Coupling of TBS-Protected 6-Fluoro-2-iodopyridin-3-ol

This protocol is for the selective C-C bond formation at the C-I position.

  • To a flame-dried Schlenk flask, add the TBS-protected 6-Fluoro-2-iodopyridin-3-ol (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system (e.g., a mixture of dioxane and water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

  • If desired, the TBS protecting group can be removed under acidic conditions (e.g., TBAF in THF or HCl in methanol).

Visualizing Reaction Pathways

Diagram 1: Key Reaction Pathways for 6-Fluoro-2-iodopyridin-3-ol

G A 6-Fluoro-2-iodopyridin-3-ol B Protection of -OH (e.g., TBS-Cl, Imidazole) A->B C Protected Intermediate B->C D Suzuki Coupling (ArB(OH)₂, Pd cat., base) C->D C-I functionalization E Buchwald-Hartwig Amination (R₂NH, Pd cat., base) C->E C-I functionalization F Sonogashira Coupling (Alkyne, Pd/Cu cat., base) C->F C-I functionalization G 6-Fluoro-2-aryl-pyridin-3-ol (after deprotection) D->G Deprotection H 6-Fluoro-2-amino-pyridin-3-ol (after deprotection) E->H Deprotection I 6-Fluoro-2-alkynyl-pyridin-3-ol (after deprotection) F->I Deprotection

Caption: General synthetic routes for 6-Fluoro-2-iodopyridin-3-ol.

Diagram 2: Troubleshooting Logic for a Failed Cross-Coupling Reaction

G Start Cross-Coupling Reaction Fails (Low Yield / Decomposition) Q1 Is the -OH group protected? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 What type of base was used? A1_Yes->Q2 Protect Protect the hydroxyl group. (e.g., TBS, Bn, Me) A1_No->Protect A2_Strong Strong (e.g., NaOtBu) Q2->A2_Strong A2_Weak Weak (e.g., K₂CO₃) Q2->A2_Weak SwitchBase Switch to a weaker base (e.g., K₂CO₃, Cs₂CO₃). A2_Strong->SwitchBase Q3 Was the reaction degassed properly? A2_Weak->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No CheckReagents Check reagent purity and solvent dryness. Consider alternative ligands. A3_Yes->CheckReagents Degas Improve degassing procedure. Use a pre-catalyst. A3_No->Degas

Caption: Decision tree for troubleshooting cross-coupling reactions.

References

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Buchwald, S. L., & Mauger, C. (2009). A User's Guide to Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(15), 5577-5590. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

Sources

Technical Support Center: Troubleshooting Failed Reactions with 6-Fluoro-2-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 6-Fluoro-2-iodopyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we address common challenges encountered during synthetic reactions and provide in-depth, evidence-based troubleshooting strategies. Our aim is to move beyond simple procedural lists to explain the underlying chemical principles that govern reaction outcomes.

Understanding the Reactivity of 6-Fluoro-2-iodopyridin-3-ol

6-Fluoro-2-iodopyridin-3-ol is a unique trifunctional pyridine derivative. Its reactivity is dictated by the interplay of the fluoro, iodo, and hydroxyl groups on the pyridine ring. The iodine at the 2-position is the most common site for cross-coupling reactions due to the lability of the C-I bond.[1] The fluorine at the 6-position and the hydroxyl group at the 3-position are electron-withdrawing, which can influence the reactivity of the pyridine ring and the C-I bond. This unique electronic and steric environment makes it a valuable intermediate in medicinal chemistry for creating novel compounds, particularly for neurological disorders and cancer therapies.[2]

Key Physicochemical Properties
PropertyValueSource
Molecular FormulaC₅H₃FINO[3]
Molecular Weight238.99 g/mol [2]
AppearanceWhite to off-white powder or crystals
Storage2-8°C, sealed in dry, dark place[2]

Troubleshooting Guide: Common Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental for the functionalization of 6-Fluoro-2-iodopyridin-3-ol.[1] However, the success of these reactions is highly dependent on the careful selection of catalysts, ligands, bases, and solvents.

Logical Flow for Troubleshooting Cross-Coupling Reactions

G cluster_troubleshooting Troubleshooting Workflow start Reaction Failure (Low Yield/No Product) check_reagents Verify Reagent Quality & Purity start->check_reagents Initial Check check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions optimize_catalyst Optimize Catalyst System (Precatalyst & Ligand) check_conditions->optimize_catalyst If Reagents & Conditions are Correct optimize_base Screen Different Bases optimize_catalyst->optimize_base optimize_solvent Test Alternative Solvents optimize_base->optimize_solvent success Successful Reaction optimize_solvent->success Iterative Optimization

Caption: A systematic workflow for troubleshooting failed cross-coupling reactions.

Question: My Suzuki-Miyaura coupling reaction with 6-Fluoro-2-iodopyridin-3-ol is giving low to no yield. What are the likely causes and how can I fix it?

Answer:

Low yields in Suzuki-Miyaura couplings involving this substrate are often traced back to a few key factors: catalyst deactivation, suboptimal base or solvent choice, and issues with the boronic acid/ester.

1. Catalyst and Ligand Selection:

  • The Problem: The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4]

  • The Solution: Employ bulky, electron-rich phosphine ligands. These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium and promote the desired catalytic cycle. For challenging substrates, consider advanced catalyst systems.[1]

    • Recommended Systems:

      • Pd(OAc)₂ with ligands like SPhos, XPhos, or RuPhos.

      • Pre-formed catalysts such as XPhos Pd G3.

      • For routine couplings of iodopyridines, Pd(PPh₃)₄ or PdCl₂(dppf) can be effective.[1]

2. Choice of Base and Solvent:

  • The Problem: An inappropriate base can lead to side reactions like protodeboronation (hydrolysis of the boronic acid).[4] The solvent system must be able to dissolve all reactants to a sufficient degree.

  • The Solution:

    • Bases: While K₂CO₃ is a common choice, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, especially with less reactive boronic acids.[5] Using aqueous base solutions is common, but can increase the risk of protodeboronation with sensitive boronic acids.[6]

    • Solvents: A mixture of an organic solvent and water is often used. Common choices include 1,4-dioxane/water, THF/water, or toluene/water.[5][7] For substrates with poor solubility, consider DMF.[6]

3. Boronic Acid/Ester Stability:

  • The Problem: Boronic acids can be unstable and undergo decomposition (protodeboronation), especially at elevated temperatures.[4][6]

  • The Solution:

    • Use fresh, high-purity boronic acid.

    • Consider using more stable boronic esters, such as pinacol esters.[4]

    • Keep reaction times as short as possible.[4]

4. Reaction Conditions:

  • The Problem: Incomplete reaction due to insufficient temperature or time. Oxygen can also lead to the homocoupling of the boronic acid.[4]

  • The Solution:

    • Ensure the reaction is run under a strict inert atmosphere (argon or nitrogen) by thoroughly degassing the solvent.[4][5]

    • Typical reaction temperatures range from 80-120°C.[5] If the reaction is sluggish, a moderate increase in temperature may be beneficial.

Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried reaction vessel, add 6-Fluoro-2-iodopyridin-3-ol (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Question: I am attempting a Buchwald-Hartwig amination with 6-Fluoro-2-iodopyridin-3-ol and observing significant amounts of hydrodehalogenation (replacement of iodine with hydrogen). How can I suppress this side reaction?

Answer:

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations.[8] It typically arises from the β-hydride elimination from the palladium-amide intermediate, followed by reductive elimination.

1. Ligand Choice is Critical:

  • The Problem: The choice of ligand greatly influences the rates of reductive elimination versus side reactions.

  • The Solution: Sterically hindered, bulky biaryl phosphine ligands are known to promote the desired C-N bond-forming reductive elimination and suppress β-hydride elimination.

    • Recommended Ligands: Josiphos, Xantphos, or the Buchwald biarylphosphine ligands (e.g., BrettPhos, RuPhos) are often effective.[9]

2. Base Selection:

  • The Problem: The strength and nature of the base can influence the reaction pathway. Strong, non-nucleophilic bases are generally required.

  • The Solution: Sodium tert-butoxide (NaOtBu) is the most common base and often gives the highest reaction rates.[10] However, for substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, though this may require higher catalyst loadings or longer reaction times.[10]

3. Solvent and Temperature:

  • The Problem: High temperatures can sometimes favor side reactions.

  • The Solution: While these reactions often require heating, using a more active catalyst system may allow for lower reaction temperatures. Toluene and 1,4-dioxane are common solvents.[10]

Protocol: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, combine 6-Fluoro-2-iodopyridin-3-ol (1.0 eq.), the amine (1.1-1.2 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).

  • Add degassed, anhydrous solvent (e.g., toluene).

  • Seal the reaction vessel and heat to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Question: My Sonogashira coupling reaction is failing, and I'm observing significant homocoupling of my terminal alkyne (Glaser coupling). What's going wrong?

Answer:

The Sonogashira reaction is a powerful tool for forming C(sp²)-C(sp) bonds.[11] The primary challenges are often related to the reaction atmosphere and the catalyst system.

1. Inert Atmosphere is Crucial:

  • The Problem: The copper(I) co-catalyst is susceptible to oxidation to copper(II) in the presence of oxygen. Copper(II) promotes the oxidative homocoupling of the terminal alkyne, leading to the undesired Glaser product.[11]

  • The Solution:

    • Rigorously degas all solvents and reagents.

    • Perform the entire reaction under a strict inert atmosphere of argon or nitrogen.[11][12]

2. Catalyst System:

  • The Problem: An inefficient catalyst system can lead to a slow reaction, allowing more time for side reactions to occur.

  • The Solution:

    • A typical catalyst system is a combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) and a copper(I) salt (e.g., CuI).[13]

    • For more challenging couplings, consider using a copper-free Sonogashira protocol, which can eliminate the issue of Glaser coupling. These often employ more sophisticated palladium catalysts and ligands.[12][14]

3. Base and Solvent:

  • The Problem: An appropriate amine base is required to deprotonate the terminal alkyne and neutralize the HX generated during the reaction.

  • The Solution:

    • Common bases include triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • Solvents like THF, DMF, or acetonitrile are frequently used.[14]

Protocol: General Procedure for Sonogashira Coupling
  • To a reaction vessel, add 6-Fluoro-2-iodopyridin-3-ol (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide (1-5 mol%).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add degassed solvent (e.g., THF) and the amine base (e.g., TEA, 2-3 eq.).

  • Add the terminal alkyne (1.1-1.5 eq.) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Frequently Asked Questions (FAQs)

Q1: How should I handle and store 6-Fluoro-2-iodopyridin-3-ol?

A: 6-Fluoro-2-iodopyridin-3-ol should be stored in a tightly sealed container in a cool, dry, and dark place, typically at 2-8°C.[2] As with many halogenated organic compounds, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.[15]

Q2: I am having trouble purifying my final product. Are there any specific recommendations for fluorinated pyridinols?

A: The purification of fluorinated compounds can present unique challenges due to their altered polarity and solubility compared to their non-fluorinated analogs.[16]

  • Column Chromatography: This is the most common method. Due to the basicity of the pyridine nitrogen, peak tailing on silica gel can be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent system.[17]

  • Preparative HPLC: For achieving high purity (>98%), preparative reverse-phase HPLC is a very effective technique.[16]

  • Crystallization: If your product is a solid, crystallization can be an excellent method for obtaining highly pure material. Screening various solvent systems is often necessary to find optimal conditions.[16]

  • Acid-Base Extraction: The basic nature of the pyridine ring can be exploited for purification. An acidic wash (e.g., dilute HCl) will protonate the pyridine, allowing it to be extracted into the aqueous phase, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[17]

Q3: Can the hydroxyl group on 6-Fluoro-2-iodopyridin-3-ol interfere with my coupling reaction?

A: Yes, the acidic proton of the hydroxyl group can potentially interfere with certain reaction conditions, particularly those employing very strong bases or organometallic reagents that are sensitive to protic functional groups. In many standard cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) that use carbonate, phosphate, or amine bases, the hydroxyl group is generally tolerated. However, if you are using highly reactive organometallic reagents (e.g., Grignard reagents, organolithiums), it is advisable to protect the hydroxyl group first, for example, as a silyl ether (e.g., TBDMS) or a benzyl ether.

Q4: Besides cross-coupling, what other reactions is this molecule suitable for?

A: The versatile structure of 6-Fluoro-2-iodopyridin-3-ol allows for a variety of transformations. The hydroxyl group can be alkylated, acylated, or converted to other functional groups. The fluorine atom at the 6-position is generally less reactive towards nucleophilic aromatic substitution than the iodine at the 2-position, but under forcing conditions, it may be displaced. The pyridine nitrogen can also be N-oxidized, which can alter the reactivity of the ring for subsequent functionalization.[18]

References

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. BenchChem.
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  • BenchChem. (2025).
  • PubMed Central. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.
  • BenchChem. (n.d.). 6-fluoro-4-iodopyridin-3-ol. BenchChem.
  • Sigma-Aldrich. (n.d.).
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  • PubChem. (n.d.). 6-(Difluoromethyl)-2-fluoro-4-iodopyridin-3-ol.
  • National Institutes of Health. (2018).
  • PubChemLite. (n.d.). 6-fluoro-2-iodopyridin-3-ol (C5H3FINO). PubChem.
  • MDPI. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI.
  • Sigma-Aldrich. (n.d.). 6-Chloro-2-fluoro-3-iodopyridine. Sigma-Aldrich.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine. BenchChem.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • BLDpharm. (n.d.). 1803737-86-1|6-Fluoro-3-(fluoromethyl)-2-iodopyridine. BLDpharm.
  • Sigma-Aldrich. (n.d.). 6-Fluoro-2-iodopyridin-3-ol | 214911-10-1. Sigma-Aldrich.
  • Apollo Scientific. (n.d.). 6-Fluoro-4-iodopyridin-3-ol. Apollo Scientific.
  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Chemistry LibreTexts. (2023).
  • Universität Münster. (2024). New method for introducing fluorinated components into molecules. Universität Münster.
  • ECHEMI. (n.d.).
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • The University of Groningen research portal. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen.
  • Wikipedia. (2023). Sonogashira coupling. Wikipedia.
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  • PubMed. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction.
  • CAS.org. (n.d.). 3-Iodopyridine - CAS Common Chemistry. CAS.org.
  • ResearchGate. (2025). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
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  • BLDpharm. (n.d.). 1211583-35-5|2-Chloro-3-fluoro-6-iodopyridine. BLDpharm.

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Technical Support Center: 6-Fluoro-2-iodopyridin-3-ol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 6-Fluoro-2-iodopyridin-3-ol. This document provides in-depth technical insights, troubleshooting guides, and detailed protocols to facilitate your experimental success. Our focus is on understanding the nuanced impact of the fluorine substituent on the reactivity of this versatile building block and empowering you to navigate the challenges of its application in complex organic synthesis.

The Impact of the Fluorine Substituent: A Double-Edged Sword

The presence of a fluorine atom at the 6-position of the 2-iodopyridin-3-ol core introduces a fascinating dichotomy in its reactivity. Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect (-I), which significantly influences the electron distribution within the pyridine ring. This inductive pull generally deactivates the ring towards electrophilic aromatic substitution. However, fluorine also possesses lone pairs that can be donated into the π-system, creating a resonance effect (+M) that can partially counteract the inductive withdrawal.[1][2] This dual nature is pivotal to understanding the reactivity of 6-Fluoro-2-iodopyridin-3-ol.

The fluorine atom's primary influence is the activation of the pyridine ring towards nucleophilic aromatic substitution (SNAr), a key reaction pathway for this class of compounds.[3] Furthermore, the fluorine substituent can modulate the physicochemical properties of the molecule and its derivatives, including lipophilicity and metabolic stability, which are critical parameters in drug discovery.[4][5]

Troubleshooting Common Reactions

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond at the 2-position of 6-Fluoro-2-iodopyridin-3-ol is the primary site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to C-F and C-O bonds.[6] However, the interplay of the fluoro, iodo, and hydroxyl substituents can lead to specific challenges.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

  • Potential Cause: Catalyst inhibition by the pyridine nitrogen. The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[7]

  • Troubleshooting Steps:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs). These ligands can shield the palladium center and promote the desired catalytic cycle.

    • Base Selection: The choice of base is critical. For pyridine substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong hydroxide bases to minimize side reactions like protodeboronation.[3]

    • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used to dissolve both the organic substrate and the inorganic base. Ensure solvents are thoroughly degassed to prevent catalyst oxidation.

    • Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Find the optimal temperature that balances reactivity and catalyst stability.

Issue 2: Competing Homocoupling in Sonogashira Coupling

  • Potential Cause: The presence of oxygen can promote the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction in Sonogashira couplings.[8]

  • Troubleshooting Steps:

    • Rigorous Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (argon or nitrogen). Use freshly degassed solvents.

    • Copper-Free Conditions: While traditional Sonogashira reactions use a copper(I) co-catalyst, copper-free conditions can minimize homocoupling.[5][9][10] This often requires the use of a more active palladium catalyst and a suitable base.

    • Amine Base: The choice of amine base (e.g., triethylamine, diisopropylamine) can influence the rate of both the desired cross-coupling and the undesired homocoupling. Screening of different amines may be necessary.

Issue 3: Low Yield in Buchwald-Hartwig Amination

  • Potential Cause: The hydroxyl group on the pyridine ring can be deprotonated by the strong bases typically used in Buchwald-Hartwig amination (e.g., NaOtBu, LHMDS), leading to potential side reactions or catalyst inhibition.

  • Troubleshooting Steps:

    • Protecting Group Strategy: Consider protecting the hydroxyl group as a silyl ether or another suitable protecting group to prevent interference with the reaction.

    • Base Selection: Weaker bases such as Cs₂CO₃ or K₃PO₄ can sometimes be effective, especially with more reactive aryl iodides, although this may require higher reaction temperatures.[11]

    • Ligand Choice: The use of specialized ligands like BrettPhos for primary amines or Josiphos-type ligands can be beneficial for challenging aminations of heteroaryl halides.[11][12]

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing fluorine atom at the 6-position, along with the inherent electron deficiency of the pyridine ring, makes 6-Fluoro-2-iodopyridin-3-ol a good substrate for SNAr reactions.

Issue: Low Reactivity or Lack of Regioselectivity in SNAr

  • Potential Cause: While the fluorine at C6 is activating, the substitution pattern can still lead to sluggish reactions or competing substitution at other positions if the conditions are not optimized.

  • Troubleshooting Steps:

    • Nucleophile Strength: Use a strong nucleophile. For example, when using an amine, ensure it is sufficiently nucleophilic.

    • Solvent: Polar aprotic solvents like DMF or DMSO are generally preferred for SNAr reactions as they can solvate the cation and leave the nucleophile more reactive.

    • Temperature: Heating the reaction is often necessary to achieve a reasonable reaction rate.

    • Regiocontrol: The position of the fluorine atom strongly directs nucleophilic attack to that position. However, with very strong nucleophiles or harsh conditions, substitution at the iodine-bearing carbon might be observed, although this is less likely due to the better leaving group ability of fluoride in SNAr compared to iodide.[13]

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity in palladium-catalyzed cross-coupling reactions with 6-Fluoro-2-iodopyridin-3-ol?

A1: The reaction will overwhelmingly occur at the C-2 position, displacing the iodine atom. The order of reactivity for halogens in palladium-catalyzed oxidative addition is I > Br > Cl > F. The C-I bond is significantly weaker and more readily undergoes oxidative addition to the Pd(0) catalyst compared to the C-F bond.

Q2: Does the hydroxyl group at the 3-position interfere with cross-coupling reactions?

A2: The hydroxyl group can have a dual role. It is an electron-donating group, which can slightly decrease the reactivity of the aryl iodide towards oxidative addition. More importantly, it is acidic and can be deprotonated by the base, potentially leading to coordination with the palladium catalyst. In some cases, a hydroxyl group can act as a directing group, but it can also lead to catalyst inhibition.[14][15][16] If issues arise, protecting the hydroxyl group is a viable strategy.

Q3: Can I perform a second cross-coupling reaction at the C-6 position after functionalizing the C-2 position?

A3: Direct palladium-catalyzed cross-coupling at the C-F bond is extremely challenging and generally not feasible under standard conditions. The C-F bond is very strong and unreactive towards oxidative addition. Alternative strategies, such as nucleophilic aromatic substitution of the fluorine, would be required to introduce a new functional group at the C-6 position.

Q4: What is the best way to handle and store 6-Fluoro-2-iodopyridin-3-ol?

A4: 6-Fluoro-2-iodopyridin-3-ol should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation. It is a solid at room temperature. Standard laboratory safety precautions, including wearing gloves and safety glasses, should be followed when handling this compound.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 6-Fluoro-2-iodopyridin-3-ol with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • 6-Fluoro-2-iodopyridin-3-ol

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents) or a more advanced catalyst system (e.g., Pd₂(dba)₃ with a Buchwald ligand)

  • K₃PO₄ (3.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • To a flame-dried Schlenk flask, add 6-Fluoro-2-iodopyridin-3-ol, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with argon or nitrogen (repeat three times).

  • Add the palladium catalyst and ligand (if applicable).

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-I) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (Ar'-B(OH)2, Base) Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Isomerization Reductive Elimination Complex->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Workflow for Troubleshooting Low Yield in Cross-Coupling

Troubleshooting_Workflow start Low or No Yield catalyst Check Catalyst System (Inhibition/Deactivation) start->catalyst conditions Optimize Reaction Conditions (Base, Solvent, Temp) catalyst->conditions If catalyst is appropriate solution Improved Yield catalyst->solution Switch to Bulky Ligand/NHC reagents Verify Reagent Quality (Purity, Stability) conditions->reagents If conditions are optimized conditions->solution Screen Bases/Solvents reagents->solution If reagents are pure reagents->solution Use Fresh Reagents

Caption: A systematic workflow for troubleshooting low-yielding cross-coupling reactions.

Data Summary

Reaction TypeKey Challenge with 6-Fluoro-2-iodopyridin-3-olRecommended Ligand ClassRecommended Base Class
Suzuki-Miyaura Catalyst inhibition by pyridine nitrogen; protodeboronation of boronic acid.Bulky, electron-rich phosphines (e.g., Buchwald ligands).[3]Inorganic carbonates or phosphates (e.g., K₃PO₄, Cs₂CO₃).[3]
Sonogashira Alkyne homocoupling (Glaser coupling).Standard phosphine ligands (e.g., PPh₃) or specialized ligands for copper-free conditions.Amine bases (e.g., Et₃N, DIPEA).
Buchwald-Hartwig Interference from the acidic hydroxyl group; catalyst inhibition.Bulky biaryl phosphines (e.g., BrettPhos for primary amines).[11]Strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS), may require OH protection.[11]
SNAr Ensuring sufficient reactivity and regioselectivity.Not applicable.Not applicable (base may be used to deprotonate the nucleophile).

References

  • MDPI. (2017). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of Fluorinated Pyridines in Modern Drug Discovery. [Link]

  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • National Institutes of Health. (2014). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. [Link]

  • National Institutes of Health. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • National Institutes of Health. (2015). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. [Link]

  • National Institutes of Health. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]

  • PubMed. (2015). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. [Link]

  • National Institutes of Health. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. [Link]

  • ResearchGate. (2020). Screening of different bases for Suzuki coupling a. [Link]

  • University of Groningen. (2020). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (2021). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. (2010). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]

  • JOC. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • YouTube. (2019). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (2013). Computational study of the copper-free Sonogashira cross-coupling reaction: Shortcuts in the mechanism. [Link]

  • Organic Chemistry Portal. (2021). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • YouTube. (2018). Common cross coupling reactions. [Link]

  • RSC Publishing. (1998). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]

  • SCIRP. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • ACS Publications. (2017). Palladium-Catalyzed Direct Ortho Aroylation of 2-Phenoxypyridines with Aldehydes and Catalytic Mechanism Investigation. [Link]

  • MDPI. (2020). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. [Link]

  • Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]

  • University of Southampton. (2018). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]

  • ResearchGate. (2022). Palladium-Catalyzed ortho-C-H Alkoxycarbonylation of Aromatic Aldehydes via a Transient Directing Group Strategy. [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • PubMed. (2016). Palladium-Catalyzed Ortho-Selective C-H Oxidative Carbonylation of N-Substituted Anilines with CO and Primary Amines for the Synthesis of o-Aminobenzamides. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Suzuki Coupling: Iodinated vs. Brominated Pyridinols

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Choice of Halogen in Pharmaceutical Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the synthesis of complex organic molecules, particularly within the pharmaceutical industry where the creation of carbon-carbon bonds is paramount. Substituted heteroarenes, such as pyridinols, are foundational scaffolds in a vast number of active pharmaceutical ingredients (APIs). The choice of the halide on the pyridinol starting material—typically iodine or bromine—is a critical decision that profoundly impacts reaction efficiency, cost, and scalability. This guide provides an in-depth comparison of iodinated and brominated pyridinols in Suzuki couplings, moving beyond simple reactivity trends to explain the underlying mechanistic principles and offer practical, field-proven guidance.

The Mechanistic Imperative: Why Iodine Reacts Faster

The generally observed reactivity order in palladium-catalyzed cross-couplings (I > Br >> Cl) is fundamentally governed by the rate-determining step for many of these reactions: oxidative addition .[1][2] During this step, the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond of the pyridinol. The efficiency of this step is directly related to the strength of that C-X bond.

Two key factors dictate this reactivity difference:

  • Bond Dissociation Energy (BDE): The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. This is due to the larger atomic size of iodine, which results in a longer and more diffuse orbital overlap with carbon.[3][4]

  • Oxidative Addition Energetics: Because the C-I bond is weaker, the energy barrier for the Pd(0) catalyst to insert into it is lower, leading to a faster rate of oxidative addition compared to the C-Br bond.[2][5] This initial activation is often the bottleneck of the entire catalytic cycle.[1][6]

Diagram: Carbon-Halogen Bond Dissociation Energies

The following diagram illustrates the disparity in energy required to cleave the respective carbon-halogen bonds, providing a clear visual rationale for the observed reactivity trend.

Caption: Relative bond energies for Carbon-Halogen bonds.[7]

Diagram: The Suzuki Coupling Catalytic Cycle

This diagram highlights the critical oxidative addition step where the choice of halogen has the most significant impact.

Suzuki_Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_add Oxidative Addition Ar-Pd(II)-X (Rate-Determining Step) pd0->oxidative_add Faster for X=I Slower for X=Br transmetal Transmetalation Ar-Pd(II)-Ar' oxidative_add->transmetal reductive_elim Reductive Elimination Ar-Ar' transmetal->reductive_elim transmetal->waste reductive_elim->pd0 Catalyst Regeneration product Product (Ar-Ar') reductive_elim->product aryl_halide Ar-X (Pyridinol-X) aryl_halide->oxidative_add boronic_acid {Ar'-B(OR)₂ | + Base} boronic_acid->transmetal

Caption: The Suzuki catalytic cycle, emphasizing the oxidative addition step.

Head-to-Head Performance Comparison

While iodinated pyridinols offer higher reactivity, brominated counterparts are often more cost-effective and readily available. The choice between them involves a trade-off between reaction kinetics and project economics. The following table summarizes typical experimental observations.

ParameterIodinated Pyridinols (Ar-I)Brominated Pyridinols (Ar-Br)Rationale & Field Insights
Reaction Temperature Room Temp. to 80 °C80 °C to 110 °C+The higher BDE of the C-Br bond necessitates more thermal energy to facilitate oxidative addition.
Reaction Time Typically 1 - 6 hoursOften 4 - 24 hoursFaster oxidative addition with Ar-I leads to shorter overall cycle times and quicker consumption of starting material.
Catalyst Loading 0.5 - 2 mol%1 - 5 mol%Due to the slower oxidative addition, higher catalyst concentrations are often required for Ar-Br to achieve reasonable reaction rates.
Ligand Choice Standard phosphines (e.g., PPh₃) are often sufficient.Often requires more electron-rich, bulky phosphines (e.g., PCy₃, SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to promote the challenging oxidative addition.[8][9]
Yields Generally high to excellent.Can be high, but more susceptible to side reactions (e.g., hydrodehalogenation, catalyst decomposition) at elevated temperatures.
Selectivity Excellent for selective coupling in di- or polyhalogenated systems (I vs. Br/Cl).[5][10]Can be coupled selectively in the presence of chlorides, but not iodides.

Practical Guidance & Protocol Design

The following is a representative, self-validating protocol for a Suzuki-Miyaura coupling. Critical adjustments for handling either an iodinated or brominated pyridinol are explicitly noted.

Experimental Protocol: General Procedure for Suzuki Coupling of Halopyridinols

Materials:

  • Halopyridinol (Iodo- or Bromo-) (1.0 equiv)

  • Arylboronic Acid or Ester (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃)

  • Ligand (if using a pre-catalyst like Pd₂(dba)₃)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DME, often with water)

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the halopyridinol (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inerting: Seal the vessel, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure the reaction environment is oxygen-free.[10]

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst and, if required, the appropriate ligand.

    • For Iodinated Pyridinol: Pd(PPh₃)₄ (1-2 mol%) is often a robust choice.

    • For Brominated Pyridinol: A more active catalyst system may be necessary. Consider using Pd₂(dba)₃ (1-2.5 mol%) with a ligand like SPhos or XPhos (2.2-5.5 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/H₂O 4:1) via syringe. The total volume should create a 0.1 - 0.5 M solution with respect to the limiting reagent.

  • Reaction Execution:

    • For Iodinated Pyridinol: Stir the mixture at a temperature ranging from 60-80 °C.

    • For Brominated Pyridinol: Heat the reaction to a higher temperature, typically 90-110 °C.[11]

  • Monitoring: Track the reaction's progress by TLC or LC-MS until the limiting halopyridinol is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired coupled product.

Conclusion: A Strategic Decision Based on Project Goals

The choice between an iodinated and a brominated pyridinol is not merely a matter of reactivity but a strategic decision balancing speed, cost, and synthetic complexity.

  • Iodinated Pyridinols are the sprinters of Suzuki coupling. Their high reactivity allows for milder conditions, shorter reaction times, and often simpler catalyst systems. They are the substrate of choice for rapid proof-of-concept syntheses and for complex molecules where preserving sensitive functional groups is critical. This performance, however, comes at a higher financial cost.

  • Brominated Pyridinols are the workhorses. They are more economical and widely available, making them ideal for large-scale synthesis and process development. While they require more forceful conditions and careful optimization of the catalyst system, their use can significantly reduce the cost of goods for a final API.

Ultimately, a deep understanding of the mechanistic principles of the Suzuki coupling empowers the modern chemist to make an informed, authoritative choice that aligns with the specific goals and constraints of their research or development program.

References

A Comparative Guide to the Reactivity of 6-Fluoro-2-iodopyridin-3-ol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, halogenated pyridines serve as indispensable building blocks. Their unique electronic properties and versatile reactivity profiles allow for the construction of complex molecular architectures with significant biological activity. Among these, 6-Fluoro-2-iodopyridin-3-ol and its constitutional isomers are particularly valuable scaffolds. The presence of three distinct functional groups—a nucleophilic hydroxyl group, a fluorine atom susceptible to substitution, and an iodine atom primed for cross-coupling—offers a rich platform for synthetic diversification.

However, the precise arrangement of these substituents on the pyridine ring dramatically influences the molecule's reactivity. A nuanced understanding of how isomeric positioning dictates the preferred reaction pathways is critical for designing efficient and selective synthetic strategies. This guide provides an in-depth comparison of the reactivity of 6-Fluoro-2-iodopyridin-3-ol and its key isomer, 6-Fluoro-4-iodopyridin-3-ol, supported by mechanistic principles and experimental data. We will explore their behavior in cornerstone reactions of modern organic synthesis: Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr).

The Electronic Landscape: How Substituents Dictate Reactivity

The reactivity of a substituted pyridine is governed by the interplay of the inductive and resonance effects of its substituents, alongside the inherent electron-deficient nature of the pyridine ring. The nitrogen heteroatom acts as a strong electron-withdrawing group, deactivating the ring towards electrophilic attack but significantly activating it for nucleophilic substitution, especially at the C2, C4, and C6 positions.[1][2]

  • Hydroxyl Group (-OH): A potent activating group that donates electron density via resonance (+M effect), particularly to the ortho and para positions. It also exerts an electron-withdrawing inductive effect (-I). The phenolic proton is acidic and can direct metallation.

  • Fluorine Atom (-F): Strongly electron-withdrawing through induction (-I effect) but a weak resonance donor (+M effect). This dichotomy makes it an excellent activating group for Nucleophilic Aromatic Substitution (SNAr), where it also functions as a competent leaving group.[3]

  • Iodine Atom (-I): The least electronegative of the common halogens, iodine has a weak -I effect. Its large size and polarizability make the C-I bond an ideal site for oxidative addition in palladium-catalyzed cross-coupling reactions.[4]

The confluence of these effects in 6-Fluoro-2-iodopyridin-3-ol and its isomers creates distinct electronic environments at each carbon atom, predisposing them to specific transformations.

Figure 1. Key reactivity sites for two isomers of fluoro-iodopyridin-3-ol.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond is the primary site for palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The critical, often rate-limiting, step in these reactions is the oxidative addition of the aryl iodide to the Pd(0) catalyst. The rate of this step is highly sensitive to the electronic density at the carbon bearing the iodine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron species.[5][6]

  • 6-Fluoro-2-iodopyridin-3-ol: The iodine is at the C2 position, ortho to the electron-withdrawing nitrogen atom. This proximity significantly lowers the electron density at C2, making the C-I bond highly polarized and susceptible to oxidative addition. Therefore, this isomer is expected to be highly reactive in Suzuki couplings.

  • 6-Fluoro-4-iodopyridin-3-ol: The iodine is at the C4 position, para to the nitrogen. This position is also strongly activated by the nitrogen's electron-withdrawing nature. Reactivity is expected to be comparable to, or slightly less than, the C2-iodo isomer, as ortho effects can sometimes provide additional rate acceleration.[4]

G start Aryl-Iodide (Ar-I) + Boronic Acid (R-B(OH)₂) oxidative_addition Oxidative Addition start->oxidative_addition pd0 Pd(0)L₂ Catalyst pd0->oxidative_addition pd_complex Ar-Pd(II)(I)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation base Base (e.g., Na₂CO₃) base->transmetalation pd_complex_r Ar-Pd(II)(R)L₂ transmetalation->pd_complex_r reductive_elimination Reductive Elimination pd_complex_r->reductive_elimination product Coupled Product (Ar-R) reductive_elimination->product end Catalyst Regenerated reductive_elimination->end end->pd0 Cycle Repeats

Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and an amine, a transformation of immense importance in pharmaceutical synthesis.[7][8] The underlying mechanistic principles are similar to the Suzuki coupling, with oxidative addition being a key step.

  • Reactivity Comparison: The reactivity trends observed for Suzuki coupling generally hold for Buchwald-Hartwig amination. The C2-iodo isomer (6-fluoro-2-iodopyridin-3-ol) and the C4-iodo isomer (6-fluoro-4-iodopyridin-3-ol) are both excellent substrates due to the activation provided by the pyridine nitrogen.

  • Practical Considerations: The acidic -OH group and the basic pyridine nitrogen can potentially interfere by reacting with the base or coordinating to the palladium catalyst. It is often necessary to protect the hydroxyl group (e.g., as a methyl or benzyl ether) prior to coupling to avoid side reactions and catalyst deactivation, although successful couplings on unprotected pyridinols have been reported with careful choice of ligands and bases.

Table 1: Comparative Performance in Cross-Coupling Reactions (Illustrative Data)
IsomerReactionPartnerCatalyst SystemYield (%)
6-Fluoro-2-iodopyridin-3-olSuzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, Na₂CO₃92%
6-Fluoro-4-iodopyridin-3-olSuzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, Na₂CO₃88%
6-Fluoro-2-iodopyridin-3-olBuchwald-HartwigMorpholinePd₂(dba)₃, XPhos, Cs₂CO₃85% (O-protected)
6-Fluoro-4-iodopyridin-3-olBuchwald-HartwigMorpholinePd₂(dba)₃, XPhos, Cs₂CO₃81% (O-protected)

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on these isomers will predominantly involve the displacement of the fluoride ion, as the C-F bond is more activated toward nucleophilic attack than the C-I bond.[9][10] The reaction proceeds via a negatively charged Meisenheimer complex, and its rate is accelerated by electron-withdrawing groups positioned ortho or para to the leaving group.

  • 6-Fluoro-2-iodopyridin-3-ol & 6-Fluoro-4-iodopyridin-3-ol: In both isomers, the fluorine atom is at the C6 position. This position is ortho to the powerfully electron-withdrawing pyridine nitrogen. Consequently, the C6 position is highly activated for SNAr. A wide range of nucleophiles (alkoxides, amines, thiols) can readily displace the fluoride under relatively mild conditions. The hydroxyl group at C3, being a resonance donor, may slightly attenuate this reactivity compared to an un-substituted analogue, but the dominant activating effect of the ring nitrogen ensures the reaction proceeds efficiently. There is little expected difference in SNAr reactivity at the C6-F bond between the two isomers, as the primary activating group (the ring nitrogen) is in the same relative position.

G A Fluoropyridine Substrate C Step 1: Nucleophilic Attack (Rate-Determining) A->C B Nucleophile (Nu⁻) B->C D Meisenheimer Complex (Resonance Stabilized) C->D E Step 2: Elimination of F⁻ (Fast) D->E F Substituted Product E->F

Figure 3. General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the iodopyridine isomer (1.0 eq.), the boronic acid partner (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Inerting: Seal the vial with a septum and purge with argon or nitrogen for 10 minutes.

  • Solvent & Catalyst: Add a degassed solvent mixture (e.g., Dioxane/Water 4:1) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Reaction: Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • Setup: To a reaction vial, add the fluoropyridine isomer (1.0 eq.) and a suitable solvent (e.g., DMSO or DMF).

  • Reagents: Add the nucleophile (e.g., sodium methoxide or a secondary amine, 1.5 eq.) and a base if necessary (e.g., K₂CO₃, 2.0 eq.).

  • Reaction: Heat the mixture to a temperature between 60-120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction and pour it into cold water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash chromatography or recrystallization.

Conclusion

The reactivity of fluoro-iodopyridin-3-ol isomers is a clear demonstration of the principles of physical organic chemistry in action. While both 6-Fluoro-2-iodopyridin-3-ol and 6-Fluoro-4-iodopyridin-3-ol are versatile building blocks, they exhibit subtle but important differences.

  • For Cross-Coupling (Suzuki, Buchwald-Hartwig): Both isomers are highly reactive at the C-I bond due to activation from the pyridine nitrogen. The 2-iodo isomer may show a slight rate advantage due to its ortho relationship with the nitrogen.

  • For Nucleophilic Aromatic Substitution: Both isomers are highly and equally susceptible to SNAr at the C6-F position, which is strongly activated by its proximity to the ring nitrogen.

This comparative analysis equips researchers and drug development professionals with the predictive understanding needed to select the appropriate isomer and reaction conditions to achieve their synthetic goals. By leveraging these distinct reactivity profiles, chemists can strategically and selectively functionalize the pyridin-3-ol core, paving the way for the discovery of novel therapeutics and functional materials.

References

  • H. C. van der Plas, Ring Transformations of Heterocycles, Academic Press, 1973.
  • J. A. Joule, K. Mills, Heterocyclic Chemistry, 5th ed., Wiley, 2010. [URL: https://www.wiley.com/en-us/Heterocyclic+Chemistry%2C+5th+Edition-p-9781405193658]
  • D. L. Comins, S. O'Connor, Comprehensive Organic Synthesis, Vol. 4, Pergamon Press, 1991, pp. 729-751.
  • J. Miller, Aromatic Nucleophilic Substitution, Elsevier, 1968.
  • G. Illuminati, F. Stegel, Advances in Heterocyclic Chemistry, Vol. 34, Academic Press, 1983, pp. 305-444.
  • A. R. Katritzky, A. F. Pozharskii, Handbook of Heterocyclic Chemistry, 3rd ed., Elsevier, 2010.
  • N. Miyaura, A. Suzuki, Chemical Reviews, 1995, 95 (7), 2457–2483. [URL: https://pubs.acs.org/doi/abs/10.1021/cr00039a007]
  • J. F. Hartwig, Accounts of Chemical Research, 2008, 41 (11), 1534–1544. [URL: https://pubs.acs.org/doi/10.1021/ar800098p]
  • S. L. Buchwald, C. Bolm, Angewandte Chemie International Edition, 2009, 48 (32), 5586-5587.
  • D. S. Surry, S. L. Buchwald, Chemical Science, 2011, 2 (1), 27-50. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/sc/c0sc00331j]
  • Czompa, A., et al., Scope and limitation of propylene carbonate as a sustainable solvent in the Suzuki–Miyaura reaction, Beilstein Journal of Organic Chemistry, 2017, 13, 132-143. [URL: https://www.beilstein-journals.org/bjoc/articles/13/14]
  • A. Paskach, Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations, UW-L Journal of Undergraduate Research XXIII, 2020. [URL: https://jur.ku.

Sources

A Strategic Guide to Bioisosteric Scaffolds in Kinase Inhibitor Synthesis: Alternatives to 6-Fluoro-2-iodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of alternative reagents and scaffolds to the versatile building block, 6-Fluoro-2-iodopyridin-3-ol, for the synthesis of kinase inhibitors. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple listing of alternatives to explain the rationale behind strategic scaffold hopping and bioisosteric replacement in modern kinase inhibitor design.

The Significance of the Substituted Pyridin-3-ol Scaffold

The pyridin-3-ol moiety is a privileged scaffold in kinase inhibitor design. Its ability to act as both a hydrogen bond donor and acceptor allows for critical interactions within the ATP-binding pocket of various kinases. The specific reagent, 6-Fluoro-2-iodopyridin-3-ol, offers a trifecta of synthetic advantages:

  • The Hydroxyl Group: Provides a key hydrogen bonding interaction with the hinge region of the kinase.

  • The Iodine Atom: Serves as an excellent leaving group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of diverse aryl and alkyl substituents to build out the inhibitor's structure.

  • The Fluorine Atom: Enhances metabolic stability, modulates pKa, and can improve binding affinity and pharmacokinetic properties.[1]

The strategic placement of these functional groups makes 6-Fluoro-2-iodopyridin-3-ol a valuable starting point for generating libraries of potent and selective kinase inhibitors.

The Principle of Bioisosterism in Kinase Inhibitor Design

While 6-Fluoro-2-iodopyridin-3-ol is a powerful tool, the principles of medicinal chemistry encourage the exploration of bioisosteric replacements to optimize drug-like properties. Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects.[2][3][4][5][6] The goal of bioisosteric replacement is to fine-tune a lead compound's potency, selectivity, pharmacokinetics (ADME), and toxicity profile.[2][6]

This guide will now explore several classes of heterocyclic scaffolds that serve as effective bioisosteres for the pyridin-3-ol core, offering alternative synthetic pathways and opportunities for novel intellectual property.

Comparative Analysis of Alternative Scaffolds

This section details three prominent classes of heterocyclic scaffolds that have proven successful in the development of kinase inhibitors, serving as viable alternatives to those derived from 6-Fluoro-2-iodopyridin-3-ol.

Pyridylpyrimidinylaminophenyl (PPAP) Derivatives

The PPAP scaffold is the cornerstone of the groundbreaking kinase inhibitor, Imatinib, and its derivatives continue to be a fertile ground for new drug discovery.[7][8] This scaffold mimics the hydrogen bonding and aromatic interactions of the pyridin-3-ol core while offering a different vector for substituent placement.

Several studies have demonstrated the potential of PPAP derivatives as potent kinase inhibitors. For example, a series of amide derivatives based on the PPAP core showed significant inhibition of c-Src kinase, with one compound exhibiting an IC50 value comparable to Imatinib.[7][8] Another compound in the same series demonstrated an IC50 of 8.39 μM against Abl1 kinase.[7]

Compound ClassTarget KinaseIC50 (µM)Reference
PPAP Amide Derivativec-SrcComparable to Imatinib[7][8]
PPAP Chromen-6-yloxy-acetamideAbl18.39[7]

The synthesis of the PPAP core generally involves a multi-step sequence, as outlined below.

Caption: General synthetic workflow for PPAP-based kinase inhibitors.

  • Step 1: Synthesis of N'-(3-amino-4-methylphenyl)-N,N-dimethylformimidamide. A solution of 4-methyl-1,3-phenylenediamine (1.0 eq) in xylene is treated with dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq). The reaction mixture is refluxed for 2-3 hours. After cooling, the solvent is removed under reduced pressure to yield the crude product, which can be used in the next step without further purification.

  • Step 2: Synthesis of N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine. The crude product from Step 1 is dissolved in n-butanol. 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (1.0 eq) and guanidine hydrochloride (1.5 eq) are added, followed by sodium hydroxide (2.0 eq). The mixture is refluxed for 12-16 hours. After completion, the reaction is cooled, and the precipitated solid is filtered, washed with water and ethanol, and dried to afford the PPAP core.

  • Step 3: Amide Coupling. The PPAP core (1.0 eq) is dissolved in DMF. A substituted carboxylic acid (1.2 eq), a coupling agent such as HATU (1.5 eq), and a base like triethylamine (TEA) (3.0 eq) are added. The reaction is stirred at room temperature for 12-24 hours. The mixture is then poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the final amide derivative.

Pyrazolopyridine Derivatives

Pyrazolopyridines are another class of privileged scaffolds in kinase inhibitor design.[9] Their bicyclic structure offers a rigid framework that can be functionalized at multiple positions to achieve high potency and selectivity. These scaffolds can be considered bioisosteres of the purine core of ATP, allowing them to act as competitive inhibitors.

Pyrazolopyridine-based inhibitors have shown efficacy against a range of kinases. For example, a series of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives were evaluated as inhibitors of several disease-relevant kinases, with one compound showing an IC50 of 0.41 µM for CDK5 and 1.5 µM for GSK-3.[10]

Compound ClassTarget KinaseIC50 (µM)Reference
Diamino-pyrazolo[3,4-b]pyridineCDK50.41[10]
Diamino-pyrazolo[3,4-b]pyridineGSK-31.5[10]

The synthesis of the pyrazolopyridine core often involves the condensation of an aminopyrazole with a 1,3-dicarbonyl compound or a synthetic equivalent.

Caption: General synthetic workflow for pyrazolopyridine-based kinase inhibitors.

  • Step 1: Synthesis of 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. A mixture of 3,5-diamino-1H-pyrazole (1.0 eq), benzaldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol is heated to reflux in the presence of a catalytic amount of piperidine for 4-6 hours.

  • Step 2: Monitoring and Work-up. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.

  • Step 3: Purification. The collected solid is washed with cold ethanol and dried under vacuum to afford the desired 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.

Pyrido[2,3-d]pyrimidine Derivatives

The pyrido[2,3-d]pyrimidine scaffold is a fused heterocyclic system that has demonstrated significant potential as a kinase inhibitor.[4][11][12] This scaffold is present in several clinically approved and investigational drugs, such as Palbociclib (a CDK4/6 inhibitor).[13] The rigid, planar structure of the pyrido[2,3-d]pyrimidine core allows for well-defined interactions with the kinase active site.

Derivatives of this scaffold have shown potent inhibition against a variety of kinases. For example, certain pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of RIPK2 kinase and NOD cell signaling.[14] Another study reported novel pyrido[2,3-d]pyrimidine derivatives with potent PIM-1 kinase inhibition, with IC50 values as low as 11.4 nM and 17.2 nM.[15]

Compound ClassTarget KinaseIC50 (nM)Reference
Pyrido[2,3-d]pyrimidine DerivativePIM-111.4[15]
Pyrido[2,3-d]pyrimidine DerivativePIM-117.2[15]

The synthesis of pyrido[2,3-d]pyrimidines can be achieved through various routes, often starting from either a substituted pyridine or a pyrimidine precursor.

Caption: Synthetic approaches to the pyrido[2,3-d]pyrimidine core.

  • Step 1: Synthesis of 6-(2,4-dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d] pyrimidin-7(8H)-imine. A mixture of 4-(methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde (1.0 eq), 2-(2,4-dichlorophenyl)acetonitrile (1.5 eq), and potassium carbonate (5.0 eq) in DMF is refluxed for 18 hours under an argon atmosphere. The reaction mixture is then partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated.

  • Step 2: Synthesis of 6-(2,4-dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one. The crude product from Step 1 is suspended in acetic anhydride and refluxed for 30 minutes. The solvent is evaporated, and the residue is treated with concentrated HCl and refluxed for 5 minutes. The reaction is neutralized with saturated sodium bicarbonate solution and partitioned between water and ethyl acetate. The organic layer is dried and concentrated, and the crude product is purified by chromatography to yield the desired pyridopyrimidinone.

Conclusion and Future Perspectives

The synthesis of novel kinase inhibitors is a dynamic field that benefits from the strategic application of medicinal chemistry principles. While 6-Fluoro-2-iodopyridin-3-ol remains a valuable and versatile building block, the exploration of bioisosteric alternatives such as pyridylpyrimidinylaminophenyl, pyrazolopyridine, and pyrido[2,3-d]pyrimidine scaffolds offers exciting opportunities for the development of next-generation therapeutics. Each of these alternative scaffolds presents a unique set of synthetic challenges and opportunities for functionalization, ultimately expanding the chemical space available to drug discovery programs. By understanding the rationale behind bioisosteric replacement and mastering the synthetic routes to these alternative cores, researchers can accelerate the discovery of potent, selective, and safe kinase inhibitors for the treatment of a wide range of diseases.

References

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. PubMed. Available at: [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. IP Innovative Publication. Available at: [Link]

  • Bioisosterism. Drug Design Org. Available at: [Link]

  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. National Institutes of Health. Available at: [Link]

  • Spotlight on 6-Fluoro-3-iodo-2-methylpyridine: Your Next Chemical Synthesis Partner. San Antonio Chemicals. Available at: [Link]

  • A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs. International Journal of Research and Review. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. Available at: [Link]

  • Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling. PubMed Central. Available at: [Link]

  • Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. ResearchGate. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. Available at: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central. Available at: [Link]

  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Semantic Scholar. Available at: [Link]

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  • Synthesis of phenylamino pyrimidine intermediate 6. ResearchGate. Available at: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. ResearchGate. Available at: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PubMed Central. Available at: [Link]

  • Design and synthesis of new anticancer pyrimidines with multiple-kinase inhibitory effect. National Institutes of Health. Available at: [Link]

  • Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. PubMed. Available at: [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Institutes of Health. Available at: [Link]

  • Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. PubMed. Available at: [Link]

  • Novel pyrido[2,3-b][2][8]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Publishing. Available at: [Link]

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comparative analysis of fluorinated pyridine building blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Fluorinated Pyridine Building Blocks: A Guide for Researchers in Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2][3] When combined with the pyridine ring, a privileged heterocycle ubiquitous in approved drugs, the resulting fluorinated pyridine building blocks offer a powerful toolkit for drug development professionals.[4][5][6] This guide provides a comparative analysis of these critical building blocks, delving into their synthesis, unique physicochemical properties, reactivity, and strategic application in drug design, grounded in experimental data and mechanistic insights.

The Synthetic Landscape: Accessing Fluorinated Pyridines

The method chosen to synthesize a fluorinated pyridine is critical, as it dictates the accessible substitution patterns and overall efficiency. Several key strategies are employed, each with distinct advantages and limitations.

a) Nucleophilic Aromatic Substitution (SNAr)

This is a cornerstone method for introducing functionalities to the pyridine ring. The reaction is facilitated by the ring nitrogen, which acts as an internal electron-withdrawing group, stabilizing the negatively charged Meisenheimer intermediate. This effect is most pronounced at the C2 (ortho) and C4 (para) positions, making them highly susceptible to nucleophilic attack.[7][8] The 3-position (meta) is significantly less activated and generally unreactive towards SNAr unless additional strong electron-withdrawing groups are present.[8][9]

Commonly, a good leaving group such as a halide or a nitro group is displaced by a nucleophile. For fluorination, fluoride anions (e.g., from CsF or KF) can displace a well-positioned nitro group, which is a particularly effective leaving group in this context.[10][11][12] Conversely, the C-F bond itself, especially at the activated 2- and 4-positions, can be readily displaced by other nucleophiles (N, O, S, or C-based), making fluoropyridines versatile intermediates for further diversification.[7]

b) Late-Stage C-H Fluorination

Recent advances have enabled the direct fluorination of C-H bonds, offering a powerful method for late-stage functionalization of complex molecules. One notable method uses silver(II) fluoride (AgF₂) to selectively fluorinate pyridines and diazines at the position adjacent to the ring nitrogen (C2).[13][14] This reaction proceeds under mild conditions, tolerates a wide range of functional groups, and avoids the need for pre-functionalized substrates, representing a significant step forward in synthetic efficiency.[7][13]

c) Halogen Exchange (HALEX) and Cyclocondensation

For trifluoromethylated pyridines (TFMPs), a common industrial route involves the halogen exchange of a trichloromethylpyridine precursor using hydrogen fluoride (HF).[15][16] This method is robust for large-scale synthesis. Another fundamental approach is to construct the pyridine ring from acyclic, fluorine-containing precursors. Various trifluoromethyl-containing building blocks, such as β-trifluoromethyl enones or 1,3-dicarbonyl compounds, can undergo cyclocondensation reactions to form highly substituted TFMP derivatives.[15][17][18]

Diagram 1: Major Synthetic Routes to Fluorinated Pyridines

cluster_0 Synthetic Strategies cluster_1 Further Functionalization Pyridine Pyridine / Substituted Pyridine FP Fluorinated Pyridine Pyridine->FP C-H Fluorination (e.g., AgF₂) Pyridine->FP SₙAr (e.g., -NO₂ displacement by F⁻) TFMP Trifluoromethyl Pyridine Acyclic Acyclic Fluorinated Precursors Acyclic->TFMP Cyclocondensation Trichloro (Trichloromethyl)pyridine Trichloro->TFMP Halogen Exchange (HALEX) (e.g., with HF) FP2 Fluorinated Pyridine (2- or 4-fluoro) Subst_Py Substituted Pyridine (Nu-Py) FP2->Subst_Py SₙAr (F⁻ displacement by Nu⁻)

Caption: Key strategies for the synthesis and functionalization of fluorinated pyridines.

Comparative Analysis of Isomeric Fluoropyridines

The position of the fluorine atom on the pyridine ring dramatically alters its electronic properties and chemical reactivity. Understanding these differences is paramount for selecting the appropriate building block for a given synthetic target.

Property2-Fluoropyridine3-Fluoropyridine4-Fluoropyridine
CAS Number 372-48-5[19]372-47-4694-52-0
Molecular Weight 97.09 g/mol [20]97.09 g/mol [21]97.09 g/mol
Boiling Point ~126 °C[19]~107-108 °C~109-110 °C
pKa (of pyridinium ion) -0.442.971.89
Reactivity to SNAr (F⁻ as LG) HighVery Low[8][9]High
Key Synthetic Utility Intermediate for C2 substitution via SNAr.[7]Used when fluorine needs to be retained as a stable substituent.Intermediate for C4 substitution via SNAr.

Data compiled from various sources. pKa values are representative and can vary slightly based on measurement conditions.

Causality Behind Reactivity Differences:

  • 2- and 4-Fluoropyridine: The fluorine atom at the C2 or C4 position is activated towards nucleophilic displacement. The electron-withdrawing nitrogen atom can effectively delocalize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at these positions. This stabilization lowers the activation energy for the substitution, making 2- and 4-fluoropyridines excellent substrates for introducing a wide range of nucleophiles.[7]

  • 3-Fluoropyridine: When a nucleophile attacks the C3 position, the resulting negative charge in the intermediate cannot be delocalized onto the electronegative nitrogen atom. This lack of stabilization results in a much higher activation energy, rendering 3-fluoropyridine largely inert to SNAr under typical conditions.[8][22] This stability makes it an ideal building block when the fluorine atom is intended to be a permanent feature of the final molecule.

Diagram 2: Reactivity of Fluoropyridine Isomers in SNAr

cluster_0 SₙAr Reactivity (F⁻ as Leaving Group) TwoFP 2-Fluoropyridine Reactive HIGHLY REACTIVE (Stabilized Intermediate) TwoFP->Reactive Activated by N FourFP 4-Fluoropyridine FourFP->Reactive Activated by N ThreeFP 3-Fluoropyridine Inert VERY LOW REACTIVITY (Unstabilized Intermediate) ThreeFP->Inert Not Activated by N

Caption: Comparative SNAr reactivity of fluoropyridine isomers.

Role in Drug Design: Enhancing Molecular Properties

The introduction of fluorine or a trifluoromethyl group into a pyridine-containing drug candidate is a well-established strategy to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[23]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[24]

  • Modulating pKa: The high electronegativity of fluorine lowers the basicity (pKa) of the pyridine nitrogen. This can be critical for optimizing a drug's binding affinity to its target receptor or for tuning its solubility and transport properties to avoid unwanted off-target effects.[4]

  • Lipophilicity and Permeability: Fluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its site of action.[1][10] This modulation is a delicate balance, as excessive lipophilicity can lead to poor solubility and other issues.

  • Binding Interactions: The polarized C-F bond can participate in favorable dipole-dipole or other non-covalent interactions within a protein's binding pocket, potentially increasing the drug's potency.[4]

Diagram 3: Impact of Fluorination on Drug Properties

cluster_0 Medicinal Chemistry Impact Start Parent Pyridine Scaffold Fluorination Introduce Fluorine / CF₃ Start->Fluorination Metabolism Increased Metabolic Stability (Block P450 Oxidation) Fluorination->Metabolism pKa Lowered pKa (Reduced Basicity) Fluorination->pKa Lipophilicity Increased Lipophilicity (Membrane Permeability) Fluorination->Lipophilicity Binding Altered Binding Affinity (New Interactions) Fluorination->Binding

Caption: Key property modulations achieved by fluorinating pyridine scaffolds.

Experimental Protocols: Cross-Coupling Reactions

Cross-coupling reactions are indispensable for constructing the complex scaffolds required in drug development. Fluorinated pyridines, typically bearing another halogen (Cl, Br, I) as the reactive handle, are common substrates.

Protocol 1: Suzuki-Miyaura Coupling with a Fluoropyridine Building Block

This protocol describes a typical palladium-catalyzed Suzuki-Miyaura reaction to form a C-C bond, a transformation widely used in the pharmaceutical industry.[25][26] We use 2-chloro-5-(trifluoromethyl)pyridine as an example, where the chlorine is the leaving group and the trifluoromethyl-pyridine core is incorporated into the product.

Objective: To couple 2-chloro-5-(trifluoromethyl)pyridine with phenylboronic acid.

Materials:

  • 2-chloro-5-(trifluoromethyl)pyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene/Water (e.g., 10:1 v/v mixture)

  • Schlenk flask or microwave vial

  • Nitrogen or Argon source

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 mmol, 1 equiv.).

  • Reagent Addition: Add phenylboronic acid (1.2 mmol, 1.2 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Base and Solvent: Add potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed toluene/water solvent mixture (e.g., 5 mL) via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-16 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-phenyl-5-(trifluoromethyl)pyridine.

Protocol 2: Buchwald-Hartwig Amination of a Dihalopyridine

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[27] This protocol demonstrates the regioselective amination of 2-fluoro-4-iodopyridine, where the more reactive C-I bond is selectively functionalized over the C-F bond.[28]

Objective: To selectively couple aniline at the 4-position of 2-fluoro-4-iodopyridine.

Materials:

  • 2-fluoro-4-iodopyridine

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk flask or microwave vial

  • Nitrogen or Argon source

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and BINAP (0.036 mmol, 3.6 mol%) to a dry reaction vessel. Add a portion of the toluene and stir for 10 minutes.

  • Reagent Addition: To the vessel, add 2-fluoro-4-iodopyridine (1.0 mmol, 1 equiv.), aniline (1.1 mmol, 1.1 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Inert Atmosphere & Solvent: If not in a glovebox, seal the vessel, evacuate and backfill with inert gas three times. Add anhydrous, degassed toluene (e.g., 5 mL).

  • Reaction: Heat the mixture to 80-110 °C. The reaction is often rapid and can be monitored by TLC or LC-MS. Microwave irradiation can significantly shorten reaction times.[28]

  • Workup: Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography to obtain 2-fluoro-N-phenylpyridin-4-amine. The C-F bond remains intact for potential subsequent SNAr reactions.

References

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C–H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery. Pharma Focus Asia. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Fluorinated Pyridine Derivatives in Drug Discovery. Pharma Focus Asia. [Link]

  • Suresh, P., & Nagesh, S. (2017). Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. ResearchGate. [Link]

  • Funakami, O., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

  • Funakami, O., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

  • Coenen, H. H., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. ResearchGate. [Link]

  • Wang, X., et al. (2019). Synthesis of Polysubstituted Trifluoromethylpyridines from Trifluoromethyl-α,β-ynones. The Journal of Organic Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 2-Fluoropyridine: Properties, Purity, and Handling for Industrial Use. Pharma Focus Asia. [Link]

  • Shiley, R. H. (1987). Preparation of (trifluoromethyl)pyridines.
  • Hansen, T. V., & Lerne, T. (2002). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules. [Link]

  • University of Münster. (2024). New method for introducing fluorinated components into molecules. University of Münster News. [Link]

  • Gmeiner, W. H., & Sobol, R. W. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed Central. [Link]

  • Coenen, H. H., et al. (2010). Nucleophilic aromatic substitution by [ F]fluoride at substituted 2-nitropyridines. Journal of Radioanalytical and Nuclear Chemistry. [Link]

  • Kappe, C. O., et al. (2010). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. [Link]

  • Ball, N. D., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Building Blocks for Heterocyclic Synthesis: Focus on Fluoropyridines. Pharma Focus Asia. [Link]

  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • Liu, X., et al. (2022). Versatile Fluorine-Containing Building Blocks: π-CF3-1,3-enynes. Semantic Scholar. [Link]

  • Rueda-Espinosa, J. (2021). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM: A Repository of Scholarly Works. [Link]

  • Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery. Pharma Focus Asia. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoropyridine. PubChem Compound Database. [Link]

  • Hansen, T. V., & Lerne, T. (2002). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. ResearchGate. [Link]

  • Bhattarai, P., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Al-Rashida, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

  • Zhang, W., et al. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoropyridine. PubChem Compound Database. [Link]

  • Rábai, J., et al. (2012). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. PubMed Central. [Link]

  • Collet, F., et al. (2017). Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ResearchGate. [Link]

  • Dolci, L., et al. (1999). 2‐, 3‐ and 4‐[18F]Fluoropyridine by no‐carrier‐added nucleophilic aromatic substitution with K[18F]F‐K222 – a comparative study. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Ball, N. D., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

  • Nolan, S. P., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

  • O'Hagan, D. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. ResearchGate. [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. PubMed. [Link]

  • Guirgis, G. A., & Durig, J. R. (2006). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. ResearchGate. [Link]

  • Fier, P. S., & Hartwig, J. F. (n.d.). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. SlidePlayer. [Link]

  • MacCormick, B., et al. (2018). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]

  • da Silva, F. C., et al. (2022). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules. [Link]

  • Carroll, V. M., et al. (2015). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PubMed Central. [Link]

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A Comparative Guide to the Biological Activity of 6-Fluoro-2-iodopyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridin-3-ol framework stands out as a "privileged scaffold," a core structure that consistently appears in a multitude of biologically active compounds.[1] Its inherent electronic properties and synthetic tractability have made it a cornerstone for the development of novel therapeutics. The strategic introduction of halogen atoms, particularly fluorine and iodine, onto this scaffold can dramatically modulate a compound's pharmacokinetic and pharmacodynamic properties. Fluorine, with its high electronegativity and ability to form strong carbon-fluorine bonds, can enhance metabolic stability and binding affinity.[2][3] The iodo group, in addition to influencing lipophilicity, serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.

The compound 6-Fluoro-2-iodopyridin-3-ol, and its derivatives, therefore represent a class of molecules with significant, yet underexplored, therapeutic potential. While direct comparative studies on a broad series of these specific derivatives are not extensively published, we can infer their potential and construct a representative comparative analysis based on the biological activities of closely related fluorinated and iodinated pyridine structures. This guide will provide an objective comparison of the hypothetical performance of a series of 6-Fluoro-2-iodopyridin-3-ol derivatives in key therapeutic areas, supported by established experimental protocols and an exploration of the underlying scientific rationale.

Comparative Analysis of Biological Activity: A Representative Study

To illustrate the potential of the 6-Fluoro-2-iodopyridin-3-ol scaffold, we present a representative comparative analysis of a hypothetical series of derivatives (designated as FIPY-1 to FIPY-4 ) against established cancer cell lines and bacterial strains. The data presented in Tables 1 and 2 is illustrative and based on trends observed for related fluorinated pyridine and pyridin-3-ol compounds in the scientific literature.

Anticancer Activity

The pyridin-3-ol scaffold is a known constituent of compounds with potent anticancer activity.[4][5][6] The following table outlines the hypothetical cytotoxic activity of our representative derivatives against common cancer cell lines.

Table 1: Representative Anticancer Activity (IC₅₀ in µM) of 6-Fluoro-2-iodopyridin-3-ol Derivatives

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)Doxorubicin (Control)
FIPY-1 (Parent) 15.221.818.50.8
FIPY-2 (-OCH₃) 9.814.312.10.8
**FIPY-3 (-NH₂) **5.18.96.70.8
FIPY-4 (-CF₃) 28.535.231.40.8
  • Data is illustrative and intended for comparative purposes based on known structure-activity relationships of related compounds.

Interpretation of Representative Data:

The hypothetical data suggests that substitution at the 3-hydroxyl or further modification of the pyridine ring can significantly impact anticancer potency. The introduction of an electron-donating amino group (FIPY-3 ) is depicted to enhance activity, a trend observed in some classes of kinase inhibitors where this group can form crucial hydrogen bonds within the ATP-binding pocket. Conversely, the addition of a strongly electron-withdrawing trifluoromethyl group (FIPY-4 ) is shown to be detrimental to activity in this illustrative model.

Antimicrobial Activity

Fluorinated pyridines and their derivatives have also demonstrated promising antimicrobial properties.[2][3][7] The following table presents a hypothetical comparison of the minimum inhibitory concentration (MIC) of our representative derivatives against common bacterial pathogens.

Table 2: Representative Antimicrobial Activity (MIC in µg/mL) of 6-Fluoro-2-iodopyridin-3-ol Derivatives

CompoundStaphylococcus aureusEscherichia coliPseudomonas aeruginosaCiprofloxacin (Control)
FIPY-1 (Parent) 3264>1281
FIPY-2 (-OCH₃) 1632641
**FIPY-3 (-NH₂) **816321
FIPY-4 (-CF₃) 64>128>1281
  • Data is illustrative and intended for comparative purposes based on known structure-activity relationships of related compounds.

Interpretation of Representative Data:

Similar to the anticancer activity, the hypothetical antimicrobial data suggests that modifications to the core 6-Fluoro-2-iodopyridin-3-ol structure can modulate efficacy. The trend in this illustrative data suggests that increasing the electron density on the pyridine ring may enhance antibacterial activity, a principle that can influence cell wall penetration or interaction with bacterial enzymes.

Experimental Protocols: A Guide to Biological Evaluation

The following are detailed, standardized protocols for the key assays used to evaluate the biological activity of novel chemical entities like the 6-Fluoro-2-iodopyridin-3-ol derivatives.

MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Experimental Workflow:

MTT_Assay_Workflow cell_seeding Cell Seeding (e.g., 1x10^4 cells/well in 96-well plate) incubation_24h 24h Incubation (37°C, 5% CO₂) cell_seeding->incubation_24h compound_addition Compound Addition (Varying Concentrations) incubation_24h->compound_addition incubation_48h 48h Incubation (37°C, 5% CO₂) compound_addition->incubation_48h mtt_reagent Add MTT Reagent (10 µL of 5 mg/mL) incubation_48h->mtt_reagent incubation_4h 4h Incubation (37°C, 5% CO₂) mtt_reagent->incubation_4h solubilization Add Solubilizing Agent (e.g., DMSO) incubation_4h->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Data Analysis (Calculate IC₅₀) read_absorbance->data_analysis

Caption: Workflow for determining anticancer cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., Doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentrations.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Workflow:

MIC_Assay_Workflow compound_dilution Serial Dilution of Compounds in 96-well plate inoculation Inoculate Wells with Bacteria compound_dilution->inoculation bacterial_inoculum Prepare Bacterial Inoculum (e.g., 5x10^5 CFU/mL) bacterial_inoculum->inoculation incubation_24h 24h Incubation (37°C) inoculation->incubation_24h visual_inspection Visual Inspection for Growth incubation_24h->visual_inspection read_absorbance Optional: Read Absorbance (600 nm) incubation_24h->read_absorbance determine_mic Determine MIC visual_inspection->determine_mic read_absorbance->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds and a reference antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Potential Mechanism of Action: A Look into Cellular Signaling

While the precise mechanism of action for 6-Fluoro-2-iodopyridin-3-ol derivatives would require dedicated investigation, their structural similarity to known kinase inhibitors suggests a potential role in modulating cellular signaling pathways. Many pyridin-3-ol derivatives have been found to inhibit protein kinases, which are key regulators of cell growth, proliferation, and survival.

Hypothetical Kinase Inhibition Pathway:

Kinase_Signaling_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors cell_proliferation Cell Proliferation, Survival, Angiogenesis transcription_factors->cell_proliferation fipy_derivative 6-Fluoro-2-iodopyridin-3-ol Derivative fipy_derivative->raf Inhibition

Caption: A potential mechanism of action involving the inhibition of a kinase cascade.

This diagram illustrates a simplified MAPK/ERK signaling pathway, a common target for anticancer drugs. A hypothetical 6-Fluoro-2-iodopyridin-3-ol derivative could potentially bind to the ATP-binding site of a kinase like Raf, thereby inhibiting the downstream signaling cascade that leads to cell proliferation. The fluorine and iodine substituents could play a crucial role in optimizing the binding affinity and selectivity for a specific kinase.

Conclusion and Future Directions

The 6-Fluoro-2-iodopyridin-3-ol scaffold represents a promising starting point for the development of novel therapeutic agents. While this guide has presented a representative comparison based on existing knowledge of related compounds, it underscores the need for dedicated synthesis and biological evaluation of a diverse library of these derivatives. Future research should focus on:

  • Synthesis of a diverse library: Exploring a wide range of substitutions at various positions on the pyridine ring to establish a comprehensive structure-activity relationship (SAR).

  • Broad biological screening: Evaluating the synthesized compounds against a wider panel of cancer cell lines, bacterial and fungal strains, and viral targets.

  • Mechanism of action studies: Investigating the specific molecular targets and signaling pathways modulated by the most active compounds.

By systematically exploring the biological potential of 6-Fluoro-2-iodopyridin-3-ol derivatives, the research community can unlock new avenues for the discovery of next-generation therapeutics.

References

  • Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Deriv
  • Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences. 2018.
  • 6-fluoro-4-iodopyridin-3-ol. Alichem. Available from: [Link]

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry. 2017.
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. 2022.
  • Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. Bioorganic Chemistry. 2024.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. 2022.
  • Kirk, K. L. Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry. 2006.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. 2022.

Sources

A Senior Application Scientist's Guide to Validating the Structure of 6-Fluoro-2-iodopyridin-3-ol Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Structural Validation in Drug Discovery

In the landscape of modern medicinal chemistry, halogenated heterocyclic scaffolds are indispensable building blocks. Among these, 6-Fluoro-2-iodopyridin-3-ol stands out as a versatile intermediate, prized for its utility in constructing complex molecules for potential therapeutics in oncology and neurological disorders.[1] The strategic placement of the fluoro, iodo, and hydroxyl groups offers multiple reaction vectors, with the carbon-iodine bond at the 2-position being a prime site for metal-catalyzed cross-coupling reactions.

However, the synthesis of novel derivatives from this precursor introduces a critical challenge: unambiguous structural verification. The potential for isomeric byproducts, unexpected rearrangements, or incomplete reactions necessitates a robust, multi-faceted analytical workflow. This guide provides an in-depth comparison of analytical techniques for validating the products of one of the most common and powerful reactions involving this scaffold: the Suzuki-Miyaura cross-coupling. As Senior Application Scientists, we emphasize not just the "how" but the "why," grounding our protocols in mechanistic understanding to create a self-validating system that ensures the absolute integrity of your results.

The Primary Reaction: Suzuki-Miyaura Coupling of 6-Fluoro-2-iodopyridin-3-ol

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[2][3] For 6-Fluoro-2-iodopyridin-3-ol, the highly reactive C-I bond is the exclusive site for this transformation, making it an ideal substrate for introducing aryl, heteroaryl, or vinyl substituents.

A representative reaction is the coupling with phenylboronic acid to yield 6-Fluoro-2-phenylpyridin-3-ol.

Reaction Scheme: 6-Fluoro-2-iodopyridin-3-ol + Phenylboronic Acid --(Pd Catalyst, Base)--> 6-Fluoro-2-phenylpyridin-3-ol

The generally accepted mechanism involves a catalytic cycle with a palladium complex.[2][3][4][5]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pdi_add Oxidative Addition (Ar-I) pd_complex Ar-Pd(II)-I(L_n) pdi_add->pd_complex Ar-I in transmetal Transmetalation (Ar'-B(OH)2 + Base) pd_diaryl Ar-Pd(II)-Ar'(L_n) transmetal->pd_diaryl Ar'-B(OH)2 in I-B(OH)2 out red_elim Reductive Elimination red_elim->pd0 Product out product Product (Ar-Ar') red_elim->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

While this reaction is typically high-yielding and clean, validation is non-negotiable. Potential impurities could include starting material, homo-coupled biphenyl (from the boronic acid), or de-iodinated starting material. The primary goal of our validation workflow is to confirm the formation of the C-C bond at the correct position and verify the overall structure.

The Validation Workflow: A Multi-Technique Approach

An effective validation strategy relies on the convergence of data from orthogonal techniques. Each method provides a unique piece of the structural puzzle, and together they build an irrefutable case.

Validation_Workflow cluster_analysis Structural Analysis start Crude Reaction Product purify Purification (e.g., Column Chromatography) start->purify lcms LC-MS Analysis (Purity & Mass Check) purify->lcms nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) lcms->nmr Purity >95% hrms High-Resolution MS (Elemental Formula) nmr->hrms xray X-ray Crystallography (If Crystalline Solid) hrms->xray Ambiguity or Publication Requirement final Structure Confirmed hrms->final xray->final

Caption: A comprehensive workflow for the structural validation of synthetic products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For fluorinated compounds, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.[6][7][8]

Experimental Protocol: NMR Sample Preparation

  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry product.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS).

  • Data Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

Data Interpretation: The key to validation is comparing the observed spectra to the expected patterns for the target molecule, 6-Fluoro-2-phenylpyridin-3-ol. The most diagnostic feature is the disappearance of the C-I bond and the appearance of signals corresponding to the new phenyl group, along with characteristic shifts and couplings in the pyridine ring.

Signal Expected Product (6-Fluoro-2-phenylpyridin-3-ol) Rationale / Key Features
¹H NMR Pyridine H-4, H-5: Two distinct doublets in the aromatic region. Phenyl H's: Multiplets corresponding to 5 protons. OH: Broad singlet.The coupling pattern of the pyridine protons confirms their adjacency. Integration confirms the presence of the new phenyl group.
¹³C NMR ~6 aromatic carbons for the pyridine ring, ~4 for the phenyl ring (due to symmetry). C2 will be significantly shifted downfield.The number of signals confirms the carbon backbone. The C2 signal's chemical shift is indicative of its attachment to the phenyl group.
¹⁹F NMR One singlet (or a narrow multiplet due to H-coupling).The presence of a single fluorine environment is confirmed. Its chemical shift is characteristic of a fluorine atom on a pyridine ring.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the molecular weight of the product, offering a rapid and definitive check for the success of the coupling reaction. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides the elemental composition, leaving no room for doubt.

Experimental Protocol: HRMS Analysis (ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Data Interpretation: The presence of a halogen atom can produce a characteristic isotopic pattern in the mass spectrum.[9][10] However, iodine is monoisotopic (¹²⁷I), so the starting material will show a single M+ peak. The product will have a distinct molecular weight corresponding to the replacement of the iodine atom (126.9 amu) with a phenyl group (77.1 amu).

Compound Formula Expected [M+H]⁺ (monoisotopic) Observed HRMS [M+H]⁺
Starting Material C₅H₄FINO240.9322[Experimental Value]
Expected Product C₁₁H₉FNO190.0668[Experimental Value]

A match between the expected and observed HRMS value to within 5 ppm provides strong evidence for the correct elemental composition.

X-ray Crystallography: The Unambiguous Proof

When a reaction product can be obtained as a single crystal of sufficient quality, X-ray crystallography provides an unequivocal three-dimensional structure.[11][12] This technique is considered the "gold standard" for structural proof.

Experimental Protocol: Crystal Growth

  • Method Selection: Grow single crystals by slow evaporation of a saturated solution, vapor diffusion, or solvent layering.

  • Solvent Screening: Screen various solvents and solvent mixtures (e.g., methanol, ethanol, ethyl acetate/hexanes) to find conditions that yield high-quality, diffraction-grade crystals.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data. The resulting data is used to solve and refine the molecular structure.

Comparison of Validation Techniques

While all three techniques are powerful, they offer different balances of information, speed, cost, and accessibility. The choice of which to use depends on the research stage and the level of certainty required.

Technique_Comparison center Validation Goal: Unambiguous Structure nmr NMR (¹H, ¹³C, ¹⁹F) nmr->center High Info (Connectivity) Moderate Speed/Cost ms Mass Spectrometry (HRMS) ms->center High Info (Formula) High Speed, Moderate Cost xray X-ray Crystallography xray->center Absolute Proof (3D Structure) Slow, High Cost, Sample Dependent

Sources

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 6-Fluoro-2-iodopyridin-3-ol in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Functionalized Pyridinols

In the landscape of modern medicinal chemistry and materials science, pyridinol scaffolds are of paramount importance, forming the core of numerous biologically active compounds and functional materials. The strategic introduction of fluorine and a halogen suitable for cross-coupling on the pyridinol ring offers a powerful tool for fine-tuning molecular properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive cost-benefit analysis of utilizing 6-Fluoro-2-iodopyridin-3-ol in synthesis, with a direct comparison to its bromo-analogue, 6-Bromo-2-fluoropyridin-3-ol. We will delve into the practical implications of cost versus reactivity, supported by experimental insights and detailed protocols for key cross-coupling reactions.

Core Tenets of Halogenated Pyridinol Chemistry: A Mechanistic Overview

The utility of compounds like 6-Fluoro-2-iodopyridin-3-ol in palladium-catalyzed cross-coupling reactions—such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions—is dictated by the nature of the carbon-halogen bond. The established trend for reactivity in the rate-determining oxidative addition step is I > Br > Cl.[1][2] This is a direct consequence of the carbon-halogen bond dissociation energies, with the C-I bond being the weakest and thus the most readily cleaved by the palladium catalyst. This enhanced reactivity of iodo-substituted pyridines often translates to milder reaction conditions, shorter reaction times, and higher yields compared to their bromo- or chloro-counterparts.[1]

Cost vs. Reactivity: A Comparative Analysis

A crucial aspect of synthetic route design is the balance between the cost of starting materials and the efficiency of the subsequent chemical transformations. The following table provides a direct comparison of 6-Fluoro-2-iodopyridin-3-ol and its bromo-analogue, 6-Bromo-2-fluoropyridin-3-ol.

Feature6-Fluoro-2-iodopyridin-3-ol6-Bromo-2-fluoropyridin-3-ol
CAS Number 214911-10-1850142-72-2
Molecular Weight 238.99 g/mol 191.99 g/mol
Approximate Cost ~

473.90 / 5g)[3]
~$133/g (€122.00 / 1g)[4]
Reactivity in Cross-Coupling HighModerate to High
Typical Reaction Conditions Milder (often room temperature to moderate heating)More forcing (typically requires elevated temperatures)
Expected Yields Generally higherGenerally lower to comparable, may require more optimization

Cost-Benefit Discussion:

While 6-Bromo-2-fluoropyridin-3-ol presents a more economical option on a per-gram basis, the higher reactivity of 6-Fluoro-2-iodopyridin-3-ol can lead to significant downstream benefits. The ability to conduct reactions under milder conditions can preserve sensitive functional groups elsewhere in the molecule, reduce energy consumption, and potentially simplify purification by minimizing side-product formation. For complex, multi-step syntheses, the higher initial cost of the iodo-analogue can be offset by improved overall yield and reduced optimization time, ultimately leading to a more cost-effective and efficient synthetic route. The choice between the two will therefore depend on the specific context of the synthesis, including the complexity of the target molecule, the scale of the reaction, and the available budget.

Experimental Protocols and Workflow

The following are detailed, generalized protocols for the three major classes of palladium-catalyzed cross-coupling reactions. These should be considered as robust starting points, with the understanding that optimization for specific substrates may be necessary.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl structures, which are prevalent in pharmaceuticals.[5]

Protocol:

  • Reaction Setup: In an oven-dried Schlenk flask, combine the halopyridinol (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like SPhos-Pd-G3, 1-5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent or solvent mixture (e.g., 1,4-dioxane, toluene, or a mixture with water) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C for bromo-pyridines, potentially lower for iodo-pyridines). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality in Experimental Choices: The choice of base is critical; stronger bases like K₃PO₄ are often beneficial for less reactive boronic acids. The ligand choice can significantly impact the reaction's success, with bulky, electron-rich phosphine ligands like SPhos often being effective for challenging couplings.[6]

Suzuki_Miyaura_Workflow reagents Combine Halopyridinol, Boronic Acid, Base catalyst Add Pd Catalyst & Ligand reagents->catalyst inert Establish Inert Atmosphere catalyst->inert solvent Add Degassed Solvent inert->solvent react Heat & Stir solvent->react workup Work-up & Purification react->workup product Purified Product workup->product

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: C-C (sp²-sp) Bond Formation

The Sonogashira coupling is an efficient method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis.[7]

Protocol:

  • Reaction Setup: To a dry Schlenk flask, add the halopyridinol (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.

  • Solvent and Reagent Addition: Under the inert atmosphere, add an anhydrous solvent (e.g., THF, DMF, or triethylamine) and a suitable base (typically an amine base like triethylamine or diisopropylamine, which can also serve as the solvent). Add the terminal alkyne (1.1-1.5 eq.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (typically 25-60 °C). The higher reactivity of the iodo-pyridine may allow for room temperature reactions, whereas the bromo-analogue might require heating.[8] Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with water or a dilute aqueous solution of ammonium chloride to remove the amine hydrohalide salt. Dry the organic layer, concentrate, and purify by column chromatography.

Causality in Experimental Choices: The copper(I) co-catalyst is crucial for the transmetalation step with the alkyne. Running the reaction under strictly anaerobic conditions is vital to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[9]

Sonogashira_Workflow reagents Combine Halopyridinol, Pd Catalyst, CuI inert Establish Inert Atmosphere reagents->inert solvent Add Solvent, Base, & Alkyne inert->solvent react Stir at RT or Heat solvent->react workup Work-up & Purification react->workup product Purified Product workup->product

Caption: Generalized workflow for the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmacologically active molecules.[10]

Protocol:

  • Reaction Setup: In a glovebox or under a stream of inert gas in a Schlenk tube, combine the halopyridinol (1.0 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3/G4 pre-catalyst, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, KOtBu, or LiHMDS, 1.2-1.5 eq.).

  • Reagent Addition: Add the amine (1.1-1.2 eq.) and an anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane, or THF).

  • Reaction: Seal the vessel and heat the reaction mixture with stirring (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Causality in Experimental Choices: The choice of ligand is critical in Buchwald-Hartwig amination and is often dependent on the nature of the amine. Sterically hindered, electron-rich phosphine ligands are generally required to facilitate the reductive elimination step.[11] The use of a strong, non-nucleophilic base is necessary to deprotonate the amine without competing in the reaction.[3]

Buchwald_Hartwig_Workflow reagents Combine Halopyridinol, Pd Pre-catalyst, Ligand, Base amine_solvent Add Amine & Solvent reagents->amine_solvent react Heat & Stir amine_solvent->react workup Work-up & Purification react->workup product Purified Product workup->product

Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.

Conclusion: A Strategic Decision for Synthesis

The choice between 6-Fluoro-2-iodopyridin-3-ol and its bromo-analogue is a strategic one that hinges on a careful consideration of cost, reactivity, and the overall goals of the synthetic campaign. While the bromo-derivative offers a lower upfront cost, the iodo-derivative provides a significant reactivity advantage that can lead to milder reaction conditions, higher yields, and a more streamlined workflow, particularly in the context of complex molecule synthesis. For researchers and drug development professionals, understanding this trade-off is key to designing efficient, cost-effective, and successful synthetic routes.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromopyrazine and 2-Iodopyrazine in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine. BenchChem.
  • Movassaghi, M., & Hill, M. D. (2006). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society, 128(14), 4592–4593.
  • Wikipedia. (2023, June 30). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 4, 2026, from [Link]

  • BenchChem. (2025).
  • ResearchGate. (2008). Substituted pyridines from isoxazoles: scope and mechanism.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?.
  • Organic Chemistry Portal. (n.d.). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Retrieved January 4, 2026, from [Link]

  • ChemRxiv. (2021).
  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
  • Oakwood Chemical. (n.d.). 6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine. Retrieved January 4, 2026, from [Link]

  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved January 4, 2026, from [Link]

  • PMC. (2014). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. PubMed Central.
  • NIH. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • PMC. (2014). Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers. PubMed Central.
  • MDPI. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 4, 2026, from [Link]

  • BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. BenchChem.
  • PMC. (2014). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central.
  • MDPI. (2020). Advances in Cross-Coupling Reactions. MDPI.
  • ResearchGate. (2015). Recent Advances in Sonogashira Reactions.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine. BenchChem.
  • PMC. (2010).
  • RSC Publishing. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Royal Society of Chemistry.
  • ResearchGate. (2011). ChemInform Abstract: Chemoselective Suzuki—Miyaura Cross-Coupling Reactions of 6-Bromo-3-(trifluoromethylsulfonyloxy)flavone.

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A Senior Scientist's Guide to the Comprehensive Purity Assessment of 6-Fluoro-2-iodopyridin-3-ol for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Fluoro-2-iodopyridin-3-ol is a critical heterocyclic building block in medicinal chemistry, frequently employed in the synthesis of novel therapeutic agents targeting neurological disorders and cancers.[1] The isomeric purity and overall chemical integrity of this reagent are paramount, as even trace impurities can derail complex synthetic pathways, compromise biological assay results, and introduce significant delays in the drug development pipeline. This guide presents a comprehensive, multi-technique strategy for the rigorous purity assessment of synthesized 6-Fluoro-2-iodopyridin-3-ol. We will compare and contrast the utility of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind experimental choices and providing detailed, field-proven protocols, this document serves as an authoritative reference for researchers, scientists, and drug development professionals dedicated to ensuring the highest quality of their chemical matter.

The Imperative of Purity in Heterocyclic Building Blocks

In the intricate world of multi-step organic synthesis, the quality of each starting material reverberates through the entire sequence. For a highly functionalized intermediate like 6-Fluoro-2-iodopyridin-3-ol, whose molecular weight is approximately 239 g/mol [2], overlooking a "minor" impurity can have cascading and costly consequences.

  • Causality of Failure: An uncharacterized nucleophilic impurity, for example, can consume stoichiometric amounts of an expensive electrophilic coupling partner in a subsequent step, leading to drastically reduced yields. Similarly, residual metal catalysts from a preceding reaction can poison sensitive downstream catalysts, such as those used in palladium-catalyzed cross-coupling reactions.

  • Self-Validating Systems: A robust analytical workflow is a self-validating system. By employing orthogonal techniques—methods that measure different chemical properties—we create a system of checks and balances. A compound that appears pure by one method (e.g., HPLC) may reveal hidden impurities or structural ambiguities under the scrutiny of another (e.g., NMR). This multi-faceted approach is the bedrock of trustworthy and reproducible science.

A Multi-Technique Strategy for Purity Verification

No single analytical technique is sufficient to fully characterize a synthetic compound.[] We advocate for a tripartite approach, leveraging the distinct strengths of HPLC, NMR, and MS to build a complete purity profile.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity

HPLC is the premier method for quantifying the purity of organic compounds due to its high resolution, sensitivity, and specificity.[4] It excels at separating the target compound from non-volatile impurities, including starting materials, reagents, and reaction by-products.

Expertise in Method Development: The hydrophilic nature of many pyridine derivatives can make them challenging to analyze with standard reversed-phase (RP) HPLC methods, sometimes requiring ion-pairing reagents that are incompatible with mass spectrometry.[5][6] Therefore, a well-designed method is crucial. We recommend a C18 reversed-phase column with a gradient elution using a mobile phase buffered with a volatile acid like formic acid, which ensures good peak shape and compatibility with MS detection.[4]

Experimental Protocol: RP-HPLC for 6-Fluoro-2-iodopyridin-3-ol

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA detector monitoring across 210-400 nm to identify impurities with different chromophores.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 acetonitrile/water diluent to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Trustworthiness through Data Interpretation: Purity is typically reported as "% area," calculated from the peak area of the main component relative to the total area of all observed peaks. The PDA detector is critical for validating peak homogeneity and ensuring that no co-eluting impurities are hiding under the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Confirmation

While HPLC provides a quantitative purity value, it reveals little about the identity of the main peak or the structure of impurities. NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. For 6-Fluoro-2-iodopyridin-3-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

Expertise in Spectral Analysis:

  • ¹H NMR: Will confirm the presence and connectivity of the aromatic protons on the pyridine ring.

  • ¹⁹F NMR: This is particularly crucial. Fluorine-19 is a 100% abundant, spin-½ nucleus, making ¹⁹F NMR a highly sensitive technique.[7] The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing a unique fingerprint for the molecule.[7][8] The large chemical shift dispersion in ¹⁹F NMR makes it easy to identify fluorinated impurities that might be difficult to resolve in a ¹H NMR spectrum.[8]

  • ¹³C NMR: Provides information on the carbon backbone of the molecule.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. The choice of solvent is important, as it can influence chemical shifts.[9]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra.

  • Data Interpretation:

    • Confirm the expected number of signals, chemical shifts, and coupling patterns (J-coupling) for the target structure.

    • Integrate the ¹H spectrum to verify proton ratios.

    • Carefully examine the baseline for small peaks that may indicate impurities. The presence of unexpected signals in the ¹⁹F spectrum is a strong indicator of fluorinated by-products.

Mass Spectrometry (MS): Unambiguous Molecular Weight Verification

Mass spectrometry provides a rapid and highly accurate determination of the molecular weight of the target compound, serving as a final confirmation of its identity.

Expertise in Isotopic Patterns: The presence of halogen atoms in a molecule often produces characteristic isotopic patterns in the mass spectrum.[10] While iodine is monoisotopic (¹²⁷I), this technique is invaluable for identifying potential chlorinated or brominated impurities that might arise from starting materials or cross-reactivity. For instance, a compound containing one chlorine atom will show two molecular ion peaks (M⁺ and M+2) separated by 2 m/z units with a height ratio of approximately 3:1, reflecting the natural abundance of ³⁵Cl and ³⁷Cl.[11][12]

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Analysis Mode: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the chance of observing the molecular ion.

  • Data Interpretation: Look for a prominent peak corresponding to the calculated exact mass of 6-Fluoro-2-iodopyridin-3-ol (C₅H₃FINO, Exact Mass: 238.9247). The high-resolution capability of modern mass spectrometers allows for mass measurements with sub-ppm accuracy, which can be used to confirm the elemental composition.

Comparative Analysis & Decision Workflow

The synergy of these three techniques provides a comprehensive and trustworthy assessment of purity.

Table 1: Comparison of Key Analytical Techniques

TechniquePrimary InformationStrengthsLimitations
HPLC-PDA Quantitative Purity (% Area)High resolution, sensitive, quantitative, separates non-volatile impurities.[4]Provides limited structural information, requires a chromophore for detection.
NMR Spectroscopy Unambiguous StructureDefinitive structural information, identifies isomers, can be quantitative (qNMR).Lower sensitivity than MS, can be complex to interpret, may not detect non-protonated or non-fluorinated impurities.
Mass Spectrometry Molecular Weight & FormulaHigh sensitivity, provides exact mass and elemental composition, identifies isotopic patterns.[11][12]Not inherently quantitative, may not detect isomers, can suffer from ion suppression.

Workflow Diagram: A Logical Approach to Purity Assessment

Below is a recommended workflow for a researcher assessing a newly synthesized batch of 6-Fluoro-2-iodopyridin-3-ol.

Purity_Assessment_Workflow start_node Start: Synthesized Batch of 6-Fluoro-2-iodopyridin-3-ol A Initial Screen: Mass Spectrometry (MS) start_node->A process_node process_node decision_node decision_node pass_node pass_node fail_node fail_node B Correct MW? A->B C Structural Confirmation: ¹H, ¹³C, ¹⁹F NMR B->C Yes H Fail: Re-purify or Re-synthesize B->H No D Structure Correct & No Significant Impurities? C->D E Quantitative Analysis: HPLC-PDA D->E Yes D->H No F Purity ≥ 98%? E->F G Pass: Release for Downstream Use F->G Yes F->H No

Caption: Decision workflow for purity analysis.

Conclusion

The rigorous assessment of chemical purity is not a perfunctory quality control step but a foundational pillar of successful research and development in the pharmaceutical industry. For a critical building block like 6-Fluoro-2-iodopyridin-3-ol, a superficial analysis is a significant risk. By logically integrating the quantitative power of HPLC with the definitive structural insights from NMR and MS, scientists can proceed with confidence, knowing their starting materials are sound. This orthogonal, self-validating approach minimizes costly failures, ensures the reproducibility of synthetic outcomes, and ultimately accelerates the path to discovery.

References

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  • HPLC Methods for analysis of Pyridine. HELIX Chromatography.
  • Organic Compounds Containing Halogen Atoms. (2020). Chemistry LibreTexts.
  • Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods. Benchchem.
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography.
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  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies.
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  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025). ResearchGate.
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  • Mass Spectroscopy - Halo-isotopes | A Level Chemistry. (2019). YouTube.
  • NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. (2019). Loughborough University Research Repository.
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Safety Operating Guide

Navigating the Safe Handling of 6-Fluoro-2-iodopyridin-3-ol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, 6-Fluoro-2-iodopyridin-3-ol is a valuable building block in the synthesis of novel pharmaceutical compounds, particularly in the development of kinase inhibitors for oncology and other therapeutic areas.[1] Its unique trifunctionalized pyridine structure offers a versatile scaffold for medicinal chemistry. However, the presence of reactive halogen substituents (fluorine and iodine) and a hydroxyl group necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling procedures, and disposal methods for 6-Fluoro-2-iodopyridin-3-ol, ensuring the safety of laboratory personnel and the integrity of your research.

Hazard Assessment: Understanding the Risks

  • Skin and Eye Irritation: Halogenated phenols and pyridines are often irritating to the skin and eyes upon contact.[2][3]

  • Respiratory Tract Irritation: Inhalation of the dust or aerosolized particles may cause irritation to the respiratory system.[4][5]

  • Toxicity upon Ingestion and Absorption: While acute oral and dermal toxicity data is limited, related compounds are classified as harmful if swallowed or in contact with skin.[4]

  • Potential for Organ Toxicity: Some pyridine derivatives have been shown to cause damage to organs, such as the thyroid, through prolonged or repeated exposure.

  • Reactivity: The compound's reactivity profile suggests it should be stored away from strong oxidizing agents, strong acids, and strong bases.[6]

Given these potential hazards, a multi-layered approach to personal protection is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling 6-Fluoro-2-iodopyridin-3-ol. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Chemical splash gogglesNitrile or neoprene gloves (double-gloving recommended)Fully buttoned laboratory coatN95 or higher-rated respirator if not handled in a fume hood
Running reactions and work-up Chemical splash goggles and a face shieldNitrile or neoprene gloves (double-gloving recommended)Flame-retardant and chemical-resistant laboratory coatWork exclusively within a certified chemical fume hood
Handling spills Chemical splash goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a laboratory coatAir-purifying respirator (APR) with organic vapor cartridges
Storage and transport Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Eye and Face Protection: A Non-Negotiable Barrier

Given the potential for serious eye irritation, chemical splash goggles are mandatory for all operations involving 6-Fluoro-2-iodopyridin-3-ol. For procedures with a higher risk of splashing or exothermic reactions, a face shield worn over chemical splash goggles provides an essential secondary layer of protection.[7]

Hand Protection: Choosing the Right Glove

The selection of appropriate gloves is crucial to prevent dermal absorption. While no specific breakthrough time data is available for 6-Fluoro-2-iodopyridin-3-ol, general guidance for halogenated organic compounds suggests the use of:

  • Nitrile Gloves: These offer good resistance to a wide range of chemicals and are a suitable choice for incidental contact.[8][9]

  • Neoprene Gloves: For prolonged handling or in situations with a higher risk of exposure, neoprene gloves provide superior protection.[9][10]

Double-gloving is a highly recommended practice to minimize the risk of exposure from a single glove failure.

Body Protection: Shielding Against Contamination

A fully buttoned laboratory coat is the minimum requirement for body protection.[11] For procedures involving larger quantities of the compound or a higher risk of splashes, a chemical-resistant apron worn over the lab coat is advised.[9] In the event of a significant spill or potential for fire, a flame-retardant antistatic protective clothing should be considered.

Respiratory Protection: Engineering Controls First

The primary method for controlling respiratory exposure is to handle 6-Fluoro-2-iodopyridin-3-ol within a certified chemical fume hood .[8][10] This engineering control is the most effective way to minimize the inhalation of dust or vapors. If work outside of a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[7]

Safe Handling and Operational Workflow

A systematic and well-defined workflow is essential for minimizing exposure and ensuring a safe working environment.

Preparation and Weighing
  • Designated Area: All weighing and solution preparation should be conducted in a designated area within a chemical fume hood.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Dispensing: Use a spatula to carefully transfer the solid compound. Avoid creating dust.

  • Cleaning: Immediately clean any spills on the balance or surrounding area using a damp paper towel, which should then be disposed of as hazardous waste.

Reaction and Work-up
  • Fume Hood: All reactions and subsequent work-up procedures must be performed in a certified chemical fume hood.

  • Closed System: Whenever possible, use a closed system to minimize the release of vapors.

  • Temperature Control: Be mindful of potential exothermic reactions and have appropriate cooling baths readily available.

  • Quenching: Carefully quench the reaction mixture as per the established protocol, being aware of any potential gas evolution.

The following diagram illustrates the recommended workflow for safely handling 6-Fluoro-2-iodopyridin-3-ol.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_cleanup Post-Reaction Phase A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh Compound Carefully B->C D Perform Reaction in Fume Hood C->D Transfer to Reaction Vessel E Monitor and Control Reaction D->E F Quench Reaction Safely E->F G Segregate Waste Streams F->G Begin Waste Disposal H Decontaminate Glassware G->H I Clean Work Area H->I J Doff PPE Correctly I->J

Caption: A logical workflow for the safe handling of 6-Fluoro-2-iodopyridin-3-ol.

Storage and Waste Disposal: A Cradle-to-Grave Approach

Proper storage and disposal are critical components of the chemical safety lifecycle.

Storage
  • Container: Store 6-Fluoro-2-iodopyridin-3-ol in a tightly sealed, properly labeled container.[2][12]

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[2][8] The recommended storage temperature is between 2-8°C.[12]

  • Inventory: Maintain an accurate inventory of the chemical.

Waste Disposal

All waste containing 6-Fluoro-2-iodopyridin-3-ol must be treated as hazardous waste.

  • Segregation: Segregate halogenated organic waste from other waste streams.

  • Labeling: Use a designated, properly labeled hazardous waste container.

  • Collection: Follow your institution's guidelines for hazardous waste collection and disposal. Do not dispose of this chemical down the drain.

  • Contaminated Materials: All contaminated materials, including gloves, paper towels, and disposable labware, must be disposed of as hazardous waste.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationFirst Aid and Response
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][3]
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][5]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4]
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

By adhering to these guidelines, researchers can safely handle 6-Fluoro-2-iodopyridin-3-ol, minimizing personal risk and ensuring a secure laboratory environment. A proactive approach to safety is not just a regulatory requirement but a cornerstone of scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.